Product packaging for Soman(Cat. No.:CAS No. 96-64-0)

Soman

Numéro de catalogue: B1219632
Numéro CAS: 96-64-0
Poids moléculaire: 182.17 g/mol
Clé InChI: GRXKLBBBQUKJJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Soman (GD; O-pinacolyl methylphosphonofluoridate) is a potent organophosphate (OP) nerve agent of the G-series . It functions as an irreversible acetylcholinesterase (AChE) inhibitor, phosphorylating a serine hydroxyl group within the enzyme's active site . This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to its accumulation at synaptic junctions and resulting in sustained overstimulation of muscarinic and nicotinic receptors. This cholinergic crisis manifests as seizures, respiratory distress, and peripheral neuromuscular dysfunction . A defining characteristic of this compound is the rapid "aging" process, wherein the enzyme-organophosphate complex undergoes dealkylation, becoming refractory to reactivation by standard oxime therapeutics within minutes (half-time of aging is approximately 2-4 minutes) . This makes research into this compound particularly critical for developing effective medical countermeasures. The primary research applications for this analytical standard include: 1) Neurotoxicology studies investigating the mechanisms of seizure generation, neuronal damage, and the development of chronic conditions such as epilepsy ; 2) Efficacy testing of novel anticonvulsant drug combinations (e.g., benzodiazepines, anticholinergics) and oxime reactivators that can overcome the challenge of rapid aging ; 3) Profiling the chronic neuroinflammatory and systemic effects of acute nerve agent exposure, including the role of proinflammatory cytokines and oxidative stress ; and 4) Environmental science research focused on the development of advanced decontamination methods and detection technologies . This compound is classified as a Schedule 1 substance under the Chemical Weapons Convention, and its production and stockpiling are prohibited . This product is supplied strictly For Research Use Only in laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. All handling must be conducted by trained professionals in accordance with strict biosafety protocols and applicable national and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3PO(F)OCH(CH3)C(CH3)3<br>C7H16FO2P B1219632 Soman CAS No. 96-64-0

3D Structure

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

Exposure to nerve agents and other organophosphorus acetylcholinesterases used in industry and agriculture can cause death, or brain damage, producing long-term cognitive and behavioral deficits. Brain damage is primarily caused by the intense seizure activity induced by these agents. Identifying the brain regions that respond most intensely to nerve agents, in terms of generating and spreading seizure activity, along with knowledge of the physiology and biochemistry of these regions, can facilitate the development of pharmacological treatments that will effectively control seizures even if administered when seizures are well underway. Here, /investigators/ contrast the pathological (neuronal damage) and pathophysiological (neuronal activity) findings of responses to nerve agents in the amygdala and the hippocampus, the two brain structures that play a central role in the generation and spread of seizures. The evidence so far suggests that exposure to nerve agents causes significantly more damage in the amygdala than in the hippocampus. Furthermore, in in vitro brain slices, the amygdala generates prolonged, seizure-like neuronal discharges in response to the nerve agent soman, at a time when the hippocampus generates only interictal-like activity. In vivo experiments are now required to confirm the primary role that the amygdala seems to play in nerve agent-induced seizure generation.
Chronic low dose exposure to organophosphorus poisons (OP) results in cognitive impairment. Studies in rats have shown that OP interfere with microtubule polymerization. Since microtubules are required for transport of nutrients from the nerve cell body to the nerve synapse, it has been suggested that disruption of microtubule function could explain the learning and memory deficits associated with OP exposure. Tubulin is a major constituent of microtubules. /Investigators/ tested the hypothesis that OP bind to tubulin by treating purified bovine tubulin with sarin, soman, chlorpyrifos oxon, diisopropylfluorophosphate, and 10-fluoroethoxyphosphinyl-N-biotinamidopentyldecanamide (FP-biotin). Tryptic peptides were isolated and analyzed by mass spectrometry. It was found that OP bound to tyrosine 83 of alpha tubulin in peptide TGTYR, tyrosine 59 in beta tubulin peptide YVPR, tyrosine 281 in beta tubulin peptide GSQQYR, and tyrosine 159 in beta tubulin peptide EEYPDR. The OP reactive tyrosines are located either near the GTP binding site or within loops that interact laterally with protofilaments. It is concluded that OP bind covalently to tubulin, and that this binding could explain cognitive impairment associated with OP exposure.
Some organophosphorus compounds are toxic because they inhibit acetylcholinesterase (AChE) by phosphylation of the active site serine, forming a stable conjugate: Ser-O-P(O)-(Y)-(XR) (where X can be O, N, or S and Y can be methyl, OR, or SR). The inhibited enzyme can undergo an aging process, during which the X-R moiety is dealkylated by breaking either the P-X or the X-R bond depending on the specific compound, leading to a nonreactivatable enzyme. Aging mechanisms have been studied primarily using AChE. However, some recent studies have indicated that organophosphate-inhibited butyrylcholinesterase (BChE) may age through an alternative pathway. /This/ work utilized matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry to study the aging mechanism of human BChE inhibited by dichlorvos, echothiophate, diisopropylfluorophosphate (DFP), isomalathion, soman, sarin, cyclohexyl sarin, VX, and VR. Inhibited BChE was aged in the presence of H2(18)O to allow incorporation of (18)O, if cleavage was at the P-X bond. Tryptic-peptide organophosphate conjugates were identified through peptide mass mapping. /The/ results showed no aging of VX- and VR-treated BChE at 25 degrees C, pH 7.0. However, BChE inhibited by dichlorvos, echothiophate, DFP, soman, sarin, and cyclohexyl sarin aged exclusively through O-C bond cleavage, i.e., the classical X-R scission pathway. In contrast, isomalathion aged through both X-R and P-X pathways;  the main aged product resulted from P-S bond cleavage and a minor product resulted from O-C and/or S-C bond cleavage.
Nerve agents phosphonylate a serine hydroxyl group in the active site of the enzyme, acetylcholinesterase (AChE), which results in accumulation of acetylcholine and, in turn, causes enhancement and prolongation of cholinergic effects and depolarisation blockade. The rate of spontaneous reactivation of AChE is variable, which partly accounts for differences in acute toxicity between the nerve agents. With soman in particular, an additional reaction occurs known as 'aging'. This consists of monodealkylation of the dialkylphosphonyl enzyme, which is then resistant to spontaneous hydrolysis and reactivation by oximes. Monodealkylation occurs to some extent with all dialkylphosphonylated AChE complexes;  however, in general, is only of clinical importance in relation to the treatment of soman poisoning, where it is a very serious problem. With soman, aging occurs so fast that no clinically relevant spontaneous reactivation of AChE occurs before aging has taken place. Hence, recovery of function depends on resynthesis of AChE. As a result, it is important that an oxime is administered as soon after soman exposure as possible so that some reactivation of AChE occurs before all the enzyme becomes aged. Even though aging occurs more slowly and reactivation occurs relatively rapidly in the case of nerve agents other than soman, early oxime administration is still clinically important in patients poisoned with these agents.
For more Mechanism of Action (Complete) data for SOMAN (15 total), please visit the HSDB record page.

Numéro CAS

96-64-0

Formule moléculaire

CH3PO(F)OCH(CH3)C(CH3)3
C7H16FO2P

Poids moléculaire

182.17 g/mol

Nom IUPAC

3-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylbutane

InChI

InChI=1S/C7H16FO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3

Clé InChI

GRXKLBBBQUKJJZ-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)OP(=O)(C)F

SMILES canonique

CC(C(C)(C)C)OP(=O)(C)F

Point d'ébullition

198 °C

Color/Form

Colorless liquid
Colorless transparent liquid
Colorless liquid which gives off a colorless vapor
When pure, colorless liquid;  with impurities, amber or dark brown

Densité

1.0222 g/mL at 25 °C
Density: 1.026 at 20 °C

melting_point

-42 °C

Autres numéros CAS

96-64-0

Description physique

Soman appears as a chemical warfare nerve agent. Colorless liquid, odorless to fruity.
Pure: Colorless liquid with a fruity odor;  Impure: Amber or dark brown with an odor like oil of camphor;  [U.S. Army ECBC MSDS]
Clear, colorless, liquid. Discolors with aging to dark brown. Gives off colorless vapor.

Solubilité

In water, 2.1X10+4 mg/L at 20 °C
Miscible with both polar and nonpolar solvents

Synonymes

Methylphosphonofluoridate, Pinacolyl
Pinacolyl Methylphosphonofluoridate
Soman

Densité de vapeur

6.3 (Air = 1)

Pression de vapeur

0.41 [mmHg]
0.41 mm Hg at 25 °C

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Soman: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanism of action of the nerve agent Soman (O-Pinacolyl methylphosphonofluoridate). This compound is a highly toxic organophosphate compound that poses a significant threat as a chemical warfare agent.[1] Its primary mode of action is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This guide will delve into the specifics of this interaction, the downstream physiological consequences, and the experimental methodologies used to study these effects.

The Primary Target: Acetylcholinesterase

The principal target of this compound is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[2][3] By breaking down ACh, AChE terminates the signal transmission, allowing for the precise control of nerve impulses. The inhibition of this enzyme leads to an accumulation of ACh, resulting in a state of continuous stimulation of cholinergic receptors throughout the nervous system.[2][3]

The Inhibition Process: Phosphonylation

This compound, like other organophosphate nerve agents, acts by covalently modifying the active site of AChE. The process, known as phosphonylation, involves the nucleophilic attack of the serine hydroxyl group in the active site of AChE on the phosphorus atom of this compound.[2][4] This reaction results in the formation of a stable phosphonyl-enzyme conjugate and the displacement of the fluoride leaving group.[4]

The "Aging" Phenomenon: Irreversible Inhibition

A key feature of this compound's toxicity is the subsequent "aging" of the phosphonyl-AChE conjugate.[2][3] This process involves the dealkylation of the pinacolyl group attached to the phosphorus atom.[5] The aging reaction for this compound is notably rapid, occurring within minutes.[6] Once aged, the enzyme-inhibitor complex is highly resistant to reactivation by standard oxime antidotes, rendering the inhibition effectively irreversible.[2][6] This rapid aging is a major challenge in the medical management of this compound poisoning.[7]

Downstream Signaling and Physiological Consequences

The irreversible inhibition of AChE and the subsequent accumulation of acetylcholine lead to a cholinergic crisis, characterized by the overstimulation of muscarinic and nicotinic acetylcholine receptors.[8][9]

Muscarinic Effects

The overstimulation of muscarinic receptors, located in the parasympathetic nervous system and various organs, results in a range of symptoms, including:

  • Respiratory System: Bronchoconstriction and increased bronchial secretions, leading to respiratory distress.[8][10]

  • Cardiovascular System: Bradycardia (slow heart rate) or tachycardia (fast heart rate).[8][10]

  • Gastrointestinal System: Nausea, vomiting, abdominal cramps, and diarrhea.[8][10]

  • Glands: Excessive salivation, lacrimation (tearing), and sweating.[8][10]

  • Eyes: Miosis (pinpoint pupils) and blurred vision.[10][11]

Nicotinic Effects

The overstimulation of nicotinic receptors at the neuromuscular junction and in autonomic ganglia leads to:

  • Musculoskeletal System: Muscle fasciculations (twitching), cramps, weakness, and eventually flaccid paralysis.[8][10] Paralysis of the respiratory muscles is a primary cause of death.[10]

  • Sympathetic Nervous System: Tachycardia and hypertension.[8]

Central Nervous System (CNS) Effects

The accumulation of acetylcholine in the central nervous system can cause:

  • Confusion, drowsiness, and headache.[10][11]

  • Seizures and convulsions.[10][12]

  • Loss of consciousness and coma.[10][11]

  • Respiratory depression.[12]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Soman_Mechanism_of_Action cluster_0 Synaptic Cleft cluster_1 Physiological Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binding Cholinergic_Crisis Cholinergic Crisis Receptor->Cholinergic_Crisis Overstimulation This compound This compound This compound->AChE Irreversible Inhibition (Phosphonylation & Aging) Muscarinic_Effects Muscarinic Effects (Glands, Smooth Muscle) Cholinergic_Crisis->Muscarinic_Effects Nicotinic_Effects Nicotinic Effects (Skeletal Muscle, Ganglia) Cholinergic_Crisis->Nicotinic_Effects CNS_Effects CNS Effects (Seizures, Respiratory Depression) Cholinergic_Crisis->CNS_Effects

Figure 1. Signaling pathway of this compound's toxic action.

Quantitative Toxicological Data

The toxicity of this compound is exceptionally high, though it varies across species and routes of exposure. The following tables summarize key quantitative data.

ParameterSpeciesValueRoute of AdministrationReference
LD₅₀ Göttingen minipigs4.7 µg/kgIntramuscular[13]
LCt₅₀ Humans70 mg·min/m³Inhalation[1]

Table 1. Lethal Dose and Concentration of this compound.

Brain RegionAChE Inhibition (%)SpeciesNotesReference
Frontal Cortex ~70%RatFollowing this compound intoxication (1.2 x LD₅₀)[14]
Reticular Formation ~70%RatFollowing this compound intoxication (1.2 x LD₅₀)[14]
Thalamus ~50-60%RatFollowing this compound intoxication (1.2 x LD₅₀)[14]
Hippocampus ~50-60%RatFollowing this compound intoxication (1.2 x LD₅₀)[14]
Ncl. Ruber ~20%RatFollowing this compound intoxication (1.2 x LD₅₀)[14]

Table 2. Acetylcholinesterase Inhibition in Rat Brain Regions After this compound Exposure.

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of experimental techniques. Below are outlines of key protocols.

Acetylcholinesterase Activity Assay (Ellman's Method)

This is the most common method for measuring AChE activity and its inhibition.[15]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[15][16] The rate of color formation is directly proportional to the AChE activity.[15]

General Procedure:

  • Sample Preparation: Prepare tissue homogenates, cell lysates, or purified enzyme solutions in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[16]

  • Reaction Mixture: In a 96-well plate, combine the sample with DTNB solution.[16]

  • Initiation: Add the substrate, acetylthiocholine, to start the reaction.[16]

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[16][17]

  • Calculation: The rate of the reaction (change in absorbance per minute) is used to calculate the enzyme activity.[16]

The following diagram outlines the workflow for the Ellman's assay.

Ellmans_Assay_Workflow Start Start Sample_Prep Prepare Sample (e.g., tissue homogenate) Start->Sample_Prep Add_DTNB Add DTNB (Ellman's Reagent) to 96-well plate with sample Sample_Prep->Add_DTNB Add_Substrate Add Acetylthiocholine (Substrate) Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Mode) Add_Substrate->Measure_Absorbance Calculate_Activity Calculate AChE Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Figure 2. Experimental workflow for the Ellman's assay.

Synthesis of this compound

The synthesis of this compound is a hazardous procedure that should only be performed in specialized laboratories with appropriate safety measures.[18]

Reaction: this compound is synthesized by the reaction of pinacolyl alcohol with methylphosphonyl difluoride.[1]

General Procedure:

  • React pinacolyl alcohol with methylphosphonyl difluoride in an appropriate solvent.

  • The reaction produces this compound and hydrogen fluoride as a byproduct.[1]

  • The resulting this compound is typically used without further purification for subsequent hydrolysis to the less toxic pinacolyl methylphosphonate (PMP) for analytical studies.[18]

Conclusion

The mechanism of action of this compound is centered on the rapid and irreversible inhibition of acetylcholinesterase through phosphonylation and a subsequent aging process. This leads to an accumulation of acetylcholine and a severe cholinergic crisis, affecting multiple organ systems and the central nervous system. Understanding this mechanism is crucial for the development of effective medical countermeasures, including prophylactic treatments and improved antidotes that can circumvent the rapid aging of the this compound-AChE adduct. Further research into the specific interactions of this compound with different AChE isoforms and the development of novel reactivators remains a critical area of study.

References

The History and Development of Soman (GD): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the history, chemical properties, mechanism of action, toxicology, and medical countermeasures related to the organophosphate nerve agent Soman (GD). All quantitative data is summarized in tables for comparative analysis, and key experimental methodologies are detailed.

Introduction and Historical Development

This compound, with the NATO designation GD (G-series, D), is one of the most toxic and rapidly acting chemical warfare agents ever developed. Its discovery traces back to Nazi Germany's research into organophosphorus compounds, initially intended as insecticides.

  • Discovery: this compound was synthesized in 1944 by the Austrian-German biochemist and Nobel laureate Richard Kuhn and his team.[1] This discovery followed the synthesis of Tabun (GA) in 1936 and Sarin (GB) in 1938 by Gerhard Schrader's team at IG Farben.[2] this compound proved to be even more toxic than its G-series predecessors.[1]

  • World War II: Although produced in small quantities at a pilot plant by IG Farben, this compound was never used in World War II.[1] The reasons remain a subject of historical debate, with theories suggesting Hitler's personal aversion to chemical warfare, having been a victim of a gas attack in World War I, and concerns about Allied retaliatory capabilities.

  • Post-War Proliferation: After the war, Allied forces, including the United States and the Soviet Union, captured German nerve agent stockpiles and production facilities, leading to further research and development during the Cold War.

  • Chemical Weapons Convention: The production and stockpiling of this compound were banned by the Chemical Weapons Convention of 1993, which classifies it as a Schedule 1 substance.[3] By 2018, all declared worldwide stockpiles, amounting to 9,057 tonnes, were destroyed.[3]

Physical and Chemical Properties

This compound is a volatile, corrosive liquid under standard conditions. Its physical properties contribute significantly to its hazard profile as a chemical weapon.

Table 1: Physical and Chemical Properties of this compound (GD)

Property Value Source(s)
Chemical Name O-Pinacolyl methylphosphonofluoridate [3]
Chemical Formula C₇H₁₆FO₂P [4]
Molecular Weight 182.2 g/mol [5]
Appearance Clear, colorless liquid; discolors to dark brown with aging. [1][4][6]
Odor Faint camphor or rotting fruit odor when pure. [1][3][4][6]
Boiling Point 167°C to 200°C (332.6°F to 392°F) [4]
Liquid Density 1.02 g/mL at 25°C (77°F) [4][5]
Vapor Density 6.33 (air = 1) [4][5]
Vapor Pressure 0.4 mm Hg at 25°C [5]
Aqueous Solubility Slightly soluble (21 g/L at 20°C) [4][5]
Flashpoint 121°C (250°F) [4]
Persistence Considered a "low persistent" agent. Vapors persist for minutes to hours; liquid for hours to days. [6]

This compound is reactive and decomposes under certain conditions. It is destroyed by bleaching powder, though this reaction can produce toxic cyanogen chloride.[4] It reacts readily with bases and weak acids, and hydrolysis is significantly faster at higher pH.[4] Contact with metals can lead to the evolution of flammable hydrogen gas.[1][4][6]

Chemical Synthesis

The synthesis of this compound is similar to that of Sarin, involving the reaction of a specific alcohol with methylphosphonyl difluoride. Due to its extreme toxicity, this synthesis is restricted under international law.

The primary reaction for the synthesis of this compound is: Pinacolyl Alcohol + Methylphosphonyl Difluoride → this compound (O-Pinacolyl methylphosphonofluoridate) + Hydrogen Fluoride [3]

  • Precursors:

    • Methylphosphonyl difluoride (DF): A key precursor for both Sarin and this compound, it is a Schedule 1 chemical.

    • Pinacolyl alcohol (3,3-Dimethyl-2-butanol): This secondary alcohol is the defining precursor for this compound. Pinacolone, a related ketone, is a Schedule 3 compound due to its potential use in synthesizing pinacolyl alcohol.[7]

The reaction produces hydrogen fluoride (HF) as a byproduct, which is itself a highly corrosive and toxic acid.[3]

G Figure 1. Synthesis of this compound (GD) DF Methylphosphonyl Difluoride (DF) This compound This compound (GD) DF->this compound + PA Pinacolyl Alcohol PA->this compound HF Hydrogen Fluoride

Figure 1. Synthesis of this compound (GD)

Mechanism of Action: Acetylcholinesterase Inhibition

Like all nerve agents, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[3][5][8]

  • Normal Cholinergic Transmission: In the nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a signal. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing muscles and glands to return to a resting state.

  • AChE Inhibition: this compound, an organophosphate, irreversibly binds to the serine residue in the active site of AChE, forming a stable phosphonylated enzyme complex.[3][5] This inactivation of AChE prevents the breakdown of ACh.

  • Cholinergic Crisis: The resulting accumulation of excess ACh in synapses and neuromuscular junctions leads to continuous stimulation of muscarinic and nicotinic receptors.[9] This overstimulation causes a "cholinergic crisis," characterized by convulsions, respiratory failure, and ultimately, death.[8]

The "Aging" Process

A critical feature of this compound's toxicity is the rapid "aging" of the AChE-Soman complex.[10]

  • Mechanism: Aging is a time-dependent chemical change where the phosphonylated enzyme undergoes dealkylation, specifically the loss of the bulky pinacolyl group.[11][12] This process creates a negatively charged, highly stable covalent bond between the phosphorus atom and the enzyme's serine residue.[11][13]

  • Irreversibility: Once aged, the inhibited enzyme cannot be reactivated by standard medical countermeasures like oximes.[10][13]

  • Rapid Rate: The aging process for this compound is exceptionally fast. The half-life for aging of the this compound-AChE complex is estimated to be between 2 and 5 minutes.[10][12] This is significantly faster than for other nerve agents like Sarin, where the aging half-life is several hours.[10] This rapid aging makes prompt medical intervention absolutely critical and often renders post-exposure treatment with oximes ineffective.

G Figure 2. Mechanism of AChE Inhibition and Aging by this compound AChE Active AChE + this compound Inhibited Reversible This compound-AChE Complex AChE->Inhibited Phosphonylation (Rapid) Aged Aged this compound-AChE Complex (Irreversible) Inhibited->Aged Aging (t½ ≈ 2-5 min) Reactivated Reactivated AChE Inhibited->Reactivated Reactivation Oxime Oxime Reactivator (e.g., Pralidoxime) Aged->Oxime Blocked Oxime->Inhibited G Figure 3. Experimental Workflow for AChE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, DTNB, Buffer, Substrate, this compound dilutions Mix Combine Buffer, AChE, DTNB, & this compound in 96-well plate Reagents->Mix Incubate Pre-incubate (e.g., 15 min at 37°C) Mix->Incubate Start Add Substrate (Acetylthiocholine) Incubate->Start Read Measure Absorbance (412 nm) Kinetically Start->Read Calc Calculate % Inhibition vs. Control Read->Calc Plot Plot % Inhibition vs. log[this compound] Calc->Plot IC50 Determine IC₅₀ Value Plot->IC50

References

An In-depth Technical Guide to the Physical and Chemical Properties of Soman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Soman (GD), a highly toxic organophosphate nerve agent. The information is intended for researchers, scientists, and professionals involved in the development of countermeasures and therapeutics. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the primary mechanism of action.

Physical and Chemical Properties of this compound

This compound, systematically named O-pinacolyl methylphosphonofluoridate, is a colorless liquid with a faint fruity or camphor-like odor in its pure form.[1][2][3][4] It is classified as a G-series nerve agent and is known for its high toxicity and rapid action.[1][4]

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C7H16FO2P[1]
Molecular Weight 182.17 g/mol [2][3]
Appearance Clear, colorless liquid[1]
Odor Faintly fruity or camphor-like[1][2][3]
Melting Point -42 °C[2]
Boiling Point 198 °C (with decomposition)[2][3]
Density (liquid) 1.022 g/mL at 25 °C[1][2][5]
Vapor Density 6.3 (air = 1)[1][2][5]
Vapor Pressure 0.40 mmHg at 25 °C[2][3][5]
Solubility in Water 21 g/L at 20 °C[2][5]
Log Kow (Octanol-Water Partition Coefficient) 1.78[2]
Flash Point 121 °C (250 °F)[1]
Chemical Reactivity and Stability

This compound is a combustible liquid, though not readily ignited.[1][6] It is susceptible to hydrolysis, with the rate being dependent on pH and temperature. The hydrolysis is slowest in the pH range of 4 to 6.[5] Under acidic conditions, hydrolysis can produce hydrofluoric acid.[1] Reaction with strong bases or oxidizing agents can be violent.[6] this compound is also known to corrode steel.[2]

Decomposition of this compound can be achieved with bleaching powder; however, this reaction can produce cyanogen chloride.[1] When heated to decomposition, it can emit highly toxic fumes.[1] The environmental persistence of this compound is considered low, with its vapor phase lasting for minutes to hours and the liquid for hours to days, depending on environmental conditions.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate nerve agents, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[5][7][8] AChE is critical for the normal functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby terminating the nerve signal.[9]

Inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This overstimulation leads to a cholinergic crisis, characterized by a range of symptoms including convulsions, paralysis, and ultimately, respiratory failure, which can be fatal.[4][8]

The process of AChE inhibition by this compound involves the phosphonylation of a serine residue in the active site of the enzyme.[7] This is followed by a process known as "aging," where a dealkylation reaction occurs, resulting in a conformational change that renders the enzyme-inhibitor complex resistant to reactivation by standard oxime antidotes.[7][9]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Soman_AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_legend Legend ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Continuous_Stimulation Continuous Stimulation (Cholinergic Crisis) Inhibited_AChE Phosphonylated AChE (Inactive) AChE->Inhibited_AChE Phosphonylation Hydrolysis_Products Choline + Acetic Acid AChE->Hydrolysis_Products Produces Signal_Termination Signal Termination This compound This compound (GD) This compound->AChE Inhibits Aged_AChE Aged AChE (Irreversibly Inactive) Inhibited_AChE->Aged_AChE Aging (Dealkylation) Normal_Pathway Normal Pathway Inhibitory_Pathway This compound-induced Pathway

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for handling and analyzing this compound are subject to strict safety and security regulations and are typically performed in specialized laboratories. The following sections outline the general principles of methodologies that can be adapted for the study of this compound's properties.

Determination of Physical Properties

Vapor Pressure Measurement: The vapor pressure of highly toxic compounds like this compound can be determined using methods that require small sample sizes and are performed in a contained system. A common technique is the gas saturation method.

  • A carrier gas (e.g., nitrogen) is passed through a thermostatted saturator containing a small amount of this compound at a known, slow flow rate.

  • The gas becomes saturated with this compound vapor.

  • The this compound in the exiting gas stream is trapped in a suitable solvent or on a sorbent material.

  • The amount of trapped this compound is quantified using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

  • The vapor pressure is calculated from the amount of volatilized this compound, the volume of the carrier gas, and the temperature.

Solubility Determination: The aqueous solubility of this compound can be determined using the shake-flask method.

  • An excess amount of this compound is added to a known volume of water in a sealed container.

  • The mixture is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then centrifuged or filtered to remove undissolved this compound.

  • A known volume of the saturated aqueous phase is carefully extracted.

  • The concentration of this compound in the aqueous sample is determined by an appropriate analytical method, such as GC-MS.

Acetylcholinesterase Inhibition Assay

The inhibitory potency of this compound on AChE can be determined using a colorimetric assay based on the Ellman's reagent (DTNB).

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

General Protocol:

  • Prepare solutions of AChE, ATCh, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • In a 96-well microplate, add the AChE solution and different concentrations of this compound (or a vehicle control).

  • Incubate for a specific period to allow for the inhibition of the enzyme.

  • Initiate the reaction by adding ATCh and DTNB.

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each this compound concentration.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Experimental Workflow for In Vitro AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: AChE, ATCh, DTNB, Buffer Add_AChE_this compound Add AChE and this compound to Microplate Wells Reagent_Prep->Add_AChE_this compound Soman_Prep Prepare this compound Dilutions Soman_Prep->Add_AChE_this compound Incubation Incubate for Inhibition Add_AChE_this compound->Incubation Add_Substrate Add ATCh and DTNB to Initiate Reaction Incubation->Add_Substrate Measure_Absorbance Monitor Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and the general experimental methodologies used for its characterization. The data and workflows presented are intended to serve as a valuable resource for researchers and scientists working towards the development of effective medical countermeasures against this potent nerve agent. The provided diagrams offer a clear visualization of the key biological pathway and a typical experimental procedure. It is imperative that any work with this compound be conducted under the strictest safety protocols in appropriately equipped facilities.

References

An In-depth Technical Guide on the Kinetics of Soman-Induced Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of acetylcholinesterase (AChE) inhibition by the nerve agent soman. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development of medical countermeasures against organophosphorus nerve agents. This document details the mechanism of inhibition, summarizes key kinetic parameters, outlines experimental protocols for their determination, and visualizes the biochemical pathways involved.

Introduction: The Irreversible Inhibition of a Critical Enzyme

This compound (O-Pinacolyl methylphosphonofluoridate) is a potent organophosphorus nerve agent that exerts its toxic effects by irreversibly inhibiting acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This enzymatic degradation terminates the nerve signal. Inhibition of AChE by this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis, characterized by a range of symptoms including seizures, respiratory distress, and ultimately, death.

The interaction between this compound and AChE is a multi-step process involving initial binding, phosphonylation of the active site serine, and a subsequent "aging" process that renders the inhibited enzyme resistant to reactivation by currently available oxime reactivators. Understanding the kinetics of these steps is paramount for the development of more effective prophylactic and therapeutic interventions.

The Kinetics of this compound-AChE Interaction: A Quantitative Overview

The inhibition of AChE by this compound can be described by a series of kinetic constants that quantify the rates of the different stages of the interaction. These include the initial binding and phosphonylation, and the subsequent aging process.

Table 1: Summary of this compound-AChE Inhibition Kinetic Constants

ParameterDescriptionValueSpecies/Conditions
kᵢ (k_inact_ / K_I_) Bimolecular rate constant of inhibition0.86 ± 0.2 M⁻¹ min⁻¹Human AChE
5.58 x 10⁷ M⁻¹ min⁻¹ (racemic mixture)Electric Eel AChE
4.08 x 10⁷ M⁻¹ min⁻¹ (C(-)-soman)Electric Eel AChE
6.32 x 10⁷ M⁻¹ min⁻¹ (C(+)-soman)Electric Eel AChE
2.8 x 10⁸ M⁻¹ min⁻¹ (C(+)P(-)-soman)Electric Eel AChE[1]
1.8 x 10³ M⁻¹ min⁻¹ (C(-)P(-)-soman)Electric Eel AChE[1]
kₐ First-order rate constant of agingSee Figure 1 for various mutantsThis compound-inhibited Human AChE at pH 8.0, 24°C
Aging Half-life (t₁/₂) Time for 50% of the inhibited enzyme to age4.62 minTorpedo californica AChE (TcAChE) at pH 7
1.87 minHuman Butyrylcholinesterase (HuBChE) at pH 7

Note: The stereochemistry of this compound significantly impacts its inhibitory potency, with the C(+)P(-) isomer being the most toxic.

Experimental Protocols for Kinetic Analysis

The determination of the kinetic parameters of AChE inhibition by this compound relies on precise and well-controlled experimental methodologies. The most common method for measuring AChE activity is the Ellman's assay.

Ellman's Assay for Measuring Acetylcholinesterase Activity

This spectrophotometric method is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Purified acetylcholinesterase (from human erythrocytes, electric eel, or other sources)

  • This compound (handled with extreme caution in a specialized laboratory)

  • Acetylthiocholine (ATCh) iodide (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Spectrophotometer capable of reading at 412 nm

Procedure for Determining IC₅₀:

  • Enzyme Preparation: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5-10 minutes.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in phosphate buffer.

  • Incubation: In a 96-well plate or cuvettes, add the AChE solution to each well/cuvette. Then, add the different concentrations of this compound to the respective wells. Include a control with no inhibitor. Incubate the enzyme and inhibitor for a specific period (e.g., 30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibition to occur.

  • Reaction Initiation: To start the enzymatic reaction, add a solution containing both ATCh and DTNB to each well/cuvette.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using the spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plots. Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).

Determination of the Bimolecular Rate Constant (kᵢ)

For irreversible inhibitors like this compound, the bimolecular rate constant (kᵢ) is a more accurate measure of inhibitory potency than the IC₅₀. This constant is determined by measuring the apparent first-order rate constant of inhibition (k_obs_) at different inhibitor concentrations.

Procedure:

  • Pre-incubate a fixed concentration of AChE with various concentrations of this compound.

  • At different time points, take aliquots of the incubation mixture and add them to a solution containing the substrate (ATCh) and DTNB to measure the remaining enzyme activity.

  • Plot the natural logarithm of the percentage of remaining activity versus time for each this compound concentration. The slope of this line will be -k_obs_.

  • Plot the calculated k_obs_ values against the corresponding this compound concentrations.

  • The slope of this second plot will be the bimolecular rate constant, kᵢ.

Determination of the Aging Rate Constant (kₐ)

The rate of aging can be determined by measuring the loss of the ability of an oxime reactivator (like 2-PAM) to regenerate active AChE over time.

Procedure:

  • Inhibit AChE with a known concentration of this compound for a short period.

  • Remove the excess, unreacted this compound.

  • At various time points after the removal of this compound, add a reactivator (e.g., 2-PAM) to aliquots of the inhibited enzyme solution.

  • After a fixed reactivation period, measure the recovered AChE activity using the Ellman's assay.

  • Plot the percentage of reactivatable enzyme against the aging time.

  • Fit the data to a first-order decay equation to determine the aging rate constant (kₐ).

Visualizing the Impact of this compound on Cholinergic Signaling

The biochemical cascade of events at a cholinergic synapse and its disruption by this compound can be visualized to better understand the mechanism of toxicity.

Normal Cholinergic Synaptic Transmission

CholinergicSynapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential 1. Action Potential Arrives Ca_Channel 2. Voltage-gated Ca²⁺ channels open ActionPotential->Ca_Channel Ca_Influx 3. Ca²⁺ influx Ca_Channel->Ca_Influx VesicleFusion 4. Vesicle fusion and ACh release Ca_Influx->VesicleFusion ACh Acetylcholine (ACh) VesicleFusion->ACh ACh_Vesicle ACh Vesicle ACh_Vesicle->VesicleFusion AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor 5. ACh binds to nicotinic receptors ACh->ACh_Receptor Na_Channel 6. Na⁺ channels open ACh_Receptor->Na_Channel Na_Influx 7. Na⁺ influx and depolarization Na_Channel->Na_Influx Postsynaptic_AP 8. Postsynaptic Action Potential Na_Influx->Postsynaptic_AP

Caption: Normal signal transmission at a cholinergic synapse.

Disruption of Cholinergic Transmission by this compound

SomanInhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh_Release Continuous ACh Release ACh_Accumulation ACh Accumulation ACh_Release->ACh_Accumulation This compound This compound AChE_Inhibited AChE (Inhibited) This compound->AChE_Inhibited Irreversible Inhibition Receptor_Overstimulation Constant Receptor Stimulation ACh_Accumulation->Receptor_Overstimulation Continuous_Depolarization Continuous Depolarization (Cholinergic Crisis) Receptor_Overstimulation->Continuous_Depolarization

Caption: this compound-induced disruption of cholinergic signaling.

This compound-AChE Interaction Workflow

SomanAChEWorkflow E_this compound Free AChE + this compound ES_Complex Reversible AChE-Soman Complex (E-Soman) E_this compound->ES_Complex k_on ES_Complex->E_this compound k_off Phosphonylated_AChE Phosphonylated AChE (E-P) ES_Complex->Phosphonylated_AChE k_p (Phosphonylation) Aged_AChE Aged AChE (E-P') Phosphonylated_AChE->Aged_AChE k_a (Aging) Reactivated_AChE Reactivated AChE Phosphonylated_AChE->Reactivated_AChE Reactivation (e.g., by 2-PAM) Aged_AChE->Reactivated_AChE Reactivation Blocked

Caption: Kinetic workflow of this compound-AChE interaction.

Conclusion

A thorough understanding of the kinetics of this compound's interaction with acetylcholinesterase is fundamental for the development of effective medical countermeasures. The data and protocols presented in this guide offer a foundational resource for researchers in this critical field. Future work should focus on developing novel reactivators capable of reversing the aged this compound-AChE complex and on designing more effective scavengers to neutralize this compound before it reaches its target. The continued detailed kinetic characterization of new potential inhibitors and reactivators will be essential in the ongoing effort to protect against the threat of nerve agent exposure.

References

An In-depth Technical Guide to the Acute and Chronic Effects of Soman Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soman (GD) is a highly toxic organophosphorus (OP) nerve agent that poses a significant threat due to its rapid and often irreversible inhibition of acetylcholinesterase (AChE). This guide provides a comprehensive technical overview of the molecular and physiological consequences of this compound exposure, delineating both the immediate (acute) and long-lasting (chronic) effects. It covers the primary mechanism of action, downstream pathological cascades including excitotoxicity, neuroinflammation, and oxidative stress, and the resulting neurological and systemic damage. This document summarizes key quantitative data, details common experimental protocols for studying this compound toxicity, and visualizes critical pathways to support research and the development of effective countermeasures.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary molecular target of this compound is acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][2] this compound rapidly phosphorylates a serine residue in the active site of AChE, forming a stable covalent bond that inactivates the enzyme.[3][4]

This inhibition leads to the accumulation of ACh and subsequent hyperstimulation of muscarinic and nicotinic receptors in both the central (CNS) and peripheral nervous systems (PNS).[1][5] A distinguishing and dangerous feature of this compound is the rapid "aging" of the this compound-AChE complex. This time-dependent dealkylation process renders the inhibited enzyme highly resistant to reactivation by standard oxime antidotes, making timely medical intervention critical.[3]

Acute Effects of this compound Exposure

Acute exposure to this compound triggers a rapid onset of symptoms, the severity of which depends on the dose and route of exposure.[6] The effects manifest within seconds to minutes and can be fatal if not treated immediately.[7]

Cholinergic Crisis

The hyperstimulation of cholinergic receptors precipitates a systemic state known as a cholinergic crisis, characterized by a constellation of muscarinic and nicotinic symptoms.[8][9]

  • Muscarinic Effects: These result from the overstimulation of the parasympathetic nervous system and are often remembered by the mnemonics SLUDGE/DUMBBELLS.[10][11] Symptoms include excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (emesis), bronchospasm, bronchorrhea (excessive bronchial secretions), bradycardia (slow heart rate), and miosis (pinpoint pupils).[5][9]

  • Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia leads to muscle fasciculations (twitching), cramping, weakness, and eventually flaccid paralysis.[5] Effects on the cardiovascular system can include tachycardia (rapid heart rate) and hypertension.[8]

  • Central Nervous System (CNS) Effects: In the CNS, cholinergic hyperactivity leads to confusion, drowsiness, loss of consciousness, convulsions, and status epilepticus (SE)—prolonged, unremitting seizures.[1][6] Respiratory failure, resulting from a combination of central respiratory depression, bronchoconstriction, excessive secretions, and paralysis of respiratory muscles, is the ultimate cause of death.[1][9]

Chronic Effects and Long-Term Neuropathology

Survivors of acute this compound poisoning often face debilitating long-term neurological and psychological consequences.[5] The primary driver of this chronic neuropathology is the prolonged seizure activity (status epilepticus) experienced during the acute phase.[1][12]

Seizure-Induced Brain Damage

Prolonged seizures trigger a cascade of neurotoxic events, leading to widespread neuronal death and brain damage.[12] The brain regions most vulnerable to this compound-induced damage are limbic structures, including the hippocampus, amygdala, and piriform cortex, as well as the thalamus and cerebral cortex.[1][13] This damage manifests as:

  • Cognitive Deficits: Impairments in learning, memory, and spatial navigation are common, often linked to hippocampal damage.[1][12]

  • Psychological Disturbances: Survivors may develop chronic anxiety, depression, and other mood disorders.[14]

  • Spontaneous Recurrent Seizures (Epilepsy): The initial brain injury can lead to the development of a chronic epileptic state.[15]

  • Motor Dysfunction: Impaired psychomotor performance and postural sway have been reported.[7]

Key Pathological Signaling Pathways

The transition from acute cholinergic crisis to chronic brain injury is mediated by several interconnected signaling pathways.

  • Glutamatergic Excitotoxicity: The initial cholinergic overstimulation leads to a secondary, massive release of the excitatory neurotransmitter glutamate.[13][16] This over-activates glutamate receptors (especially NMDA and AMPA receptors), causing excessive calcium (Ca²⁺) influx into neurons.[17] High intracellular Ca²⁺ levels activate catabolic enzymes, disrupt mitochondrial function, and ultimately trigger apoptotic and necrotic cell death pathways.[13][17]

  • Neuroinflammation: this compound exposure initiates a persistent neuroinflammatory response characterized by the activation of microglia and astrocytes and the upregulation of proinflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1.[15][16][18] This sustained inflammation contributes to ongoing neuronal damage and the progression of chronic neuropathology.

  • Oxidative Stress: The excitotoxic cascade and mitochondrial dysfunction lead to the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][15] This state of oxidative stress overwhelms endogenous antioxidant defenses, causing damage to lipids, proteins, and DNA, further exacerbating neuronal injury.[15][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound toxicity, compiled from various experimental studies.

Table 1: Lethal Dose (LD₅₀) of this compound in Various Species

Species Route of Administration LD₅₀ Value Reference(s)
Rat (Sprague-Dawley) Subcutaneous (s.c.) 132 µg/kg [7][19]
Minipig (Göttingen) Intramuscular (IM) 4.7 µg/kg
Human (estimated) Skin Contact ~1.4 mg/70 kg person

| Guinea Pig | Subcutaneous (s.c.) | 28 µg/kg (1.0 x LD₅₀) |[18] |

Table 2: Biomarker Changes Following this compound Exposure in Rat Models

Biomarker Matrix Time Point Change vs. Control Reference(s)
TNF-α Serum & CSF 18 weeks Significant Elevation [15][18]
IL-6 Serum & CSF 18 weeks Significant Elevation [15][18]
IL-1α Serum & CSF 18 weeks Significant Elevation [15][18]
Reactive Oxygen Species (ROS) Serum 18 weeks Significant Elevation [15][18]
Reactive Nitrogen Species (RNS) Serum 18 weeks Significant Elevation [15][18]
S100B Serum 6-72 hours Significant Changes

| UCH-L1 | Serum | 6-72 hours | Significant Changes | |

Experimental Protocols

This section details standardized protocols used in the preclinical evaluation of this compound toxicity and potential countermeasures.

This compound Exposure and Treatment Model in Sprague-Dawley Rats

This protocol is widely used to study the long-term neurological consequences of acute this compound poisoning.

  • Animal Model: Adult male or female Sprague-Dawley rats.

  • This compound Administration: A single dose of this compound (e.g., 132 µg/kg, equivalent to ~1.2x LD₅₀) is administered via subcutaneous (s.c.) injection.[7][16]

  • Immediate Antidotal Treatment: Immediately following this compound exposure, animals are treated with a standard countermeasure regimen to mitigate peripheral cholinergic effects and ensure survival. This typically consists of:

    • Atropine sulfate (e.g., 2 mg/kg, intramuscularly, i.m.).[7][16]

    • An oxime reactivator, such as HI-6 (e.g., 125 mg/kg, i.m.).[7][16]

  • Seizure Management: To control status epilepticus, an anticonvulsant is administered approximately 1 hour post-exposure. Midazolam (e.g., 3 mg/kg, i.m.) is commonly used.[7][16]

  • Monitoring: Animals are closely monitored for behavioral seizures, and the onset and severity of status epilepticus are scored. Long-term monitoring may involve electroencephalography (EEG) to detect the development of spontaneous recurrent seizures.[7]

  • Endpoint Analysis: At predetermined time points (e.g., 24 hours for acute effects, or several weeks/months for chronic effects), animals are euthanized. Blood, cerebrospinal fluid (CSF), and brain tissue are collected for biochemical, molecular, and histopathological analysis.[7]

Measurement of Reactive Oxygen/Nitrogen Species (ROS/RNS)

This protocol outlines a method for quantifying oxidative stress markers in serum.

  • Sample Collection: Collect blood samples and process to obtain serum.

  • ROS Assay (DCF-based):

    • Use a commercial dichlorodihydrofluorescein (DCF) ROS/RNS Assay Kit.[20]

    • Pipette 50 µL of serum into the wells of a 96-well plate.

    • Prepare a standard curve using the provided H₂O₂ standard.[20]

    • Add the DCF solution to all wells according to the manufacturer's instructions.

    • Incubate the plate at room temperature, protected from light.

    • Measure fluorescence using a microplate reader at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[20]

    • Quantify ROS levels by comparing sample fluorescence to the standard curve. Results are often expressed as relative fluorescence units (RFU).[20]

  • RNS Assay (Griess Reagent):

    • Use a commercial Griess Reagent kit for nitrite determination.[20]

    • Pipette 50 µL of serum into the wells of a 96-well plate.

    • Add an equal volume of Griess reagent to each well.[20]

    • Incubate for 10-15 minutes at room temperature.[20]

    • Measure the colorimetric change (absorbance) at ~540 nm using a microplate reader.[20]

    • Calculate nitrite concentrations based on a sodium nitrite standard curve.

Histopathological Assessment of Neurodegeneration (Fluoro-Jade B Staining)

Fluoro-Jade B is an anionic fluorescein derivative that specifically stains degenerating neurons, making it a reliable marker for neurotoxicity.[6][21]

  • Tissue Preparation:

    • Perfuse animals with a fixative (e.g., 10% buffered formalin).

    • Postfix the brain tissue and cryoprotect in a sucrose solution.

    • Cut coronal sections (e.g., 15-30 µm thickness) on a cryostat or freezing microtome.[6][22]

    • Mount sections onto gelatin-coated slides and air dry.[22]

  • Staining Procedure:

    • Rehydrate the slide-mounted sections through a series of alcohol solutions and finally in distilled water.[22]

    • Immerse slides in a 0.06% potassium permanganate (KMnO₄) solution for 10 minutes. This step helps to reduce background staining.[6][22]

    • Rinse slides thoroughly in distilled water.[22]

    • Transfer slides to the Fluoro-Jade B staining solution (e.g., 0.0004% Fluoro-Jade B in 0.1% acetic acid vehicle) for 15-20 minutes.[6][22]

    • Rinse slides through three changes of distilled water.[22]

  • Mounting and Visualization:

    • Dry the slides completely on a slide warmer (~50°C).[22]

    • Clear the slides in xylene and coverslip using a non-aqueous, low-fluorescence mounting medium (e.g., DPX).[23]

    • Visualize degenerating neurons using an epifluorescence microscope with a filter set appropriate for fluorescein (FITC), with an excitation peak around 480 nm and an emission peak at 525 nm.[23]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes in this compound toxicology.

Soman_AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binds & Activates ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes AChE_Inhibited Inhibited AChE (Phosphonylated & Aged) Receptor->AChE ACh released Hyperstimulation Receptor Hyperstimulation Receptor->Hyperstimulation This compound This compound (GD) This compound->AChE Irreversibly Inhibits AChE_Inhibited->ACh Hydrolysis Blocked ACh_Accumulation->Receptor Excessive Binding Crisis Cholinergic Crisis Hyperstimulation->Crisis

Caption: Mechanism of this compound-induced cholinergic crisis via AChE inhibition.

Neurotoxic_Cascade cluster_pathways Downstream Pathological Pathways This compound This compound Exposure SE Status Epilepticus (Prolonged Seizures) This compound->SE Glutamate Glutamate Release ↑ SE->Glutamate Neuroinflammation Neuroinflammation (Cytokine Release) SE->Neuroinflammation Ca_Influx Ca2+ Overload (Excitotoxicity) Glutamate->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Neuronal_Death Neuronal Death (Apoptosis/Necrosis) Ca_Influx->Neuronal_Death Oxidative_Stress Oxidative Stress (ROS/RNS ↑) Oxidative_Stress->Neuronal_Death Neuroinflammation->Neuronal_Death Mito_Dys->Oxidative_Stress Chronic_Effects Chronic Neuropathology (Cognitive Deficits, Epilepsy) Neuronal_Death->Chronic_Effects

Caption: this compound-induced neurotoxic cascade leading to chronic brain injury.

Experimental_Workflow cluster_monitoring Post-Exposure Monitoring cluster_analysis Endpoint Analysis start Start: Animal Model Selection (e.g., Sprague-Dawley Rat) exposure This compound Exposure (e.g., 1.2x LD50, s.c.) start->exposure treatment Countermeasure Administration (Atropine, Oxime, Anticonvulsant) exposure->treatment behavior Behavioral Seizure Scoring treatment->behavior eeg EEG Recording (Chronic Phase) behavior->eeg Long-term studies histo Histopathology (Fluoro-Jade B) behavior->histo eeg->histo outcome Data Analysis & Conclusion histo->outcome biochem Biochemical Assays (ROS/RNS, Cytokines) biochem->outcome behavior_tests Behavioral Testing (e.g., Morris Water Maze) behavior_tests->outcome

Caption: General experimental workflow for evaluating this compound toxicity.

Conclusion and Future Directions

This compound is a formidable chemical threat due to its rapid and potent inhibition of AChE and the subsequent cascade of neurotoxic events. While acute effects are driven by a cholinergic crisis, the long-term pathology is primarily a consequence of seizure-induced excitotoxicity, neuroinflammation, and oxidative stress, leading to permanent brain damage. Current research focuses on developing more effective medical countermeasures that not only ensure survival but also mitigate the chronic neurological damage. This involves targeting the downstream pathways of neurotoxicity, with a focus on novel anticonvulsants, anti-inflammatory agents, and antioxidants. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and development of such advanced therapeutics.

References

An In-depth Technical Guide on the Degradation Products and Environmental Fate of Soman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical warfare agent Soman, focusing on its degradation products, environmental fate, and the analytical methodologies used for its detection. This compound, or O-Pinacolyl methylphosphonofluoridate, is a highly toxic organophosphorus nerve agent that poses a significant threat due to its rapid and irreversible inhibition of acetylcholinesterase (AChE). Understanding its degradation pathways and persistence in the environment is crucial for developing effective decontamination strategies and assessing long-term environmental impact.

This compound Degradation Products

The primary degradation pathway for this compound in the environment is hydrolysis, which leads to the formation of less toxic compounds. The initial and most significant degradation product is Pinacolyl methylphosphonic acid (PMPA) . This occurs through the cleavage of the fluoride atom from the phosphorus center. PMPA is substantially less toxic than this compound but is a key indicator of its prior presence.

Further degradation of PMPA, although at a much slower rate, results in the formation of Methylphosphonic acid (MPA) and pinacolyl alcohol. MPA is the ultimate hydrolysis product of several organophosphorus nerve agents, including Sarin and VX.[1][2][3]

Environmental Fate of this compound

The persistence of this compound in the environment is influenced by various factors, primarily pH, temperature, and the composition of the environmental matrix (e.g., water, soil).

Hydrolysis in Water

Hydrolysis is the most significant abiotic degradation process for this compound in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. This compound is most stable in acidic conditions and degrades more rapidly in neutral to alkaline conditions.

pHTemperature (°C)Half-life (t½)
7.4276.6 hours[4]
8.0273.2 hours[4]
8.6272.2 hours[4]
7.4374.8 hours[4]
8.0371.6 hours[4]
8.6371.2 hours[4]
8.0 (in NaClO solution)Not Specified82.5 seconds[5][6]

Table 1: Hydrolysis Half-life of this compound under Various Conditions

Degradation in Soil

In soil, the degradation of this compound is influenced by both abiotic and biotic factors. Hydrolysis remains a key degradation pathway, with soil pH and moisture content playing significant roles. The presence of certain minerals and organic matter can also catalyze the degradation process. One study on the fate of this compound on silica sand showed that it degrades to O-pinacolyl-methylphosphonic acid following a pseudo-first-order rate reaction over weeks.[7][8] The persistence of this compound in soil is also affected by its volatility and the potential for evaporation.

Biodegradation

Microbial degradation can also contribute to the breakdown of this compound and its hydrolysis products in the environment. Some microorganisms have been shown to utilize organophosphonates as a source of phosphorus.[6] However, the primary degradation product, PMPA, is relatively resistant to further rapid biodegradation. The ultimate hydrolysis product, MPA, is more susceptible to microbial degradation.

Signaling Pathway of this compound Toxicity

The primary mechanism of this compound's toxicity is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, resulting in continuous stimulation of muscarinic and nicotinic receptors.

Soman_Toxicity_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Irreversible Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Normal Function ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Blocked) ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Leads to Muscarinic_Receptors Muscarinic Receptors ACh_Accumulation->Muscarinic_Receptors Overstimulation Nicotinic_Receptors Nicotinic Receptors ACh_Accumulation->Nicotinic_Receptors Overstimulation Cholinergic_Crisis Cholinergic Crisis Muscarinic_Receptors->Cholinergic_Crisis Nicotinic_Receptors->Cholinergic_Crisis

Figure 1: this compound's inhibition of acetylcholinesterase and subsequent cholinergic crisis.

The overstimulation of muscarinic receptors leads to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). Nicotinic receptor overstimulation results in muscle fasciculations, cramping, and eventually paralysis. In the central nervous system, the accumulation of ACh can lead to seizures, respiratory depression, and death.[9]

Experimental Protocols

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound and its degradation products in environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for this compound Degradation Analysis

The following workflow outlines the general procedure for studying the degradation of this compound in environmental samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Water/Soil) Fortification 2. Fortification (Spiking with this compound) Sample_Collection->Fortification Incubation 3. Incubation (Controlled Temp/pH) Fortification->Incubation Extraction 4. Extraction (e.g., Solid Phase Extraction) Incubation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Quantification of This compound and Degradation Products GC_MS->Quantification LC_MS_MS->Quantification Kinetics Degradation Kinetics (Half-life Calculation) Quantification->Kinetics

Figure 2: General experimental workflow for this compound degradation studies.

GC-MS Protocol for this compound and PMPA Analysis

This protocol is a composite of methodologies described in the literature for the analysis of organophosphorus compounds.[4][7][10][11]

1. Sample Preparation (Derivatization is often required for PMPA)

  • Extraction:

    • For water samples: Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) using a C18 cartridge.

    • For soil samples: Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture (e.g., acetone/hexane).

  • Derivatization (for PMPA):

    • The extract is evaporated to dryness under a gentle stream of nitrogen.

    • A derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is added.

    • The mixture is heated (e.g., at 60-80°C) for a specified time to form the trimethylsilyl (TMS) derivative of PMPA, which is more volatile and suitable for GC analysis.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Splitless injection at a temperature of 250-280°C.

    • Oven Temperature Program:

      • Initial temperature: 50-80°C, hold for 1-2 minutes.

      • Ramp: 10-20°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity and selectivity.

    • Monitored Ions: Specific ions for this compound and the derivatized PMPA are selected based on their mass spectra.

3. Quality Control

  • Internal Standards: A deuterated analog of this compound or another suitable internal standard is added to the sample before extraction to correct for variations in extraction efficiency and instrument response.

  • Calibration: A multi-point calibration curve is generated using standards of known concentrations.

  • Blanks and Spikes: Method blanks and matrix spikes are analyzed with each batch of samples to assess for contamination and matrix effects.

LC-MS/MS Protocol for PMPA and MPA Analysis

This protocol is a composite of methodologies described in the literature for the analysis of polar nerve agent hydrolysis products.[5][12]

1. Sample Preparation

  • Water Samples: Often require minimal preparation, such as filtration through a 0.22 µm filter. SPE may be used for pre-concentration.

  • Soil Samples: Extraction with a polar solvent such as water or a methanol/water mixture, followed by centrifugation and filtration of the supernatant.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph (LC):

    • Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for these acidic analytes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for PMPA and MPA.

3. Quality Control

  • Internal Standards: Isotopically labeled analogs of PMPA and MPA are used as internal standards.

  • Calibration: A multi-point calibration curve is prepared in a matrix that matches the samples as closely as possible.

  • Blanks and Spikes: Procedural blanks and matrix-spiked samples are analyzed to ensure data quality.

Conclusion

The degradation of this compound in the environment is a complex process influenced by multiple factors. The primary degradation product, PMPA, and the ultimate hydrolysis product, MPA, serve as important markers for the detection of this compound contamination. The analytical methods outlined in this guide, particularly GC-MS and LC-MS/MS, provide the necessary sensitivity and selectivity for the reliable monitoring of these compounds in various environmental matrices. A thorough understanding of this compound's environmental fate and the application of robust analytical protocols are critical for assessing the risks associated with its release and for the development of effective remediation strategies.

References

An In-depth Technical Guide to the Biosynthesis and Natural Analogs of Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of naturally occurring organophosphate compounds, with a focus on their enzymatic pathways, relevant experimental methodologies, and quantitative data. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction to Natural Organophosphates

Organophosphates are a class of organic compounds containing a phosphate group. While many are known for their synthetic applications as pesticides and nerve agents, nature has also evolved intricate pathways to produce a variety of organophosphate and phosphonate-containing natural products with significant biological activities.[1] These compounds often feature a stable carbon-phosphorus (C-P) bond, a key feature that distinguishes them from the more common phosphate esters found in primary metabolism.[2][3] The biosynthesis of these molecules involves a fascinating array of unusual enzymatic reactions, making them a rich area of study for biochemists and synthetic biologists.[4][5] This guide will primarily focus on two prominent examples of naturally occurring organophosphates with significant biomedical and agricultural applications: the antibiotic fosfomycin and the herbicidal tripeptide phosphinothricin.

Biosynthesis of Key Natural Organophosphates

The biosynthesis of C-P bond-containing natural products typically initiates from the central metabolite phosphoenolpyruvate (PEP).[3][6] The key C-P bond-forming step is the intramolecular rearrangement of PEP to phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme PEP phosphomutase.[3][7] From this common intermediate, the pathways diverge to generate a variety of phosphonate natural products.

Fosfomycin Biosynthesis

Fosfomycin is a clinically important broad-spectrum antibiotic produced by various species of Streptomyces and Pseudomonas.[8][9] Interestingly, these two genera have evolved distinct biosynthetic pathways to produce the same final compound, converging at a late-stage intermediate.[8][10]

In Streptomyces species (e.g., S. fradiae, S. wedmorensis):

The biosynthetic gene cluster in Streptomyces has been cloned and characterized.[9][10] The pathway proceeds through the following key steps:

  • Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy): Catalyzed by PEP phosphomutase (PepM). This is a thermodynamically unfavorable reaction.[4][8]

  • Phosphonopyruvate (PnPy) to Phosphonoacetaldehyde (PnAA): This irreversible decarboxylation is catalyzed by phosphonopyruvate decarboxylase and drives the preceding PEP isomerization forward.[8]

  • Further modifications leading to Fosfomycin.

In Pseudomonas syringae:

The biosynthetic gene cluster in P. syringae was also sequenced, revealing a different strategy to overcome the unfavorable PEP isomerization.[8]

  • Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy): Also catalyzed by a PEP phosphomutase homolog (Psf1).[8]

  • Condensation with Acetyl-CoA: Instead of decarboxylation, PnPy is condensed with an equivalent of acetate by a citrate synthase-like enzyme (Psf2).[8]

  • A series of enzymatic steps then lead to the formation of (S)-2-hydroxypropylphosphonate (S-HPP).[10]

  • Epoxidation: The final step in both pathways is the epoxidation of S-HPP to fosfomycin, catalyzed by the non-heme iron-dependent epoxidase HppE.[8][10][11]

The diagrams below illustrate the divergent biosynthetic pathways to fosfomycin in Streptomyces and Pseudomonas.

Fosfomycin_Biosynthesis_Streptomyces PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PepM PnAA Phosphonoacetaldehyde (PnAA) PnPy->PnAA Phosphonopyruvate Decarboxylase Intermediates Further Intermediates PnAA->Intermediates Fosfomycin Fosfomycin Intermediates->Fosfomycin HppE

Fosfomycin Biosynthesis in Streptomyces

Fosfomycin_Biosynthesis_Pseudomonas PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy Psf1 (PepM homolog) Condensed_Product Condensed Product PnPy->Condensed_Product Psf2 (Citrate synthase-like) SHPP (S)-2-hydroxypropylphosphonate (S-HPP) Condensed_Product->SHPP PsfC, etc. Fosfomycin Fosfomycin SHPP->Fosfomycin HppE

Fosfomycin Biosynthesis in Pseudomonas
Phosphinothricin Biosynthesis

Phosphinothricin (PT) is a potent inhibitor of glutamine synthetase and is the active component of the herbicide glufosinate.[12] It is naturally produced as a tripeptide, L-phosphinothricyl-L-alanyl-L-alanine (also known as bialaphos), by soil bacteria such as Streptomyces viridochromogenes and Streptomyces hygroscopicus.[12][13] The tripeptide structure facilitates uptake by plant cells, where it is then hydrolyzed to release the active phosphinothricin.[13]

The biosynthesis of phosphinothricin tripeptide is a complex process involving a non-ribosomal peptide synthetase (NRPS) system.[10][13] The key steps are:

  • Formation of the Phosphinothricin Moiety: This part of the pathway also starts from PEP and involves a series of enzymatic reactions to generate N-acetyl-demethylphosphinothricin.

  • NRPS-mediated Assembly: Three separate peptide synthetase enzymes (PhsA, PhsB, and PhsC) are responsible for the assembly of the tripeptide.[8][10][13]

    • PhsA activates N-acetyl-demethylphosphinothricin.[8][13]

    • PhsB and PhsC are responsible for the activation and incorporation of the two L-alanine residues.[8][13]

  • Post-assembly Modifications: After the tripeptide is assembled, the N-acetyl-demethylphosphinothricin moiety undergoes methylation and deacetylation to yield the final phosphinothricin tripeptide.[8]

The following diagram outlines the general workflow for the non-ribosomal synthesis of phosphinothricin tripeptide.

Phosphinothricin_Tripeptide_Synthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex PhsA PhsA Assembled_Tripeptide Assembled Tripeptide Intermediate PhsA->Assembled_Tripeptide PhsB PhsB PhsB->Assembled_Tripeptide PhsC PhsC PhsC->Assembled_Tripeptide AcDMPT N-acetyl-demethyl- phosphinothricin AcDMPT->PhsA Alanine1 L-Alanine Alanine1->PhsB Alanine2 L-Alanine Alanine2->PhsC PTT Phosphinothricin Tripeptide Assembled_Tripeptide->PTT Methylation & Deacetylation

NRPS Assembly of Phosphinothricin Tripeptide

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available kinetic data for some of the key enzymes involved in the biosynthesis of natural organophosphates.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Vmax (µM/s/mg)Reference(s)
PEP PhosphomutasePseudomonas gladioli B-1Phosphonopyruvate19 ± 3.5-200[14]
PEP PhosphomutasePseudomonas gladioli B-1Mg2+3.5 ± 1.4--[14]
PEP PhosphomutasePseudomonas gladioli B-1Mn2+0.016 ± 0.005--[14]
PEP PhosphomutasePseudomonas gladioli B-1Zn2+3.0 ± 1.5--[14]
PEP PhosphomutasePseudomonas gladioli B-1Co2+1.2 ± 0.2--[14]
MurE Amide LigasePseudomonas aeruginosameso-A2pm---[15]
MurE Amide LigasePseudomonas aeruginosaATP---[15]
p-Hydroxybenzoate HydroxylasePseudomonas fluorescensp-Hydroxybenzoate---[1]
p-Hydroxybenzoate HydroxylasePseudomonas fluorescensNADPH---[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of organophosphate biosynthesis.

Gene Cluster Cloning and Heterologous Expression

The identification and characterization of biosynthetic gene clusters are fundamental to understanding natural product biosynthesis.

Protocol Outline: Cloning of a Biosynthetic Gene Cluster

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from the producer organism (e.g., Streptomyces or Pseudomonas species).

  • Genomic Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a suitable vector (e.g., a cosmid or fosmid) to create a genomic library in a host such as E. coli.[12]

  • Library Screening: The library is screened for the gene cluster of interest. This can be done by:

    • Functional Complementation: Transforming a non-producing mutant of the original organism with the library and screening for restored production of the natural product.[12]

    • PCR Screening: Using primers designed from conserved regions of key biosynthetic genes (e.g., PEP phosphomutase) to identify clones containing the gene cluster.[8]

  • Subcloning and Sequencing: The identified clone containing the full gene cluster is then subcloned and sequenced to identify all the open reading frames (ORFs) involved in the biosynthetic pathway.[12]

  • Heterologous Expression: To confirm the function of the cloned gene cluster, it can be expressed in a heterologous host, such as E. coli or a more genetically tractable Streptomyces or Pseudomonas species.[8] Production of the natural product in the heterologous host confirms the identity of the biosynthetic gene cluster.

The following diagram illustrates a general workflow for the cloning and heterologous expression of a biosynthetic gene cluster.

Gene_Cluster_Cloning_Workflow Producer_Organism Producer Organism (e.g., Streptomyces sp.) Genomic_DNA Isolate Genomic DNA Producer_Organism->Genomic_DNA Genomic_Library Construct Genomic Library (e.g., in E. coli) Genomic_DNA->Genomic_Library Screening Screen Library (Functional Complementation or PCR) Genomic_Library->Screening Positive_Clone Identify Positive Clone Screening->Positive_Clone Sequencing Subclone and Sequence Positive_Clone->Sequencing Expression Introduce and Express Gene Cluster Positive_Clone->Expression Gene_Cluster_Map Annotate Gene Cluster Sequencing->Gene_Cluster_Map Heterologous_Host Heterologous Host (e.g., E. coli, S. lividans) Heterologous_Host->Expression Analysis Analyze for Product Formation (e.g., LC-MS/MS) Expression->Analysis Confirmation Confirmation of Biosynthetic Gene Cluster Analysis->Confirmation

Workflow for Biosynthetic Gene Cluster Cloning
Enzyme Purification and Assays

Characterizing the individual enzymes of a biosynthetic pathway is crucial for understanding their function and mechanism.

Protocol Outline: Heterologous Expression and Purification of a Biosynthetic Enzyme

  • Gene Amplification and Cloning: The gene encoding the enzyme of interest is amplified by PCR from the genomic DNA of the producer organism and cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced, for example, by the addition of IPTG.

  • Cell Lysis and Clarification: The cells are harvested, resuspended in a suitable buffer, and lysed (e.g., by sonication). The cell debris is removed by centrifugation to obtain a clear cell lysate.

  • Affinity Chromatography: The cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the tagged protein is eluted.

  • Further Purification (Optional): If necessary, the protein can be further purified by other chromatographic techniques such as ion-exchange or size-exclusion chromatography to achieve high purity.

  • Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Assays:

The activity of the purified enzyme is then measured using a specific assay. The design of the assay depends on the reaction catalyzed by the enzyme.

  • PEP Phosphomutase Assay: The activity of PEP phosphomutase can be assayed in the reverse direction (PnPy to PEP) by coupling the production of PEP to the pyruvate kinase/lactate dehydrogenase system and monitoring the decrease in absorbance at 340 nm due to NADH oxidation.

  • Phosphinothricin Tripeptide Synthetase Assays:

    • ATP-Pyrophosphate Exchange Assay: This assay is used to monitor the activation of the amino acid substrate by the NRPS. It measures the substrate-dependent exchange of 32P-labeled pyrophosphate into ATP.[8]

    • Thioester Formation Assay: This assay directly measures the covalent binding of a radiolabeled amino acid (e.g., [14C]alanine) to the enzyme as a thioester.[8]

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product.

Protocol Outline: Isotopic Labeling Experiment

  • Precursor Selection and Synthesis: A presumed precursor of the natural product is synthesized with a stable isotope label (e.g., 13C, 15N, or 2H).

  • Feeding Experiment: The labeled precursor is fed to a culture of the producing organism.

  • Isolation of the Natural Product: After a suitable incubation period, the natural product is isolated and purified from the culture broth.

  • Analysis by Mass Spectrometry and NMR: The purified natural product is analyzed by mass spectrometry to determine the incorporation of the isotope (by observing an increase in mass). The position of the label in the molecule is determined by NMR spectroscopy (e.g., 13C-NMR).

  • Pathway Elucidation: By analyzing the labeling pattern resulting from feeding different labeled precursors, the biosynthetic pathway can be deduced.

Analytical Quantification of Natural Organophosphates

Accurate quantification of the produced organophosphates is essential for strain improvement and process optimization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Protocol Outline: LC-MS/MS Quantification

  • Sample Preparation: A sample of the culture broth is clarified by centrifugation and/or filtration. An internal standard (ideally, a stable isotope-labeled version of the analyte) is added to the sample. Proteins may be precipitated by the addition of an organic solvent (e.g., acetonitrile).

  • Chromatographic Separation: The prepared sample is injected onto an HPLC system, typically with a column suitable for polar analytes (e.g., HILIC). The analytes are separated based on their physicochemical properties.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is detected. This provides high selectivity and sensitivity.

  • Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of the analyte.

Other Natural Analogs of Organophosphates

Besides fosfomycin and phosphinothricin, a diverse range of other organophosphorus natural products exist, containing not only C-P bonds but also P-N (phosphoramidate) and P-S (phosphorothioate) linkages.[13] These compounds exhibit a wide array of biological activities and are produced by various organisms, including bacteria, fungi, and marine invertebrates.[2][13] The study of their biosynthesis is an active area of research and continues to reveal novel enzymatic chemistry.

Conclusion

The biosynthesis of natural organophosphates is a testament to the remarkable catalytic versatility of enzymes. The elucidation of these pathways has not only provided fundamental insights into biochemistry but has also opened up avenues for the engineered biosynthesis of novel bioactive compounds. The experimental methodologies outlined in this guide provide a framework for the continued exploration of this fascinating class of natural products. As our understanding of these pathways deepens, so too will our ability to harness their potential for the development of new therapeutics and agrochemicals.

References

Beyond Acetylcholinesterase: An In-depth Technical Guide on the Molecular Targets of Soman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soman (GD) is a potent organophosphorus nerve agent renowned for its rapid and irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis that is the primary mechanism of its acute toxicity. However, a growing body of evidence reveals that the toxicological profile of this compound extends far beyond AChE inhibition. Understanding these non-canonical targets is critical for the development of more effective medical countermeasures and for elucidating the long-term neurological and systemic consequences of this compound exposure. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond acetylcholinesterase, presenting key findings, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Metabolic Dysregulation in the Central Nervous System

This compound exposure induces significant disruption of metabolic pathways within the brain, particularly in the hippocampus, a region crucial for learning and memory. This metabolic turmoil is a key contributor to the neuropathology observed following intoxication.

Key Findings

Proteomics studies have been instrumental in identifying the widespread metabolic changes following this compound exposure. These studies reveal a significant alteration in proteins involved in carbohydrate, amino acid, and lipid metabolism.[1][2] The dysregulation of these pathways is linked to a cascade of detrimental events including calcium overload, oxidative stress, and mitochondrial dysfunction.[1][3][4]

A key study utilizing SWATH-based proteomics on the hippocampal proteome of a guinea pig model identified 38 differentially expressed proteins following repeated this compound exposure.[1][3] Among these, the upregulation of Calcium/calmodulin-dependent protein kinase type II (CAMK2) and the downregulation of 3-hydroxyisobutyrate dehydrogenase (HYI) were highlighted as significant.[4]

Data Presentation
Protein Target/PathwayObserved EffectQuantitative DataReference
Overall Metabolism Significant disruption of carbohydrate and amino acid metabolism in the hippocampus38 differentially expressed proteins identified[1][3]
CAMK2 Upregulation-[4]
HYI Downregulation-[4]

Quantitative data for fold changes of a comprehensive list of proteins are often found in the supplementary materials of proteomics studies, which should be consulted for in-depth analysis.

Experimental Protocol: SWATH-MS Based Proteomics of Hippocampal Tissue

This protocol is a representative workflow for the analysis of protein expression changes in brain tissue following this compound exposure, based on methodologies described in the literature.[1][3]

1. Tissue Homogenization and Protein Extraction:

  • Hippocampal tissue is homogenized in lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.

  • The homogenate is sonicated on ice to ensure complete cell lysis.

  • The lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • The supernatant containing the protein extract is collected.

2. Protein Digestion:

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • A defined amount of protein (e.g., 100 µg) is reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA).

  • The protein solution is diluted to reduce the urea concentration (e.g., to < 2 M).

  • Trypsin is added at a specific enzyme-to-protein ratio (e.g., 1:50) and incubated overnight at 37°C.

3. Peptide Desalting and Quantification:

  • The resulting peptide mixture is acidified and desalted using a C18 solid-phase extraction (SPE) cartridge.

  • Peptides are eluted, dried under vacuum, and resuspended in a buffer suitable for mass spectrometry.

  • Peptide concentration is determined.

4. SWATH-MS Data Acquisition:

  • A pooled sample of all individual peptide samples is used to generate a spectral library using data-dependent acquisition (DDA).

  • Individual samples are then analyzed using data-independent acquisition (DIA), specifically the SWATH-MS method. This involves cycling through predefined m/z windows to acquire fragment ion spectra for all detectable precursors.

5. Data Analysis:

  • The DDA library is used to identify peptides in the SWATH-MS data from individual samples.

  • Peak areas of fragment ions are extracted and used for quantitative comparison of protein abundance between control and this compound-exposed groups.

  • Statistical analysis is performed to identify differentially expressed proteins.

Experimental Workflow

SWATH_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Tissue Hippocampal Tissue Homogenization Homogenization & Protein Extraction Tissue->Homogenization Digestion Reduction, Alkylation & Trypsin Digestion Homogenization->Digestion Desalting Peptide Desalting (SPE) Digestion->Desalting DDA Spectral Library Generation (DDA) Desalting->DDA SWATH Data Acquisition (SWATH-MS) Desalting->SWATH Identification Peptide/Protein Identification DDA->Identification SWATH->Identification Quantification Quantitative Analysis Identification->Quantification Stats Statistical Analysis Quantification->Stats DEPs Differentially Expressed Proteins Stats->DEPs

Figure 1: SWATH-MS Proteomics Workflow.

Formation of Protein Adducts

Beyond its primary target, this compound covalently binds to other proteins, forming adducts that can alter their function and serve as long-lasting biomarkers of exposure.

Key Findings

This compound is known to form adducts with several esterases in the blood and tissues, including butyrylcholinesterase (BuChE) and carboxylesterases (CarbE).[5] A significant non-esterase target is human serum albumin (HSA), the most abundant protein in plasma. Mass spectrometry studies have precisely identified the site of this compound adduction on HSA as tyrosine 411.[6] The formation of these adducts is slower than the inhibition of AChE but due to the high concentration of albumin, it represents a significant sink for the nerve agent.[6] These protein adducts are stable and can be detected long after the initial exposure, making them valuable for forensic analysis and verification of poisoning.

Data Presentation
Protein TargetAdduction SiteAnalytical MethodSignificanceReference
Butyrylcholinesterase (BuChE) Active site serineMass SpectrometryBiomarker of exposure[5]
Carboxylesterases (CarbE) Active site serine-Detoxification, Biomarker[5]
Human Serum Albumin (HSA) Tyrosine 411Mass Spectrometry (MALDI-TOF, LC-MS/MS)Biomarker of exposure[6]
Experimental Protocol: Mass Spectrometric Analysis of this compound-Albumin Adducts

This protocol outlines a general procedure for the detection and characterization of this compound adducts on human serum albumin.

1. Sample Preparation:

  • Plasma or serum samples are obtained from this compound-exposed individuals or from in vitro incubation of HSA with this compound.

  • Albumin can be optionally purified from the plasma using affinity chromatography.

2. Proteolytic Digestion:

  • The albumin-containing sample is subjected to proteolytic digestion to generate smaller peptides. Pepsin is commonly used for this purpose as it is active at acidic pH, which can help to stabilize the phosphonylated adduct.

  • The digestion is typically carried out at 37°C for a defined period.

3. Peptide Enrichment (Optional):

  • Phosphonylated peptides can be enriched from the complex peptide mixture using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography.

4. Mass Spectrometry Analysis:

  • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • A mass spectrometer operating in high-resolution mode is used to accurately measure the mass of the peptides.

  • The presence of the this compound adduct is identified by a characteristic mass shift on the peptide containing tyrosine 411.

  • Tandem mass spectrometry (MS/MS) is used to fragment the adducted peptide and confirm the precise site of modification.

5. Data Analysis:

  • The acquired MS and MS/MS data are analyzed using specialized software to search for the expected mass of the this compound-modified peptide.

  • The fragmentation pattern in the MS/MS spectrum is manually or automatically interpreted to confirm the adduction on tyrosine 411.

Logical Relationship Diagram

Soman_Adduct_Formation This compound This compound Inhibition Inhibition This compound->Inhibition Adduction Adduction This compound->Adduction AChE Acetylcholinesterase Cholinergic_Crisis Cholinergic Crisis AChE->Cholinergic_Crisis BuChE Butyrylcholinesterase Biomarker Biomarker of Exposure BuChE->Biomarker CarbE Carboxylesterases CarbE->Biomarker HSA Human Serum Albumin Tyr411 Tyrosine 411 HSA->Tyr411 HSA->Biomarker Inhibition->AChE Adduction->BuChE Adduction->CarbE Adduction->HSA

Figure 2: this compound Adduction to Protein Targets.

Neuroinflammation

This compound exposure triggers a robust inflammatory response in the brain, which is increasingly recognized as a key contributor to neuronal damage and the long-term neurological consequences of poisoning.

Key Findings

Studies in animal models have demonstrated a rapid and significant upregulation of pro-inflammatory genes in the brain following this compound exposure.[7] This includes the increased expression of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as cell adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[7] This neuroinflammatory cascade is thought to contribute to the breakdown of the blood-brain barrier, infiltration of peripheral immune cells, and ultimately, neuronal cell death.[8][9][10]

Data Presentation
Inflammatory MediatorObserved Effect in BrainTime CourseReference
TNF-α mRNA Significant upregulationPeaks around 2-6 hours post-exposure[7]
IL-1β mRNA Significant upregulationPeaks around 6 hours post-exposure[7]
IL-6 mRNA Significant upregulationPeaks around 6 hours post-exposure[7]
VCAM-1 mRNA Significant upregulationPeaks around 2 hours post-exposure[7]
ICAM-1 mRNA Significant upregulationPeaks around 6 hours post-exposure[7]
Experimental Protocol: Quantitative RT-PCR for Neuroinflammatory Genes

This protocol provides a framework for quantifying the expression of inflammatory genes in rat brain tissue after this compound exposure.

1. RNA Extraction:

  • Brain tissue (e.g., hippocampus, cortex) is rapidly dissected and stored in an RNA stabilization solution (e.g., RNAlater) or flash-frozen in liquid nitrogen.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

  • RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.

2. cDNA Synthesis:

  • A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

3. Quantitative PCR (qPCR):

  • qPCR is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).

  • Gene-specific primers for the target inflammatory genes (e.g., TNF-α, IL-1β, IL-6) and a stable housekeeping gene (e.g., GAPDH, β-actin) are used.

  • The qPCR reaction is typically run with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • A melt curve analysis is performed at the end of the run for SYBR Green assays to ensure product specificity.

4. Data Analysis:

  • The cycle threshold (Ct) values are obtained for each gene.

  • The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-exposed group to the control group.

Primer Sequences for Rat Inflammatory Genes:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
TNF-α CCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG
IL-1β AGCTACGAATCTCCGACCACCGTTATCCCATGTGTCGAAGAA
IL-6 ACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG
GAPDH AAGGCCAACCGTGAAAAGATGTGGTACGACCAGAGGCATAC

Note: Primer sequences should always be validated for specificity and efficiency before use.

Signaling Pathway

Neuroinflammation_Pathway This compound This compound Exposure AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition Neuronal_Activation Excessive Neuronal Activation AChE_Inhibition->Neuronal_Activation Glial_Activation Glial Cell Activation (Microglia, Astrocytes) Neuronal_Activation->Glial_Activation Cytokine_Release Pro-inflammatory Cytokine & Chemokine Release Glial_Activation->Cytokine_Release TNFa TNF-α Cytokine_Release->TNFa IL1b IL-1β Cytokine_Release->IL1b IL6 IL-6 Cytokine_Release->IL6 CAMs Upregulation of Cell Adhesion Molecules (VCAM-1, ICAM-1) Cytokine_Release->CAMs Neuronal_Damage Neuronal Damage & Death Cytokine_Release->Neuronal_Damage BBB_Disruption Blood-Brain Barrier Disruption CAMs->BBB_Disruption Immune_Cell_Infiltration Peripheral Immune Cell Infiltration BBB_Disruption->Immune_Cell_Infiltration Immune_Cell_Infiltration->Neuronal_Damage

Figure 3: this compound-Induced Neuroinflammatory Cascade.

Nicotinic Acetylcholine Receptors (nAChRs)

The overstimulation of nicotinic acetylcholine receptors (nAChRs) due to the accumulation of acetylcholine is another critical aspect of this compound's toxicity that contributes to neuronal hyperexcitability and subsequent damage.

Key Findings

While the role of muscarinic acetylcholine receptors in this compound poisoning is well-established, the contribution of nAChRs is also significant. The excessive activation of nAChRs leads to increased neuronal firing and is implicated in the release of the excitotoxic amino acid glutamate. This highlights the importance of nAChRs as a downstream effector of AChE inhibition, perpetuating the cycle of neuronal hyperexcitability.

Experimental Protocol: Radioligand Binding Assay for nAChRs

This protocol describes a method to assess the binding of compounds to nAChRs in brain tissue.

1. Brain Membrane Preparation:

  • Brain tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

2. Binding Assay:

  • Brain membranes are incubated with a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) in the presence or absence of varying concentrations of a competing ligand (e.g., this compound or a known nAChR antagonist).

  • The incubation is carried out at a specific temperature for a time sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specific binding.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

5. Data Analysis:

  • The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.

Mitochondrial Dysfunction

Mitochondria, the powerhouses of the cell, are also significant targets of this compound's toxicity, and their impairment contributes to energy failure and oxidative stress.

Key Findings

This compound exposure has been shown to induce mitochondrial damage and impair mitochondrial energy metabolism.[11] A proposed mechanism for this is the downregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[11] This is considered a non-cholinergic mechanism of this compound toxicity. Studies have reported decreased activity of mitochondrial respiratory chain complexes I, II, and III following this compound exposure.[11]

Data Presentation
Mitochondrial ParameterObserved EffectQuantitative DataReference
PGC-1α Expression Downregulation1.82 times lower than control[11]
Complex I Activity Decreased2.33 times lower than control[11]
Complex II Activity Decreased4.95 times lower than control[11]
Complex I + II Activity Decreased5.22 times lower than control[11]
Mitochondrial ROS IncreasedSignificantly increased[11]
Experimental Protocol: Mitochondrial Respiration and Complex Activity Assays

This protocol provides a general approach to measuring mitochondrial function in isolated mitochondria or cells.

1. Isolation of Mitochondria:

  • Tissue is homogenized in an ice-cold isolation buffer.

  • The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction.

2. High-Resolution Respirometry:

  • The oxygen consumption rate (OCR) of isolated mitochondria or intact cells is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • A substrate-uncoupler-inhibitor titration (SUIT) protocol is used to assess the function of different parts of the electron transport chain. This involves the sequential addition of substrates (e.g., pyruvate, malate, succinate), ADP, an uncoupler (e.g., FCCP), and inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III).

3. Mitochondrial Complex Activity Assays:

  • The enzymatic activities of individual mitochondrial complexes (I-V) are measured spectrophotometrically using specific substrates and electron acceptors/donors.

  • These assays are typically performed on isolated mitochondria that have been freeze-thawed to disrupt the membranes.

Signaling Pathway

Mitochondrial_Dysfunction_Pathway This compound This compound Exposure Unknown_Mechanism Unknown Upstream Mechanism This compound->Unknown_Mechanism PGC1a PGC-1α Downregulation Unknown_Mechanism->PGC1a Mito_Biogenesis Decreased Mitochondrial Biogenesis PGC1a->Mito_Biogenesis ETC_Complexes Decreased Expression & Activity of ETC Complexes (I, II, III) PGC1a->ETC_Complexes ATP_Production Impaired ATP Production ETC_Complexes->ATP_Production ROS_Production Increased ROS Production ETC_Complexes->ROS_Production Neuronal_Damage Neuronal Damage & Death ATP_Production->Neuronal_Damage Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Damage

Figure 4: this compound-Induced Mitochondrial Dysfunction.

Glutamate Excitotoxicity

The cholinergic storm induced by this compound indirectly leads to a secondary excitotoxic cascade mediated by the neurotransmitter glutamate.

Key Findings

The massive increase in acetylcholine in the synaptic cleft following AChE inhibition leads to the over-activation of presynaptic nAChRs on glutamatergic neurons. This, in turn, triggers an excessive release of glutamate into the synapse. The high levels of glutamate over-activate postsynaptic glutamate receptors, particularly NMDA receptors, leading to a massive influx of calcium ions. This calcium overload activates a number of downstream neurotoxic pathways, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species, ultimately leading to neuronal cell death.

Experimental Protocol: Glutamate Release Assay

This protocol outlines a method for measuring glutamate release from neuronal cultures or brain slices.

1. Sample Preparation:

  • Primary neuronal cultures or acute brain slices are prepared and maintained in a suitable buffer.

2. Stimulation:

  • The cells or slices are stimulated to induce glutamate release. This can be achieved by depolarization with high potassium, electrical stimulation, or the application of an agonist like an nAChR agonist. In the context of this compound research, cells could be pre-treated with this compound to induce acetylcholine accumulation.

3. Sample Collection:

  • The extracellular medium is collected at specific time points following stimulation.

4. Glutamate Quantification:

  • The concentration of glutamate in the collected samples is measured using a commercially available glutamate assay kit. These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glutamate present.

  • Alternatively, high-performance liquid chromatography (HPLC) with fluorescence detection can be used for more sensitive and specific quantification of glutamate.

Signaling Pathway

Glutamate_Excitotoxicity_Pathway This compound This compound Exposure AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition ACh_Increase ↑ Synaptic Acetylcholine AChE_Inhibition->ACh_Increase nAChR_Activation Over-activation of presynaptic nAChRs on Glutamatergic Neurons ACh_Increase->nAChR_Activation Glutamate_Release ↑ Excessive Glutamate Release nAChR_Activation->Glutamate_Release NMDA_Activation Over-activation of postsynaptic NMDA Receptors Glutamate_Release->NMDA_Activation Ca_Influx ↑ Massive Ca²⁺ Influx NMDA_Activation->Ca_Influx Downstream_Toxicity Activation of Downstream Neurotoxic Pathways (Proteases, Lipases, ROS production) Ca_Influx->Downstream_Toxicity Neuronal_Death Neuronal Cell Death Downstream_Toxicity->Neuronal_Death

Figure 5: this compound-Induced Glutamate Excitotoxicity.

Conclusion

The molecular toxicology of this compound is far more complex than the singular inhibition of acetylcholinesterase. This guide has detailed several critical off-target effects, including profound metabolic dysregulation, the formation of protein adducts, the induction of a potent neuroinflammatory response, the over-activation of nicotinic acetylcholine receptors, significant mitochondrial dysfunction, and the triggering of glutamate excitotoxicity. A comprehensive understanding of these multifaceted mechanisms is paramount for the scientific and drug development communities. Future research should focus on further elucidating the intricate interplay between these pathways and on developing targeted therapies that address these non-cholinergic effects to improve the outcomes for individuals exposed to this lethal nerve agent.

References

Methodological & Application

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for Soman metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methodologies for the detection and quantification of Soman metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes a summary of the metabolic pathway, sample preparation protocols, LC-MS/MS parameters, and quantitative data.

Introduction to this compound and its Metabolism

This compound (GD) is a highly toxic organophosphorus nerve agent. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis. In the body, this compound is metabolized, primarily through hydrolysis, to produce pinacolyl methylphosphonic acid (PMPA). PMPA is a stable metabolite and serves as a key biomarker for confirming exposure to this compound.[1][2][3] The detection of PMPA in biological samples like urine and blood is a definitive indicator of this compound exposure.[1][4]

Metabolic Pathway of this compound

This compound's interaction with the body leads to a cascade of metabolic dysregulation. The initial hydrolysis of this compound is a crucial step in its detoxification, producing the primary metabolite PMPA. Further degradation can lead to methylphosphonic acid (MPA). The metabolic disruption caused by this compound extends beyond simple hydrolysis, affecting various amino acid and carbohydrate metabolic pathways.[5]

G This compound This compound (GD) Hydrolysis Hydrolysis This compound->Hydrolysis MetabolicDysregulation Metabolic Dysregulation (e.g., amino acid, carbohydrate metabolism) This compound->MetabolicDysregulation PMPA Pinacolyl methylphosphonic acid (PMPA) Hydrolysis->PMPA MPA Methylphosphonic acid (MPA) PMPA->MPA

Fig. 1: Metabolic pathway of this compound.

Experimental Protocols

The following protocols are based on established methods for the analysis of this compound metabolites in biological matrices.[6][7][8]

Sample Preparation (Urine)
  • Sample Collection: Collect urine samples in polypropylene tubes.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated PMPA) to a defined volume of urine.

  • Dilution: Dilute the urine sample with a suitable buffer, such as ammonium acetate.

  • Centrifugation: Centrifuge the sample to pellet any particulate matter.

  • Extraction (if necessary): For cleaner samples, a solid-phase extraction (SPE) step can be employed.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

    • Load the diluted urine sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Sample Preparation (Serum/Plasma)
  • Sample Collection: Collect blood samples in appropriate tubes and separate serum or plasma.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the serum/plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.

LC-MS/MS Analysis

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions
ParameterRecommended Conditions
Column A hydrophilic interaction liquid chromatography (HILIC) column or a C18 reversed-phase column is commonly used.[6][7]
Mobile Phase A 0.1% formic acid in water or 10 mM ammonium formate in water.[8]
Mobile Phase B 0.1% formic acid in methanol or 10 mM ammonium formate in methanol.[8]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL.[8]
Gradient A gradient elution is typically employed to separate the analyte from matrix components. An example gradient is as follows: start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
Tandem Mass Spectrometry (MS/MS) Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI) in negative mode is typically used for the detection of PMPA.[8]
Multiple Reaction Monitoring (MRM) Transitions For PMPA, the precursor ion is [M-H]⁻ at m/z 179. The primary quantification transition is m/z 179 → 95, with a secondary transition of m/z 179 → 79 for confirmation.[8]
Collision Energy (CE) CE should be optimized for the specific instrument to achieve maximum fragmentation and signal intensity for the selected transitions.
Cone Voltage This parameter should also be optimized for the specific instrument and analyte.

Quantitative Data

The following table summarizes quantitative data for the analysis of PMPA from a study analyzing hair samples, which demonstrates the achievable sensitivity of the method.[8]

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linear Range
PMPAHair0.15 µg/kg0.3 µg/kg0.3 - 150 µg/kg

Experimental Workflow

The overall workflow for the analysis of this compound metabolites by LC-MS/MS is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Urine/Serum) Spiking Internal Standard Spiking SampleCollection->Spiking Extraction Extraction (Protein Precipitation or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Fig. 2: LC-MS/MS workflow for this compound metabolites.

Conclusion

The LC-MS/MS methodology outlined provides a robust and sensitive approach for the definitive identification and quantification of this compound metabolites. The protocols for sample preparation and the specified instrumental parameters serve as a comprehensive guide for researchers in the fields of toxicology, clinical chemistry, and drug development to establish reliable methods for monitoring exposure to this hazardous nerve agent.

References

Application Notes and Protocols for Novel Biosensors in Soman Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soman (GD) is a highly toxic organophosphate nerve agent that poses a significant threat due to its rapid and irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. The development of rapid, sensitive, and selective biosensors for the detection of this compound is paramount for both civilian and military applications, including environmental monitoring, medical diagnostics, and counter-terrorism. This document provides detailed application notes and experimental protocols for three promising types of novel biosensors for this compound detection: Electrochemical Acetylcholinesterase (AChE)-Based Biosensors, Nanoparticle-Based Colorimetric Biosensors, and Aptamer-Based Fluorescent Biosensors.

I. Electrochemical Acetylcholinesterase (AChE)-Based Biosensors

Application Notes

Electrochemical biosensors based on the inhibition of AChE offer a highly sensitive and rapid method for this compound detection.[1] The principle lies in the measurement of the enzymatic activity of AChE, which is inhibited in the presence of this compound. This inhibition leads to a measurable change in the electrochemical signal. These biosensors are well-suited for portable, field-deployable detection systems.

The basic mechanism involves the enzymatic hydrolysis of a substrate, such as acetylthiocholine (ATCh), by AChE to produce thiocholine.[1] Thiocholine is then electrochemically oxidized at the electrode surface, generating a current. When this compound is present, it inhibits AChE, reducing the production of thiocholine and thus decreasing the oxidation current. The magnitude of the current decrease is proportional to the concentration of this compound.[1] The use of nanomaterials like carbon nanotubes (CNTs) and graphene can significantly enhance the sensitivity and performance of these biosensors by providing a larger surface area for enzyme immobilization and facilitating electron transfer.[2][3]

Quantitative Data Summary

Biosensor TypeBioreceptorTransducerDetection Limit (this compound/Simulant)Response TimeSelectivityReference
AChE-CNT/SPE Acetylcholinesterase (AChE)Carbon Nanotube-Modified Screen-Printed Electrode1 µM (Demeton-S)< 3 minHigh against non-organophosphates[4]
AChE-Graphene/GCE Acetylcholinesterase (AChE)Graphene-Modified Glassy Carbon Electrode0.067 ng/mL (Paraoxon)~10 minGood against carbamates[5]
AChE-AuNP/SPE Acetylcholinesterase (AChE)Gold Nanoparticle-Modified Screen-Printed Electrode0.37 ppb (Cd ions as inhibitor model)< 1 minHigh[6]
Experimental Protocol: Fabrication of an AChE-CNT-Modified Screen-Printed Electrode Biosensor

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Multi-walled carbon nanotubes (MWCNTs)

  • N,N-Dimethylformamide (DMF)

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde (2.5% in phosphate buffer)

  • Phosphate buffer saline (PBS, 0.1 M, pH 7.4)

  • Acetylthiocholine chloride (ATCh)

  • This compound or a suitable simulant (e.g., diethyl cyanophosphonate)

Procedure:

  • Preparation of MWCNT Suspension: Disperse 1 mg of MWCNTs in 1 mL of DMF by sonicating for 1 hour to obtain a homogeneous black suspension.

  • Electrode Modification:

    • Carefully drop-cast 5 µL of the MWCNT suspension onto the working electrode surface of the SPCE.

    • Allow the solvent to evaporate at room temperature for at least 4 hours or in an oven at 50°C for 1 hour.

  • Enzyme Immobilization:

    • Pipette 5 µL of a solution containing AChE (100 U/mL) and BSA (0.5% w/v) in PBS onto the MWCNT-modified electrode surface.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for 30 minutes to facilitate cross-linking and immobilization of the enzyme.

    • Rinse the electrode gently with PBS to remove any unbound enzyme.

    • Store the modified electrode at 4°C when not in use.

  • Electrochemical Detection of this compound:

    • Perform all electrochemical measurements using a potentiostat.

    • The biosensor (working electrode), a platinum wire (counter electrode), and an Ag/AgCl electrode (reference electrode) are immersed in a 10 mL electrochemical cell containing 0.1 M PBS (pH 7.4).

    • Record the baseline amperometric response by adding the substrate ATCh (final concentration 1 mM) and applying a constant potential of +0.4 V.

    • Introduce a known concentration of this compound or its simulant into the cell and incubate for a specific time (e.g., 5-10 minutes).

    • Measure the amperometric response again after the addition of ATCh.

    • The percentage of inhibition is calculated as: [(I₀ - I₁) / I₀] * 100, where I₀ is the current before this compound exposure and I₁ is the current after this compound exposure.

AChE_Inhibition cluster_sensor Biosensor Surface AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine This compound This compound This compound->AChE Inhibition ATCh Acetylthiocholine (Substrate) ATCh->AChE Hydrolysis Electrode Electrode Thiocholine->Electrode Oxidation Current Current Signal Electrode->Current

Caption: Workflow for the colorimetric detection of this compound using aptamer-functionalized gold nanoparticles.

III. Aptamer-Based Fluorescent Biosensors

Application Notes

Aptamer-based fluorescent biosensors offer high sensitivity and specificity for this compound detection. [7]Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to their targets with high affinity. [7]The detection principle often relies on a conformational change of the aptamer upon binding to this compound, which alters the distance between a fluorophore and a quencher molecule attached to the aptamer. [8][9] In a typical "signal-on" design, the aptamer is labeled with a fluorophore and a quencher in close proximity in its unbound state, resulting in fluorescence quenching. Upon binding to this compound, the aptamer undergoes a conformational change that separates the fluorophore and quencher, leading to a restoration of fluorescence. [10]The increase in fluorescence intensity is proportional to the this compound concentration. The use of quantum dots (QDs) as fluorophores can further enhance the sensitivity and photostability of these biosensors. [11][12] Quantitative Data Summary

Biosensor TypeBioreceptorTransducerDetection Limit (this compound/Simulant)Response TimeSelectivityReference
Aptamer-FRET DNA AptamerFluorescence Resonance Energy Transfer0.18 nM (Thrombin as model)~20 minHigh[13]
Aptamer-QD DNA AptamerQuantum Dots (Fluorescence)0.05 µg/L (Paraoxon)~30 minHigh[14]
AChE-CDs Acetylcholinesterase & Carbon DotsGraphene Oxide (Fluorescence Quenching)0.14 ppb (Chlorpyrifos)~15 minHigh[15]
Experimental Protocol: Development of a "Signal-On" Aptamer-Based Fluorescent Assay

Materials:

  • This compound-specific DNA aptamer, dual-labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., DABCYL) at the other.

  • Tris-HCl buffer (pH 7.4)

  • This compound or a suitable simulant

  • Fluorometer or fluorescence plate reader

Procedure:

  • Aptamer Preparation:

    • Synthesize or purchase the dual-labeled this compound-specific aptamer.

    • Dissolve the aptamer in Tris-HCl buffer to a stock concentration of 10 µM.

    • To ensure proper folding, heat the aptamer solution to 95°C for 5 minutes and then slowly cool to room temperature.

  • Fluorescence Measurement:

    • In a quartz cuvette or a well of a microplate, dilute the aptamer stock solution in Tris-HCl buffer to a final concentration of 100 nM.

    • Measure the initial fluorescence intensity of the aptamer solution (this should be low due to quenching).

    • Add varying concentrations of this compound or the simulant to the aptamer solution.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for binding and conformational change.

    • Measure the fluorescence intensity again at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Plot the change in fluorescence intensity against the this compound concentration to generate a calibration curve.

Signaling Pathway Diagram

Aptamer_Fluorescence cluster_unbound Unbound State cluster_bound Bound State Unbound_Aptamer Aptamer (Quenched) Fluorophore & Quencher close Low_Fluorescence Low Fluorescence Unbound_Aptamer->Low_Fluorescence This compound This compound Unbound_Aptamer->this compound Binding Bound_Aptamer Aptamer-Soman Complex (Conformational Change) Fluorophore & Quencher separated This compound->Bound_Aptamer High_Fluorescence High Fluorescence Bound_Aptamer->High_Fluorescence

Caption: this compound binding induces a conformational change in the aptamer, separating the fluorophore and quencher, resulting in increased fluorescence.

References

Application Notes and Protocols for In Vitro Models of Soman Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current in vitro models used to study the toxicological effects of Soman (GD), a potent organophosphate nerve agent. The included protocols and data are intended to guide researchers in establishing robust and reproducible experimental systems for investigating this compound-induced neurotoxicity and for the screening of potential therapeutic countermeasures.

Introduction to In Vitro Models for this compound Exposure

In vitro models are indispensable tools for studying the cellular and molecular mechanisms of this compound toxicity, offering a controlled environment to dissect complex biological responses without the use of animal models. These models range from simple, single-cell-type cultures to more complex, multi-cellular systems that aim to recapitulate the intricate environment of the nervous system.

Commonly utilized in vitro systems for this compound research include:

  • Neuroblastoma Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are frequently used due to their neuronal characteristics and ease of culture. They provide a homogenous and reproducible cell population for high-throughput screening and mechanistic studies.

  • Primary Neuronal Cultures: Derived directly from rodent brain tissue (e.g., hippocampus, cortex), these cultures offer a more physiologically relevant model, preserving many of the characteristics of mature neurons. However, they are more challenging to maintain and exhibit greater variability.[1]

  • Human Induced Pluripotent Stem Cell (hiPSC)-derived Neurons and Cerebral Organoids: These advanced models provide a human-relevant platform to study neurotoxicity. Cerebral organoids, in particular, offer a three-dimensional structure that mimics aspects of the developing human brain, providing insights into the complex cellular interactions following this compound exposure.[2][3]

  • Organ-on-a-Chip Models: These microfluidic devices represent the cutting edge of in vitro modeling, allowing for the co-culture of different cell types in a more physiologically realistic microenvironment that includes fluid flow and mechanical cues.[4][5][6][7] While still an emerging technology for nerve agent research, they hold great promise for more accurate prediction of human responses.

Key Experimental Endpoints for this compound Toxicity Assessment

The primary mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis. However, downstream effects include excitotoxicity, neuroinflammation, oxidative stress, and ultimately, neuronal cell death. Key experimental endpoints to assess these effects include:

  • Acetylcholinesterase (AChE) Activity: Direct measurement of AChE inhibition is a primary indicator of this compound exposure.

  • Cell Viability and Cytotoxicity: Assays such as the MTT assay are used to quantify the extent of cell death following this compound exposure.

  • Neuroinflammation: Measurement of pro-inflammatory cytokines and markers of glial cell activation provides insight into the inflammatory response.

  • Apoptosis and Cell Death Pathways: Investigation of specific signaling cascades, such as those involved in endoplasmic reticulum (ER) stress and mitochondrial dysfunction, helps to elucidate the mechanisms of neuronal death.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This protocol describes a colorimetric method to determine AChE activity in cell lysates. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm.[8][9][10][11]

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (Ellman's reagent) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) substrate solution (75 mM in deionized water)

  • Cell lysis buffer (e.g., RIPA buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Exposure:

    • Plate cells (e.g., SH-SY5Y) in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

    • Expose the cells to various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).

  • Preparation of Cell Lysate:

    • After exposure, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • AChE Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 20 µL of cell lysate (diluted to a suitable concentration in phosphate buffer)

      • 170 µL of phosphate buffer (pH 8.0)

      • 10 µL of DTNB solution

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • AChE activity can be calculated using the Beer-Lambert law, with the extinction coefficient of TNB being 14,150 M⁻¹cm⁻¹.

    • Express AChE activity as a percentage of the control (unexposed cells).

    • Plot the percentage of AChE inhibition against the this compound concentration to determine the IC50 value.

experimental_workflow_AChE cluster_prep Cell Preparation and Exposure cluster_assay AChE Activity Measurement cluster_analysis Data Analysis cell_culture Plate and culture cells (e.g., SH-SY5Y) soman_exposure Expose cells to This compound concentrations cell_culture->soman_exposure cell_lysis Lyse cells and collect supernatant soman_exposure->cell_lysis protein_assay Determine protein concentration cell_lysis->protein_assay plate_setup Add lysate, buffer, and DTNB to 96-well plate protein_assay->plate_setup Cell Lysate incubation Incubate at RT for 15 min plate_setup->incubation reaction_start Add ATCI substrate incubation->reaction_start read_absorbance Measure absorbance at 412 nm (kinetic read) reaction_start->read_absorbance calculate_rate Calculate reaction rate (ΔAbs/min) read_absorbance->calculate_rate Absorbance Data calculate_inhibition Determine % AChE inhibition calculate_rate->calculate_inhibition determine_ic50 Calculate IC50 value calculate_inhibition->determine_ic50

Experimental workflow for the Acetylcholinesterase (AChE) activity assay.

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1][12][13][14] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well culture plate

  • Microplate reader

Procedure:

  • Cell Culture and Exposure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[1]

    • Treat the cells with different concentrations of this compound for the desired time period. Include untreated control wells.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

experimental_workflow_MTT cluster_prep Cell Preparation and Exposure cluster_assay MTT Assay Procedure cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate soman_treatment Treat cells with This compound concentrations seed_cells->soman_treatment add_mtt Add MTT solution to each well soman_treatment->add_mtt Treated Cells incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Remove medium and add DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability Absorbance Data determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Experimental workflow for the MTT cell viability assay.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) released into the cell culture medium following this compound exposure.[1][13][15]

Materials:

  • Commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α ELISA kit)

  • Cell culture supernatants

  • 96-well ELISA plate

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Enzyme conjugate (e.g., HRP-streptavidin)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Collection:

    • Culture and expose cells to this compound as described in the previous protocols.

    • Collect the cell culture supernatant at different time points after exposure.

    • Centrifuge the supernatant to remove any detached cells and debris. Store at -80°C until use.

  • ELISA Procedure (follow manufacturer's instructions):

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with a blocking buffer to prevent non-specific binding.

    • Add standards and samples (cell culture supernatants) to the wells and incubate.

    • Wash the plate.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the enzyme conjugate and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate in the dark until a color develops.

    • Add the stop solution to stop the reaction.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

    • Express the results as pg/mL or ng/mL of the cytokine.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies of this compound exposure. This data can be used for comparative purposes and to guide experimental design.

In Vitro ModelEndpointThis compound ConcentrationResultReference
Human Cerebral OrganoidsAChE Inhibition6.25 - 200 nmol·L⁻¹IC50 = 17.09 nmol·L⁻¹[2]
Human Cerebral OrganoidsApoptosis (TUNEL assay)200 nmol·L⁻¹ (24h)Significant increase in apoptotic cells[2]
Rat Brain HomogenatesAChE Inhibition1.2 x LD50 (in vivo)~70-20% residual activity depending on brain region[4]
Mouse Brain (in vivo)Pro-inflammatory Cytokine mRNA172 µg/kg (in vivo)Significant increase in IL-1β, TNFα, IL-6, ICAM-1, SOCS3 mRNA[5]
Rat Brain (in vivo)IL-18 Protein LevelsSE-inducing doseSignificant increase in piriform cortex, hippocampus, and thalamus[10]

Signaling Pathways in this compound-Induced Neurotoxicity

This compound exposure triggers a complex network of intracellular signaling pathways that contribute to neuronal dysfunction and death. Understanding these pathways is crucial for identifying potential therapeutic targets.

Cholinergic Signaling and Excitotoxicity

The primary toxic effect of this compound is the irreversible inhibition of AChE. This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, causing hyperstimulation of nicotinic and muscarinic ACh receptors. This overstimulation leads to a state of excitotoxicity, characterized by excessive neuronal firing, influx of Ca²⁺, and subsequent activation of downstream cell death pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

This compound has been shown to induce ER stress, a condition where unfolded or misfolded proteins accumulate in the ER lumen.[2][3] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis. A key pathway involved is the GRP78-ATF6-CHOP cascade.[2][3]

  • GRP78 (Glucose-Regulated Protein 78): A master regulator of the UPR, it dissociates from ER stress sensors to activate downstream signaling.

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi, where it is cleaved to its active form, which then upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • CHOP (C/EBP Homologous Protein): A pro-apoptotic transcription factor that is upregulated during prolonged ER stress. CHOP promotes apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins.

er_stress_pathway cluster_upr Unfolded Protein Response (UPR) This compound This compound Exposure er_stress Endoplasmic Reticulum (ER) Stress (Accumulation of unfolded proteins) This compound->er_stress grp78 GRP78 activation er_stress->grp78 atf6 ATF6 activation grp78->atf6 chop CHOP upregulation atf6->chop apoptosis Apoptosis (Neuronal Cell Death) chop->apoptosis

This compound-induced ER stress and apoptosis signaling pathway.

Neuroinflammation

This compound exposure triggers a robust neuroinflammatory response, characterized by the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][10][16] This inflammatory cascade can exacerbate neuronal damage and contribute to the long-term neurological consequences of this compound poisoning.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are critical for neuronal survival, and their dysfunction is a key event in this compound-induced neurotoxicity.[17][18] this compound exposure can lead to mitochondrial damage, resulting in:

  • Impaired energy metabolism: Disruption of the electron transport chain and reduced ATP production.

  • Increased production of reactive oxygen species (ROS): This leads to oxidative stress, causing damage to lipids, proteins, and DNA.

  • Release of pro-apoptotic factors: Damaged mitochondria can release cytochrome c, which activates the caspase cascade and initiates apoptosis.

mitochondrial_dysfunction_pathway cluster_consequences Consequences of Mitochondrial Damage This compound This compound Exposure mito_damage Mitochondrial Damage This compound->mito_damage atp_depletion ATP Depletion (Energy Crisis) mito_damage->atp_depletion ros_increase Increased ROS (Oxidative Stress) mito_damage->ros_increase cytochrome_c Cytochrome c Release mito_damage->cytochrome_c apoptosis Apoptosis (Neuronal Cell Death) atp_depletion->apoptosis ros_increase->apoptosis cytochrome_c->apoptosis

This compound-induced mitochondrial dysfunction and apoptosis.

Future Directions: Organ-on-a-Chip Models

Organ-on-a-chip technology offers a promising avenue for advancing the study of this compound neurotoxicity. These microfluidic platforms can create more physiologically relevant in vitro models by:

  • Co-culturing multiple cell types: For example, neurons, astrocytes, and microglia can be cultured together to study their interactions in response to this compound.

  • Incorporating a blood-brain barrier (BBB) model: This would allow for the investigation of this compound's ability to cross the BBB and its effects on both endothelial and neural cells.

  • Simulating physiological flow: The continuous flow of media can better mimic the in vivo microenvironment and allow for more realistic pharmacokinetic and pharmacodynamic studies.

  • Enabling long-term studies: The controlled environment of organ-on-a-chip systems can support the long-term culture of cells, which is crucial for studying the chronic effects of this compound exposure.

While the application of organ-on-a-chip models to nerve agent research is still in its early stages, the potential for these systems to provide more accurate and human-relevant data for the development of effective countermeasures is significant.[4][5][6][7][19]

References

Application Notes and Protocols for the Safe Handling and Disposal of Soman (GD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soman (GD) is an extremely toxic organophosphorus nerve agent.[1] Due to its high acute toxicity, all handling and experimental procedures involving this compound require meticulous planning, stringent safety protocols, and a thorough understanding of its chemical properties and biological effects. These application notes provide detailed protocols for the safe handling, decontamination, and disposal of this compound in a laboratory setting, intended for authorized and properly trained personnel.

Chemical and Physical Properties of this compound

This compound is a colorless liquid with a faint fruity or camphor-like odor.[1][2] It is volatile and can pose a significant inhalation hazard.[1]

PropertyValueReference
Chemical Formula C₇H₁₆FO₂P[3]
Molecular Weight 182.17 g/mol [3]
Appearance Colorless liquid[1]
Odor Faint fruity or camphor-like[1][2]
Boiling Point 198 °C (388 °F)
Vapor Pressure 0.40 mmHg at 25 °C[3]
Liquid Density 1.022 g/cm³ at 25 °C[3]
Vapor Density 6.3 (air = 1)[3]
Solubility in Water 2.1 g/100 mL at 20 °C[3]

Toxicity Data

This compound is a potent acetylcholinesterase (AChE) inhibitor, leading to a cholinergic crisis.[2]

Route of ExposureSpeciesLD₅₀/LC₅₀Reference
Inhalation (LCt₅₀) Human70 mg·min/m³[2]
Dermal (LD₅₀) Human350 mg/70 kg
Intravenous (LD₅₀) Rabbit8.8 µg/kg
Percutaneous (LD₅₀) Guinea Pig11 mg/kg

Signaling Pathway of this compound Toxicity

This compound exerts its toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft. This leads to an accumulation of the neurotransmitter acetylcholine (ACh) and subsequent overstimulation of muscarinic and nicotinic receptors.

Soman_Toxicity_Pathway cluster_synapse Synaptic Cleft This compound This compound (GD) AChE Acetylcholinesterase (AChE) This compound->AChE Irreversible Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) Muscarinic_Receptor Muscarinic Receptors ACh->Muscarinic_Receptor Binding & Activation Nicotinic_Receptor Nicotinic Receptors ACh->Nicotinic_Receptor Binding & Activation Cholinergic_Crisis Cholinergic Crisis (SLUDGEM, Muscle Fasciculations, Paralysis) Muscarinic_Receptor->Cholinergic_Crisis Nicotinic_Receptor->Cholinergic_Crisis Experimental_Workflow start Start prep_reagents Prepare Reagents (AChE, DTNB, Acetylthiocholine) in Fume Hood start->prep_reagents prep_this compound Prepare this compound Dilutions in Designated Fume Hood (Serial Dilution) prep_reagents->prep_this compound add_reagents Add AChE and this compound to 96-well plate prep_this compound->add_reagents incubate Incubate at Controlled Temperature add_reagents->incubate add_substrate Add DTNB and Acetylthiocholine incubate->add_substrate read_plate Read Absorbance (412 nm) in Plate Reader add_substrate->read_plate data_analysis Data Analysis (IC₅₀ determination) read_plate->data_analysis end End data_analysis->end Emergency_Response_Workflow exposure This compound Exposure (Skin, Inhalation, Ingestion) evacuate Evacuate Immediate Area and Alert Others exposure->evacuate decontaminate Initiate Self-Decontamination (if able) or Assist Victim evacuate->decontaminate administer_antidote Administer Antidotes (Atropine, Pralidoxime) if trained and authorized decontaminate->administer_antidote call_emergency Call Emergency Services and Institutional Safety Office administer_antidote->call_emergency provide_sds Provide SDS and Exposure Details to Responders call_emergency->provide_sds secure_area Secure the Laboratory and Await Hazmat Team call_emergency->secure_area

References

Application Notes and Protocols for Soman Decontamination and Detoxification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soman (GD) is a highly toxic organophosphorus nerve agent that poses a significant threat due to its rapid and often irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2] Effective decontamination and detoxification strategies are paramount for mitigating the severe physiological effects of this compound exposure. These application notes provide an overview of current chemical and biological methods for this compound decontamination and detoxification, complete with detailed protocols for key experiments and a summary of efficacy data.

Chemical Decontamination Methods

Chemical decontamination aims to neutralize this compound through reactions that cleave its phosphoester bond, rendering it non-toxic. Common methods involve hydrolysis, oxidation, and the use of specialized decontamination solutions.

Hydrolysis

This compound is susceptible to hydrolysis, a reaction that can be significantly accelerated by altering the pH.[3] Alkaline conditions, in particular, promote the nucleophilic attack on the phosphorus center, leading to the formation of non-toxic products like pinacolyl methylphosphonic acid (PMPA).[1][4]

1.1.1 Protocol: Alkaline Hydrolysis of this compound

This protocol describes the procedure for evaluating the efficacy of alkaline solutions in hydrolyzing this compound.

Materials:

  • This compound (GD) stock solution

  • Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., pH 8, 9, 10)

  • Phosphate buffer solution (pH 7)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and safety equipment appropriate for handling nerve agents.

Procedure:

  • Prepare a series of NaOH solutions with different pH values.

  • In a controlled and properly ventilated environment, add a known concentration of this compound to each alkaline solution and the phosphate buffer (as a control).

  • At specified time intervals (e.g., 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to an extraction solvent like DCM.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Derivatize the sample with BSTFA (with 1% TMCS) by heating at 60°C for 30 minutes to improve the volatility of the degradation products for GC-MS analysis.[5][6]

  • Analyze the sample using GC-MS to quantify the remaining this compound and identify degradation products.[5]

  • Calculate the decontamination efficiency at each time point by comparing the concentration of this compound in the test samples to the initial concentration.

Decontamination Solutions

Various formulations have been developed for the effective decontamination of this compound from surfaces and equipment. These often contain a combination of active chemical ingredients to enhance degradation.

1.2.1 Protocol: Evaluation of an Amino-Alcoholic Decontamination Solution

This protocol outlines the testing of a novel amino-alcoholic solution for this compound decontamination. The main active components of this type of solution can include monoethanolamine, ethylcellosolve, and sodium hydroxide.[5]

Materials:

  • This compound (GD)

  • Amino-alcoholic decontamination solution (e.g., containing monoethanolamine, ethylcellosolve, NaOH, isopropyl alcohol, and sodium lauryl sulfate)[5][7]

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a glass vial, mix a known amount of this compound with the amino-alcoholic decontamination solution.

  • At various time points (e.g., 2, 5, 7, 10, 15, 30, 60 minutes, 5 hours, 24 hours), take a 1 mL aliquot of the mixture.[5][8]

  • Add the aliquot to 2 mL of DCM for extraction.

  • Dry the DCM layer over anhydrous sodium sulfate and filter.

  • Derivatize 1 mL of the filtered solution with 20 µL of BSTFA by heating at 60°C for 30 minutes.[5][8]

  • Analyze the samples by GC-MS to determine the concentration of remaining this compound and identify degradation products such as O-isopropyl O-pinacolyl methylphosphonate and methylphosphonic acid, di(2-ethoxyethyl) ester.[5][8]

  • Calculate the decontamination efficiency as the percentage of this compound degraded over time.

Nanoparticle-Enhanced Decontamination

The inclusion of nanoparticles, such as zinc oxide (ZnO) and titanium dioxide (TiO2), in decontamination formulations has been shown to improve the degradation efficiency of this compound.[7][9][10] These nanoparticles can act as catalysts, increasing the rate of hydrolysis and other degradation reactions.[10][11]

1.3.1 Protocol: Testing ZnO Nanoparticle-Enhanced Decontamination Solution

This protocol is designed to assess the enhanced decontamination efficiency of an amino-alcoholic solution embedded with ZnO nanoparticles.

Materials:

  • This compound (GD)

  • Amino-alcoholic decontamination solution

  • ZnO nanoparticles (with varying concentrations, e.g., 0.1-2%)[10]

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • BSTFA

  • GC-MS system

Procedure:

  • Prepare several batches of the decontamination solution containing different concentrations of ZnO nanoparticles.[10]

  • Follow the procedure outlined in Protocol 1.2.1 for each of the nanoparticle-enhanced solutions and a control solution without nanoparticles.

  • Conduct the decontamination procedures at a controlled temperature (e.g., 25°C) with magnetic stirring.[10]

  • Analyze the results to compare the decontamination efficiency of the solutions with and without ZnO nanoparticles and to determine the optimal nanoparticle concentration.

Biological Detoxification Methods

Biological detoxification utilizes enzymes to catalytically neutralize this compound. This approach offers high specificity and efficiency, making it a promising area for the development of medical countermeasures.

Enzymatic Hydrolysis

Certain enzymes, known as phosphotriesterases (PTEs) or somanases, can hydrolyze this compound.[1][12] These enzymes can be derived from various sources, including bacteria and squid, and can be engineered to improve their catalytic efficiency against this compound.[12][13]

2.1.1 Protocol: In Vitro this compound Detoxification by an Engineered Enzyme

This protocol describes the evaluation of an engineered enzyme's ability to hydrolyze this compound in a laboratory setting.

Materials:

  • Engineered enzyme solution (e.g., a variant of phosphotriesterase)

  • This compound (GD) stock solution

  • Buffer solution (e.g., Tris buffer, pH 7.4)

  • Quenching solution (e.g., acidic solution to stop the enzymatic reaction)

  • Analytical system (e.g., GC-MS or a spectrophotometric assay using a chromogenic substrate analog)

Procedure:

  • In a temperature-controlled reaction vessel, combine the buffer solution and the enzyme solution.

  • Initiate the reaction by adding a known concentration of this compound.

  • At predetermined time intervals, withdraw aliquots and immediately add them to the quenching solution.

  • Analyze the quenched samples to determine the concentration of remaining this compound or the formation of a product.

  • For high-throughput screening, chromogenic substrate analogs of this compound can be used, where the hydrolysis releases a colored product that can be measured spectrophotometrically.[13]

  • Calculate the kinetic parameters of the enzyme (e.g., kcat, Km) from the reaction rates at different this compound concentrations.

Oxime-Assisted Catalytic Scavenging

A significant challenge in this compound poisoning is the rapid "aging" of the this compound-AChE complex, where a dealkylation reaction occurs that makes the inhibition irreversible by standard oxime reactivators.[1][14] An innovative approach involves using an aging-resistant AChE mutant in combination with an oxime to act as a catalytic bioscavenger. The mutant AChE binds this compound, and the oxime then reactivates the enzyme, releasing a harmless product and freeing the enzyme to scavenge another this compound molecule.[14][15][16][17]

2.2.1 Protocol: Ex Vivo this compound Detoxification in Human Blood with an AChE Mutant and Oxime

This protocol details an ex vivo experiment to test the catalytic scavenging of this compound in whole human blood.

Materials:

  • Freshly drawn whole human blood

  • Aging-resistant human AChE mutant (e.g., Y337A/F338A) solution[14][15]

  • Oxime reactivator solution (e.g., HI-6)[14][15]

  • This compound (GD) solution

  • Acetylthiocholine (ATCh) as a substrate for measuring AChE activity

  • DTNB (Ellman's reagent) for colorimetric detection of thiocholine

  • Spectrophotometer

Procedure:

  • Supplement a sample of whole human blood with a known concentration of the AChE mutant (e.g., 0.5 µM).[2][15]

  • Add this compound to the blood sample to a final concentration of, for example, 1 µM.[2][15]

  • Immediately add the oxime (e.g., 100 µM HI-6).[2][15]

  • At various time points (e.g., up to 30 minutes), take aliquots of the blood and measure the remaining AChE activity using the Ellman assay.

  • In the Ellman assay, the hydrolysis of ATCh by active AChE produces thiocholine, which reacts with DTNB to form a colored product that can be quantified at 412 nm.

  • The recovery of AChE activity over time indicates the successful catalytic scavenging of this compound.

Data Presentation

Table of Decontamination Efficiencies for Chemical Methods
Decontamination MethodAgentConcentration/ConditionsTimeDecontamination Efficiency (%)Reference
Amino-alcoholic SolutionThis compound (GD)-5 min98.93[5][8]
Amino-alcoholic SolutionThis compound (GD)-1 h99.60[5][8]
Amino-alcoholic SolutionThis compound (GD)-24 h100[5][8]
ZnO Nanoparticle (1%) SolutionThis compound (GD)25°C30 min~100[10]
TiO2 Nanoparticle SolutionThis compound (GD)-60 minComplete degradation[7]
Zeolite Nanoparticle SolutionThis compound (GD)-60 minComplete degradation[7]
Hypochlorite SolutionThis compound (GD)pH 8, 3.22x10⁻³ M ClO⁻~10 min~50% hydrolysis[18]
Table of Efficacy for Biological Detoxification and Treatment
Method/CompoundSystemAgentKey FindingReference
Y337A/F338A AChE + HI-6Ex vivo (human blood)This compound (1 µM)Detoxified within 30 minutes[2][15][17]
Y337A/F338A AChE + HI-6In vivo (mice)This compoundImproved therapeutic outcome and delayed toxicity[14][15]
HI-6In vivo (rat)This compound (4 x LD50)Nearly all animals survived 24h when given 60 min post-exposure[19]
Argos™ DetergentIn vivo (rat, percutaneous)This compoundProtective Ratio = 2.3 to 64.8[20][21][22]
Dermogel™ DetergentIn vivo (rat, percutaneous)This compoundProtective Ratio = 2.4 to 46.1[20][21][22]

Visualizations

This compound Hydrolysis Pathway

G This compound This compound (GD) (Pinacolyl Methylphosphonofluoridate) TransitionState Pentavalent Intermediate This compound->TransitionState Nucleophilic Attack Products Pinacolyl Methylphosphonic Acid (PMPA) + Hydrofluoric Acid (HF) TransitionState->Products Leaving Group Departure Nucleophile Nucleophile (e.g., OH⁻, H₂O) Nucleophile->TransitionState

Caption: Generalized pathway for the nucleophilic hydrolysis of this compound.

Experimental Workflow for Decontamination Efficiency Testing

G cluster_prep Sample Preparation cluster_analysis Analysis A Mix this compound with Decontamination Solution B Incubate for Specific Time Intervals A->B C Extract with DCM B->C D Dry and Filter C->D E Derivatize with BSTFA D->E F GC-MS Analysis E->F G Quantify Remaining this compound and Degradation Products F->G

Caption: Workflow for evaluating the efficiency of a this compound decontamination solution.

Oxime-Assisted Catalytic Scavenging of this compound

G AChE_mut Aging-Resistant AChE Mutant Inhibited_AChE This compound-AChE Complex (Reversible) AChE_mut->Inhibited_AChE Inhibition This compound This compound This compound->Inhibited_AChE Inhibited_AChE->AChE_mut Reactivation Hydrolyzed_this compound Hydrolyzed this compound (Non-toxic) Inhibited_AChE->Hydrolyzed_this compound Product Release Oxime Oxime (e.g., HI-6) Oxime->Inhibited_AChE

References

Synthesis and purification of Soman for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis, production, or weaponization of harmful chemical agents, such as Soman, is strictly prohibited. Providing detailed instructions, recipes, or protocols for the creation of chemical warfare agents is not permitted.

However, for educational and public safety purposes, it is possible to discuss the historical context, chemical principles, and medical countermeasures related to such agents from a defensive and academic perspective. The focus of this information is to promote chemical safety, public health, and academic understanding, not to provide a practical guide for creating or using dangerous substances.

Understanding this compound (GD)

This compound, or GD (pinacolyl methylphosphonofluoridate), is an extremely toxic organophosphate nerve agent. It was developed in Germany in 1944. Due to its extreme toxicity and rapid action, it is classified as a chemical warfare agent.

Mechanism of Action

Like other nerve agents, this compound functions by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the normal functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

When this compound enters the body, it phosphorylates a serine residue in the active site of the AChE enzyme, rendering it inactive. This leads to an accumulation of acetylcholine at nerve endings, causing continuous stimulation of muscles and glands. This overstimulation results in a cholinergic crisis, characterized by a range of symptoms including convulsions, respiratory failure, and ultimately, death.

A particularly dangerous characteristic of this compound is the rapid "aging" of the this compound-AChE complex. During aging, the complex undergoes a chemical change that makes it resistant to reactivation by standard antidotes like oximes. This process occurs very quickly with this compound, making timely medical intervention critical.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Transmits Nerve Signal AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Is broken down by Receptor Postsynaptic Receptor ACh->Receptor Binds to activate This compound This compound (Nerve Agent) This compound->AChE Irreversibly Inhibits (Phosphorylates)

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by the nerve agent this compound.

Medical Countermeasures and Decontamination

Due to the rapid and severe effects of this compound poisoning, immediate medical attention is essential. Standard treatment for nerve agent exposure typically involves a combination of drugs.

Treatment Component Function Examples
Anticholinergic Blocks the effects of excess acetylcholine at muscarinic receptors, mitigating symptoms like glandular secretions and smooth muscle contraction.Atropine
Oxime Reactivator Reactivates the AChE enzyme by removing the nerve agent, but must be administered before "aging" occurs.Pralidoxime (2-PAM)
Anticonvulsant Controls seizures, which are a common and life-threatening symptom of severe nerve agent poisoning.Diazepam

Decontamination must be performed rapidly to prevent further absorption of the agent through the skin or inhalation. This involves removing contaminated clothing and washing the skin with soap and water or a specialized decontamination solution. Personal Protective Equipment (PPE), including respiratory protection and chemical-resistant clothing, is mandatory for anyone handling such materials or treating contaminated individuals.

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Soman Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Soman from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: A matrix effect is the alteration of analyte ionization in the mass spectrometer source by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, causing inaccurate quantification of this compound and its metabolites.[1] Biological samples like blood, plasma, and urine are complex matrices containing numerous endogenous components that can interfere with the analysis.[3] Failure to address matrix effects can result in underestimation or overestimation of this compound concentrations, compromising the reliability of toxicological assessments and pharmacokinetic studies.[4]

Q2: What are the most common strategies to minimize matrix effects in this compound analysis?

A2: The primary strategies to combat matrix effects include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are employed to remove interfering matrix components before analysis.[3][5]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) or gas chromatography (GC) method to separate this compound from co-eluting matrix components is crucial.

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that mimics the behavior of this compound during sample preparation and ionization is the most effective way to compensate for matrix effects.[5][6]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to normalize the matrix effects between the calibrators and the unknown samples.

Q3: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound sample preparation?

A3: Both SPE and LLE can be effective, and the choice depends on the specific requirements of the assay.

  • Solid-Phase Extraction (SPE): Generally offers higher analyte recovery and better removal of matrix interferences compared to LLE.[7] It is also more amenable to automation. However, it can be more time-consuming and costly.[1]

  • Liquid-Liquid Extraction (LLE): A simpler and often cheaper technique. However, it may have lower extraction efficiency and can be less effective at removing all interfering matrix components, potentially leading to higher variability in matrix effects.

Q4: What type of SPE sorbent is recommended for this compound and its metabolites?

A4: The choice of SPE sorbent depends on the polarity of this compound and its target metabolites. Reversed-phase SPE sorbents, such as C18 or polymeric sorbents, are commonly used for the extraction of organophosphorus compounds and their metabolites from aqueous matrices like urine and plasma. Polymeric sorbents often provide higher and more reproducible recoveries across a wider range of analyte polarities compared to silica-based sorbents. It is crucial to perform method development and validation to select the optimal sorbent for your specific application.

Q5: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) crucial for accurate this compound quantification?

A5: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS analysis.[5][6] Because it has the same physicochemical properties as this compound, it co-elutes and experiences the same degree of matrix-induced ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between this compound (a basic compound) and residual silanols on the HPLC column.[8][9]- Column contamination or degradation.[10]- Inappropriate mobile phase pH.- Add a buffer to the mobile phase (e.g., ammonium formate with formic acid) to minimize silanol interactions.[8]- Use a column with end-capping or a different stationary phase chemistry.- Flush the column or use a guard column to protect the analytical column.[11]- Ensure the mobile phase pH is appropriate for the analyte and column.
Poor Peak Shape (Fronting) - Column overload due to high analyte concentration or large injection volume.[11][12]- Sample solvent is stronger than the initial mobile phase (solvent mismatch).[12]- Reduce the injection volume or dilute the sample.[12]- Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.[12]
Inconsistent Retention Times - Insufficient column equilibration between injections.[10]- Changes in mobile phase composition.[10]- Fluctuations in column temperature.- Column aging.[10]- Ensure an adequate re-equilibration time is included in the gradient program.[10]- Prepare fresh mobile phase and ensure accurate mixing.[10]- Use a column oven to maintain a stable temperature.- Monitor column performance with a quality control sample and replace the column when performance degrades.[10]
Low Analyte Recovery - Inefficient extraction from the biological matrix.- Analyte degradation during sample storage or preparation.[13]- Suboptimal SPE or LLE conditions (e.g., wrong pH, incorrect solvent).[7]- Optimize the sample preparation method (e.g., test different SPE sorbents or LLE solvents).[7]- Investigate the stability of this compound under your storage and sample processing conditions.[13]- Adjust the pH of the sample and extraction solvents to ensure this compound is in the appropriate form for efficient extraction.
High Matrix Effects (Ion Suppression/Enhancement) - Insufficient removal of interfering matrix components (e.g., phospholipids from plasma).[3]- Co-elution of matrix components with this compound.- Improve sample cleanup by using a more selective SPE method or a phospholipid removal plate.[3]- Modify the chromatographic gradient to better separate this compound from the matrix interferences.- If suppression/enhancement is still significant, the use of a SIL-IS is strongly recommended to compensate for these effects.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effects.

Technique Analytes Matrix Average Recovery (%) Matrix Effect (%) Reference
Solid-Phase Extraction (SPE) Opiates/OpioidsUrine>80%Minimal[1]
Supported Liquid Extraction (SLE) Opiates/OpioidsUrine>75%Moderate[1]
Liquid-Liquid Extraction (LLE) Organic AcidsUrine77.4%Not specified[7]
Solid-Phase Extraction (SPE) Organic AcidsUrine84.1%Not specified[7]
SPE (Oasis PRiME HLB) Mixed DrugsPlasma>85%<15%
SLE Mixed DrugsPlasmaVariable (lower for acids)Higher than SPE
LLE Mixed DrugsPlasma10-20% lower than SPEHigher variability

Note: This table presents representative data from studies on various analytes in biological matrices to illustrate the comparative performance of different extraction techniques. The actual recovery and matrix effects for this compound will be method-dependent and require specific validation.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Urine

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute the supernatant 1:1 with a suitable buffer (e.g., phosphate buffer, pH 6) to normalize pH.

  • Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or polymeric) with 1-2 column volumes of methanol followed by 1-2 column volumes of the dilution buffer.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute this compound and its metabolites with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This is a general procedure; specific reagents and conditions should be optimized.

  • Extraction: Extract this compound from the biological matrix using an appropriate method (e.g., LLE with an organic solvent like dichloromethane).

  • Drying: Ensure the organic extract is completely dry, as water can interfere with the derivatization reaction. This can be achieved by passing the extract through a small column of anhydrous sodium sulfate or by lyophilization.

  • Derivatization Reaction:

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow the reaction to complete.

  • Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS. The derivatization increases the volatility of this compound, making it suitable for GC analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Handling SampleCollection 1. Biological Sample Collection (Blood, Urine, Tissue) Pretreatment 2. Sample Pre-treatment (Centrifugation, Dilution, pH adjustment) SampleCollection->Pretreatment Extraction 3. Extraction (SPE, LLE, or Protein Precipitation) Pretreatment->Extraction Cleanup 4. Clean-up / Elution Extraction->Cleanup Evaporation 5. Evaporation & Reconstitution Cleanup->Evaporation LCMS_Analysis 6. LC-MS/MS or GC-MS Analysis Evaporation->LCMS_Analysis Reconstituted Sample DataProcessing 7. Data Processing & Quantification (Peak Integration, Calibration) LCMS_Analysis->DataProcessing Raw Data DataReview 8. Data Review & Reporting DataProcessing->DataReview

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inaccurate this compound Quantification CheckPeakShape 1. Check Peak Shape Start->CheckPeakShape Tailing Tailing/Fronting CheckPeakShape->Tailing No GoodShape Good Peak Shape CheckPeakShape->GoodShape Yes CheckRecovery 2. Assess Analyte Recovery LowRecovery Low Recovery CheckRecovery->LowRecovery No GoodRecovery Good Recovery CheckRecovery->GoodRecovery Yes CheckMatrixEffect 3. Evaluate Matrix Effects HighMatrixEffect High Matrix Effect CheckMatrixEffect->HighMatrixEffect Yes LowMatrixEffect Low Matrix Effect CheckMatrixEffect->LowMatrixEffect No OptimizeChromo Optimize Chromatography (Mobile Phase, Column) Tailing->OptimizeChromo GoodShape->CheckRecovery OptimizeExtraction Optimize Sample Prep (SPE/LLE conditions) LowRecovery->OptimizeExtraction GoodRecovery->CheckMatrixEffect ImproveCleanup Improve Sample Cleanup or Use SIL-IS HighMatrixEffect->ImproveCleanup MethodOK Method Performance Appears Acceptable LowMatrixEffect->MethodOK

Caption: Troubleshooting workflow for inaccurate this compound results.

References

Technical Support Center: Optimization of Oxime Reactivation of Soman-Inhibited Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of oxime reactivation of Soman-inhibited acetylcholinesterase (AChE). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the reactivation of this compound-inhibited AChE so challenging?

A1: The primary challenge lies in the rapid "aging" of the this compound-AChE conjugate. After this compound inhibits AChE by phosphonylating the serine residue in the active site, a dealkylation process can occur. This aged complex is highly resistant to reactivation by currently available oximes.[1] This process is exceptionally fast for this compound, occurring within minutes, which severely limits the therapeutic window for oxime administration.[2]

Q2: What is the mechanism of oxime reactivation?

A2: Oximes act as nucleophiles that attack the phosphorus atom of the phosphonyl group attached to the serine residue of AChE. This forms a phosphonylated oxime and regenerates the active enzyme. The efficacy of this process depends on the oxime's ability to bind to the inhibited enzyme and its nucleophilic strength.

Q3: Are there any newer oximes that show better efficacy against this compound?

A3: Research is ongoing to develop more effective oximes. Some novel oximes have shown improved reactivation potential in preclinical studies compared to standard oximes like pralidoxime (2-PAM). However, no single oxime has yet demonstrated broad-spectrum efficacy against all nerve agents, including this compound.

Q4: What are the key kinetic parameters to consider when evaluating oxime efficacy?

A4: The key kinetic parameters are the reactivation rate constant (k_r_), the dissociation constant (K_D_) for the inhibited AChE-oxime complex, and the second-order rate constant (k_2_), which is the ratio of k_r_ to K_D_. These parameters provide a quantitative measure of the oxime's affinity for the inhibited enzyme and its intrinsic ability to reactivate it.

Q5: Can in vitro reactivation data be reliably extrapolated to in vivo efficacy?

A5: While in vitro data is crucial for initial screening and mechanistic studies, direct extrapolation to in vivo efficacy can be misleading. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) of the oxime, its ability to cross the blood-brain barrier, and the overall physiological response to nerve agent poisoning play a significant role in the in vivo outcome.

Troubleshooting Guides

This section addresses common issues encountered during in vitro oxime reactivation experiments.

Problem Possible Causes Troubleshooting Steps
Low or no reactivation observed 1. Rapid Aging of this compound-Inhibited AChE: The enzyme may have aged before the oxime was introduced.- Minimize the incubation time between this compound inhibition and oxime addition. - Perform experiments on ice to slow down the aging process, if compatible with your assay. - Use a higher concentration of the oxime to increase the probability of reactivation before aging occurs.
2. Ineffective Oxime: The chosen oxime may have poor efficacy against this compound.- Consult the literature for oximes known to have some activity against this compound. - Test a range of oximes to compare their effectiveness in your experimental setup.
3. Incorrect pH: The pH of the reaction buffer can significantly affect oxime nucleophilicity and enzyme activity.- Ensure the pH of your buffer is optimal for both AChE activity and oxime reactivation (typically around pH 7.4). - Verify the pH of your solutions before each experiment.
4. Substrate Inhibition: High concentrations of the substrate (e.g., acetylthiocholine in the Ellman's assay) can interfere with the assay.- Determine the optimal substrate concentration that provides a good signal without causing inhibition.
High background signal in control wells 1. Spontaneous Hydrolysis of Substrate: The substrate may be hydrolyzing spontaneously in the buffer.- Prepare fresh substrate solutions for each experiment. - Run a "substrate only" control (no enzyme) to measure the rate of spontaneous hydrolysis and subtract it from your experimental values.
2. Contaminated Reagents: Reagents may be contaminated with substances that react with the detection reagents.- Use high-purity water and reagents. - Prepare fresh buffers and solutions regularly.
Inconsistent or variable results 1. Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially with small volumes.- Calibrate your pipettes regularly. - Use proper pipetting techniques to ensure accuracy and precision.
2. Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.- Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the assay.
3. Timing Inconsistencies: The timing of reagent addition and measurements is critical for kinetic assays.- Use a multichannel pipette for simultaneous addition of reagents to multiple wells. - Ensure that the reading times are consistent for all samples.

Quantitative Data

The following tables summarize key quantitative data on the efficacy of various oximes against this compound-inhibited acetylcholinesterase.

Table 1: In Vivo Reactivation of this compound-Inhibited AChE in Rats

OximeDose (µmol/kg)Blood AChE Reactivation (%)Diaphragm AChE Reactivation (%)Brain AChE Reactivation (%)
HI-6 3025.3 ± 3.118.7 ± 2.55.2 ± 1.1
Obidoxime 3010.1 ± 1.56.3 ± 1.21.8 ± 0.5
Trimedoxime 3012.5 ± 1.88.1 ± 1.42.3 ± 0.6
Methoxime 308.7 ± 1.34.9 ± 0.91.5 ± 0.4
K203 3015.2 ± 2.110.6 ± 1.73.1 ± 0.7

Data adapted from in vivo studies in rats. The percentage of reactivation is relative to the level of inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Determination of Oxime Reactivation Kinetics of this compound-Inhibited AChE

This protocol is based on the Ellman's assay for measuring AChE activity.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • This compound (handle with extreme caution and appropriate safety measures)

  • Oxime reactivator

  • Phosphate buffer (0.1 M, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine (ATCh) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of AChE in phosphate buffer.

  • Inhibition Step:

    • In a microplate well, add the AChE solution.

    • Add a solution of this compound to achieve >95% inhibition.

    • Incubate for a precise and short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibition but minimize aging.

  • Reactivation Step:

    • Add the oxime solution at various concentrations to the inhibited enzyme.

    • Incubate for different time points (e.g., 2, 5, 10, 20, 30 minutes) to monitor the progress of reactivation.

  • Measurement of AChE Activity:

    • At the end of each reactivation time point, add the DTNB solution followed by the ATCh substrate solution to initiate the colorimetric reaction.

    • Immediately start monitoring the change in absorbance at 412 nm over time using the microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Determine the percentage of reactivation for each oxime concentration and time point relative to the activity of the uninhibited enzyme.

    • Plot the percentage of reactivation against time for each oxime concentration.

    • From these plots, determine the observed reactivation rate constant (k_obs_) for each oxime concentration.

    • Plot k_obs_ against the oxime concentration to determine the reactivation rate constant (k_r_) and the dissociation constant (K_D_).

Visualizations

Signaling Pathway: AChE Inhibition by this compound and Reactivation by Oxime

Caption: Mechanism of AChE inhibition by this compound and its reactivation by an oxime.

Experimental Workflow: In Vitro Oxime Reactivation Assay

Experimental_Workflow start Start prep_reagents Prepare Reagents (AChE, this compound, Oxime, Buffer, DTNB, ATCh) start->prep_reagents inhibition Inhibit AChE with this compound prep_reagents->inhibition reactivation Add Oxime for Reactivation inhibition->reactivation measure_activity Measure AChE Activity (Ellman's Assay) reactivation->measure_activity data_analysis Analyze Data (Calculate % Reactivation, Determine Kinetic Constants) measure_activity->data_analysis end End data_analysis->end

Caption: A streamlined workflow for conducting an in vitro oxime reactivation assay.

Troubleshooting Logic: Low Reactivation of this compound-Inhibited AChE

Troubleshooting_Logic start Low/No Reactivation Observed check_aging Is the incubation time between inhibition and reactivation minimized? start->check_aging reduce_time Action: Reduce incubation time or perform on ice. check_aging->reduce_time No check_oxime Is the oxime known to be effective against this compound? check_aging->check_oxime Yes end Re-run Experiment reduce_time->end test_other_oximes Action: Test alternative oximes. check_oxime->test_other_oximes No check_ph Is the buffer pH optimal (e.g., ~7.4)? check_oxime->check_ph Yes test_other_oximes->end adjust_ph Action: Verify and adjust buffer pH. check_ph->adjust_ph No check_reagents Are all reagents fresh and uncontaminated? check_ph->check_reagents Yes adjust_ph->end prepare_fresh Action: Prepare fresh reagents. check_reagents->prepare_fresh No check_reagents->end Yes prepare_fresh->end

Caption: A decision-making flowchart for troubleshooting low reactivation results.

References

Technical Support Center: Enhancing Soman Decontamination Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Soman (GD) decontamination protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound decontamination experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Incomplete this compound Decontamination

Q: My analytical results consistently show residual this compound after the decontamination protocol. What are the possible reasons for this incomplete decontamination?

A: Incomplete this compound decontamination can stem from several factors:

  • Inadequate Decontaminant Concentration: The concentration of the active decontaminating agent may be too low to neutralize the amount of this compound present. Always prepare fresh decontamination solutions and verify the concentration of active ingredients, especially for solutions like sodium hypochlorite which can degrade over time.

  • Insufficient Contact Time: The decontaminant needs a specific amount of time to react with and neutralize this compound. Ensure the contact time specified in your protocol is strictly followed. For highly contaminated surfaces, a longer contact time may be necessary.

  • Poor Reagent Quality: The quality of the reagents used to prepare the decontamination solution is crucial. Use high-purity, analytical grade reagents to avoid impurities that might interfere with the decontamination reaction.

  • pH and Temperature Fluctuations: The efficiency of many decontamination reactions is sensitive to pH and temperature.[1] For instance, alkaline hydrolysis of this compound is more rapid at higher pH values.[1] Monitor and control the pH and temperature of your experimental setup to ensure optimal reaction conditions.

  • Matrix Effects: The surface or solvent matrix where the this compound is present can interfere with the decontamination process. Porous materials may trap this compound, making it inaccessible to the decontaminant. The presence of organic matter can also consume the decontaminating agent, reducing its effectiveness.

Troubleshooting Steps:

  • Verify Decontaminant Concentration: Prepare fresh solutions and, if possible, titrate to confirm the concentration of the active agent (e.g., free chlorine in hypochlorite solutions).

  • Optimize Contact Time: If incomplete decontamination persists, consider performing a time-course experiment to determine the optimal contact time for your specific experimental conditions.

  • Control Environmental Conditions: Use buffered solutions to maintain a stable pH and conduct experiments in a temperature-controlled environment.

  • Pre-treat Porous Surfaces: For porous materials, a pre-treatment step with a solvent that can solubilize this compound might be necessary to bring it to the surface for decontamination.

  • Increase Decontaminant-to-Agent Ratio: For highly contaminated samples, increasing the volume or concentration of the decontamination solution can help overcome matrix effects.

Issue 2: Inconsistent or Non-Reproducible Decontamination Results

Q: I am observing significant variability in decontamination efficiency across replicate experiments. What could be causing this lack of reproducibility?

A: Inconsistent results are a common challenge in decontamination studies and can be attributed to several factors:[2]

  • Inhomogeneous Contamination: Uneven application of this compound to the test surfaces can lead to variability in the starting concentration, resulting in inconsistent decontamination efficiency.

  • Variable Application of Decontaminant: Inconsistent application of the decontamination solution (e.g., volume, spreading) can lead to areas with insufficient decontaminant.

  • Aging of Decontamination Solutions: Some decontamination solutions, particularly those containing hypochlorite, are unstable and lose their effectiveness over time. Using solutions of different ages can introduce variability.

  • Fluctuations in Environmental Conditions: Uncontrolled variations in temperature and humidity can affect the rate of both this compound hydrolysis and the decontamination reaction.

  • Inconsistent Analytical Procedure: Variations in sample preparation, extraction efficiency, or instrument calibration during the analysis of residual this compound can lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Contamination Procedure: Develop a standardized and validated method for applying this compound to surfaces to ensure a uniform and reproducible starting concentration.

  • Standardize Decontamination Application: Use calibrated pipettes or dispensers to apply a consistent volume of decontaminant and ensure even coverage of the contaminated area.

  • Use Freshly Prepared Solutions: Always prepare decontamination solutions fresh before each experiment.

  • Control the Environment: Conduct experiments in a controlled environment with stable temperature and humidity.

  • Validate Analytical Method: Ensure your analytical method for quantifying residual this compound is validated for precision, accuracy, and linearity. Use internal standards to account for variations in extraction and analysis.

Issue 3: Challenges with Specific Decontamination Methods

Q: I am facing specific issues with the decontamination method I am using. Can you provide guidance on troubleshooting common problems with different decontaminants?

A:

  • Hypochlorite-Based Decontaminants:

    • Problem: Reduced efficiency over time.

    • Cause: Hypochlorite solutions are unstable and degrade, especially when exposed to light, heat, or metal contaminants.[3]

    • Solution: Store hypochlorite solutions in a cool, dark place and prepare them fresh frequently. Use deionized water free of metal contaminants for dilution.[3]

    • Problem: Corrosive to equipment.

    • Cause: Hypochlorite is a strong oxidizing agent.

    • Solution: Use corrosion-resistant materials for your experimental setup and thoroughly rinse all equipment with water after use.

  • Amino-alcoholic Solutions:

    • Problem: Incomplete reaction or formation of unexpected byproducts.

    • Cause: The reaction mechanism can be complex, involving multiple competing reactions.[4][5] The composition of the solution (e.g., specific amino alcohol, concentration of base) is critical.

    • Solution: Precisely follow the formulation protocol. Analyze the degradation products to understand the reaction pathway and optimize the solution composition if necessary.

  • Nanoparticle-Based Decontaminants:

    • Problem: Agglomeration of nanoparticles, leading to reduced surface area and lower efficiency.[6]

    • Cause: Poor dispersion of nanoparticles in the solvent.

    • Solution: Use appropriate sonication or high-shear mixing to disperse the nanoparticles. The use of stabilizing agents may also be necessary.

    • Problem: Inconsistent results.

    • Cause: Difficulty in preparing reproducible nanoparticle formulations.

    • Solution: Standardize the synthesis and preparation protocol for the nanoparticle suspension, including parameters like precursor concentration, temperature, and mixing speed.

  • Enzyme-Based Decontaminants:

    • Problem: Loss of enzyme activity.

    • Cause: Enzymes are sensitive to temperature, pH, and the presence of inhibitors. They can also denature over time.[3][7][8][9][10]

    • Solution: Store enzymes at the recommended temperature and use them within their specified shelf life. Ensure the pH and ionic strength of the buffer are optimal for enzyme activity. Avoid harsh chemicals that could denature the enzyme. Immobilization of the enzyme onto a solid support can improve its stability.[3][8][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to this compound decontamination experiments.

Q1: How can I validate the efficiency of my decontamination protocol?

A1: The most common method for validating decontamination efficiency is to quantify the amount of residual this compound after the procedure. This is typically done using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The decontamination efficiency can be calculated as follows:

Decontamination Efficiency (%) = [(Initial Amount of this compound - Residual Amount of this compound) / Initial Amount of this compound] x 100

Q2: What are this compound simulants and when should I use them?

A2: this compound simulants are less toxic chemicals that mimic the physical and chemical properties of this compound. They are often used in preliminary experiments to develop and optimize decontamination protocols before working with the highly toxic live agent.[11][12] A commonly used simulant for this compound is diethyl malonate.[11] When selecting a simulant, it is crucial to ensure that its properties are relevant to the specific aspect of decontamination being studied (e.g., skin penetration, reactivity with the decontaminant).

Q3: What are the key safety precautions I should take when working with this compound?

A3: this compound is an extremely toxic nerve agent, and all work must be conducted in a specialized facility with appropriate engineering controls, such as a certified chemical fume hood or glove box. Personal protective equipment (PPE), including appropriate gloves, lab coat, and eye protection, is mandatory. All personnel must be highly trained in handling chemical warfare agents and be familiar with emergency procedures.

Q4: How does the type of contaminated surface affect decontamination efficiency?

A4: The nature of the contaminated surface plays a significant role in decontamination efficiency.[13]

  • Non-porous surfaces (e.g., glass, stainless steel) are generally easier to decontaminate as the agent remains on the surface.

  • Porous surfaces (e.g., concrete, wood, carpet) can absorb this compound, making it more difficult for the decontaminant to reach and neutralize the agent.[13] This may require longer contact times, more decontaminant, or specialized formulations that can penetrate the material.

Q5: What are the primary degradation products of this compound, and are they toxic?

A5: The primary degradation product of this compound through hydrolysis is pinacolyl methylphosphonic acid (PMPA).[14] While PMPA is significantly less toxic than this compound, it is still a chemical that requires careful handling and disposal according to regulations. It is important to analyze for both residual this compound and its degradation products to get a complete picture of the decontamination process.

Data Presentation

Table 1: Comparison of this compound Decontamination Efficiency for Various Methods

Decontamination MethodAgent ConcentrationSurface TypeContact TimeDecontamination Efficiency (%)Reference
Amino-alcoholic Solution3 µg/mLSolution2 min98.89 - 99.60[5]
Amino-alcoholic Solution3 µg/mLSolution5 min98.93[15]
Amino-alcoholic Solution3 µg/mLSolution1 hour99.61[15]
Amino-alcoholic Solution3 µg/mLSolution24 hours100[15]
Organic Suspension with 1% ZnO NPs1000 ppmSolution2 min~95[6]
Organic Suspension with 0.1% TiO2 NPs1000 ppmSolution2 min~97[6]
Organic Suspension with 0.1% Zeolite NPs1000 ppmSolution2 min~99[6]
Enzyme-based Solution10 g/m²CARC Panel15 min97.6

Note: This table is a summary of data from the cited literature and experimental conditions may vary.

Experimental Protocols

Protocol 1: General Protocol for this compound Decontamination Efficiency Testing

  • Preparation of Contaminated Surfaces: a. Cut the desired surface material (e.g., glass, painted metal, fabric) into coupons of a standardized size (e.g., 5 cm x 5 cm). b. In a certified chemical fume hood, apply a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution in isopropanol) to the center of each coupon. c. Allow the solvent to evaporate for a specified time (e.g., 30 minutes).

  • Application of Decontamination Solution: a. Prepare the decontamination solution according to the specific protocol (e.g., 0.5% sodium hypochlorite, amino-alcoholic solution, enzyme buffer). b. Apply a standardized volume of the decontamination solution to the contaminated surface (e.g., 100 µL). c. Allow the decontaminant to remain in contact with the surface for the desired time (e.g., 2, 5, 15, 30 minutes).

  • Extraction of Residual this compound: a. After the specified contact time, quench the decontamination reaction if necessary (e.g., by adding sodium thiosulfate to neutralize hypochlorite). b. Extract the residual this compound from the surface using a suitable organic solvent (e.g., dichloromethane, ethyl acetate). This can be done by immersing the coupon in the solvent and sonicating for a set period. c. Collect the solvent extract.

  • Analysis by GC-MS: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Analyze the solvent extract by GC-MS to quantify the amount of residual this compound. c. Calculate the decontamination efficiency as described in FAQ 1.

Protocol 2: Detailed Methodology for GC-MS Analysis of this compound

  • Sample Preparation: a. Take a known volume of the solvent extract from the decontamination experiment. b. If necessary, derivatize the sample to improve the volatility and chromatographic properties of this compound and its degradation products. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] c. Add an internal standard of a known concentration to the sample to correct for variations in injection volume and instrument response.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Data Acquisition: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification.

  • Quantification: a. Identify the characteristic ions of this compound and the internal standard from their mass spectra. b. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. c. Use the calibration curve to determine the concentration of this compound in the unknown samples.

Mandatory Visualization

Soman_Degradation_Pathway This compound This compound (GD) PMPA Pinacolyl Methylphosphonic Acid (PMPA) This compound->PMPA Hydrolysis NonToxic Non-toxic Products PMPA->NonToxic Further Degradation Decontamination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Contamination Contaminate Surface with this compound Application Apply Decontaminant Contamination->Application Decon_Prep Prepare Decontamination Solution Decon_Prep->Application Contact Allow Contact Time Application->Contact Extraction Extract Residual Agent Contact->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantify Residual this compound GCMS->Quantification Efficiency Calculate Decontamination Efficiency Quantification->Efficiency Troubleshooting_Logic Incomplete_Decon Incomplete Decontamination Check_Concentration Verify Decontaminant Concentration Incomplete_Decon->Check_Concentration Check_Time Optimize Contact Time Incomplete_Decon->Check_Time Check_Reagents Assess Reagent Quality Incomplete_Decon->Check_Reagents Check_Conditions Control pH and Temperature Incomplete_Decon->Check_Conditions Check_Matrix Evaluate Matrix Effects Incomplete_Decon->Check_Matrix Solution Improved Decontamination Efficiency Check_Concentration->Solution Check_Time->Solution Check_Reagents->Solution Check_Conditions->Solution Check_Matrix->Solution

References

Technical Support Center: Addressing the Rapid Aging of Soman-Acetylcholinesterase Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the rapid aging of Soman-acetylcholinesterase (AChE) adducts. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is "aging" in the context of this compound-inhibited AChE, and why is it a significant challenge?

A1: "Aging" is a dealkylation process that occurs after the nerve agent this compound forms a covalent bond with the serine residue in the active site of acetylcholinesterase (AChE). This process converts the initial adduct into a form that is highly resistant to reactivation by standard oxime antidotes. The rapid rate of aging for this compound-AChE adducts, with a half-life of only a few minutes, presents a major therapeutic challenge, as the window for effective treatment is extremely narrow.[1][2] Once aged, the enzyme is considered irreversibly inhibited.[3]

Q2: What is the underlying chemical mechanism of this compound-AChE aging?

A2: The aging of the this compound-AChE adduct involves the cleavage of the P-O bond of the pinacolyl group attached to the phosphorus atom. This dealkylation reaction is catalyzed by the enzyme itself and results in a negatively charged phosphonylated enzyme that is refractory to nucleophilic attack by reactivators.[3] This process is accompanied by conformational changes in the enzyme's active site, further hindering reactivation.

Q3: How do factors like pH and temperature affect the rate of aging?

A3: The rate of aging of the this compound-AChE adduct is significantly influenced by pH and temperature. The aging rate is pH-dependent, with a maximum rate observed around pH 5.0.[4] Temperature also plays a crucial role; as with most chemical reactions, the rate of aging increases with temperature.

Q4: Are there any compounds that can slow down or accelerate the aging process?

A4: Yes, certain compounds can modulate the rate of aging. Some bispyridinium salts have been shown to inhibit the aging process, while other compounds can act as accelerators.[5] Research in this area is ongoing to identify potent inhibitors of aging that could extend the therapeutic window for oxime reactivators.

Troubleshooting Guides

Ellman's Assay for Measuring AChE Activity and Inhibition

The Ellman's assay is a widely used method to measure AChE activity. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB), the absorbance of which is measured at 412 nm.

Q5: My Ellman's assay is not working; I don't see a color change. What could be the problem?

A5: This is a common issue with several potential causes:

  • Inactive Enzyme: Ensure your AChE enzyme is active. Prepare a fresh solution and handle it according to the manufacturer's instructions.

  • Incorrect Substrate: The Ellman's assay requires acetylthiocholine (ATCh) as the substrate, not acetylcholine (ACh). Using ACh will not produce the necessary thiol for the colorimetric reaction.

  • Degraded DTNB: DTNB is light-sensitive and can degrade over time. Prepare fresh DTNB solutions and store them protected from light.

  • Incorrect pH: The reaction is pH-sensitive. Ensure your buffer is at the correct pH (typically around 8.0 for the Ellman's reaction).[6]

  • Presence of a strong inhibitor: If you are testing a compound for inhibition, it might be so potent that it completely inhibits the enzyme, resulting in no color change. Try testing a more dilute solution of your compound.

Q6: The absorbance readings in my Ellman's assay are erratic or not reproducible. What are the possible reasons?

A6: Inconsistent results can stem from several factors:

  • Inadequate Mixing: Ensure all components of the reaction mixture are thoroughly mixed before starting the measurement.

  • Temperature Fluctuations: Maintain a constant temperature throughout the assay, as enzyme activity is temperature-dependent.

  • Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent volumes are dispensed.

  • Precipitation of Compounds: If your test compound is not fully dissolved, it can interfere with the absorbance reading. Ensure complete solubilization.

  • High Concentration of Thiols in the Sample: If your sample contains a high concentration of free sulfhydryl groups, it can react with DTNB and lead to a high background signal.[3] Run a blank control with your sample and DTNB without the substrate to check for this.

Q7: I am trying to measure the aging rate of this compound-inhibited AChE, but my results are inconsistent. What should I check?

A7: Measuring the aging rate requires careful timing and control of experimental conditions:

  • Precise Timing: The aging of this compound-AChE is very rapid. Use a stopwatch and be precise with your incubation times.

  • Control of pH and Temperature: As mentioned, these factors significantly affect the aging rate. Maintain a constant and accurate pH and temperature throughout the experiment.

  • Complete Removal of Free this compound: After inhibiting the enzyme with this compound, it is crucial to remove any unbound this compound before measuring the remaining reactivatable enzyme. This can be achieved by methods such as gel filtration.

  • Oxime Reactivation Step: Ensure that the concentration of the oxime reactivator is sufficient to achieve maximum reactivation of the non-aged enzyme. Also, the incubation time for reactivation should be optimized.

Data Presentation

Table 1: Effect of pH and Temperature on the Half-Life (t½) of this compound-AChE Adduct Aging

pHTemperature (°C)Half-Life (t½) in minutesSource of AChEReference
7.0254.62T. californica[2]
7.0251.87Human[2]
5.05Maximum Rate (t½ < 1.87)Not Specified[4]

Note: This table is populated with available data. More comprehensive data across a wider range of pH and temperatures is needed for a complete understanding.

Table 2: In Vitro Reactivation of Aged this compound-Inhibited Acetylcholinesterase by Novel Reactivators

ReactivatorConcentration (mM)Incubation Time (h)% ReactivationAChE SourceReference
K2030.11~15%Rat Brain[7]
HI-60.11~25%Rat Brain[7]
Obidoxime0.11~10%Rat Brain[7]
Trimedoxime0.11~5%Rat Brain[7]
Methoxime0.11<5%Rat Brain[7]

Note: This table presents a selection of data found. The development of effective reactivators for aged this compound-AChE is an active area of research, and the efficacy of new compounds is continuously being evaluated.

Experimental Protocols

Protocol 1: Determination of AChE Activity using the Ellman's Assay

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of ATCh in water.

    • Prepare a stock solution of DTNB in phosphate buffer (pH 7.0).

    • Prepare a working solution of AChE in phosphate buffer (pH 8.0).

  • Assay Setup (in a 96-well plate):

    • Blank: Add 190 µL of phosphate buffer (pH 8.0) and 10 µL of DTNB solution.

    • Control (100% activity): Add 140 µL of phosphate buffer (pH 8.0), 10 µL of DTNB solution, and 50 µL of AChE solution.

    • Test Sample (for inhibitors): Add 130 µL of phosphate buffer (pH 8.0), 10 µL of DTNB solution, 10 µL of the inhibitor solution, and 50 µL of AChE solution.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow any inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of ATCh solution to all wells to start the reaction.

  • Measure Absorbance: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • Calculate Activity: The rate of change in absorbance (ΔAbs/min) is proportional to the AChE activity. The percentage of inhibition can be calculated as: % Inhibition = [1 - (Rate of Sample / Rate of Control)] * 100

Protocol 2: Measurement of this compound-AChE Adduct Aging Rate

Materials:

  • AChE solution

  • This compound solution (handle with extreme caution and appropriate safety measures)

  • Oxime reactivator solution (e.g., Pralidoxime, 2-PAM)

  • Reagents for Ellman's assay (as in Protocol 1)

  • Gel filtration columns or other means to remove free this compound

  • Constant temperature water bath or incubator

Procedure:

  • Inhibition: Incubate a known concentration of AChE with a sufficient concentration of this compound to achieve >95% inhibition. The incubation time should be short (e.g., 1-2 minutes) to minimize aging during this step.

  • Remove Free this compound: Immediately after inhibition, pass the sample through a gel filtration column to remove any unbound this compound. This step is critical to prevent further inhibition during the aging and reactivation steps.

  • Aging: Incubate the this compound-inhibited AChE at a constant pH and temperature for various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).

  • Reactivation: At each time point, take an aliquot of the aged this compound-AChE and add a saturating concentration of an oxime reactivator (e.g., 2-PAM). Incubate for a time sufficient to achieve maximum reactivation of the non-aged enzyme (this should be determined in a separate optimization experiment).

  • Measure Residual Activity: After the reactivation step, measure the AChE activity of each aliquot using the Ellman's assay (Protocol 1).

  • Calculate Aging Rate: The decrease in reactivatable AChE activity over time follows first-order kinetics. Plot the natural logarithm of the percentage of reactivatable enzyme activity against time. The slope of the resulting line will be the negative of the aging rate constant (k_aging). The half-life of aging can be calculated as: t½ = 0.693 / k_aging.

Mandatory Visualizations

This compound-AChE Aging and Reactivation Pathway cluster_inhibition Inhibition cluster_aging Aging cluster_reactivation Reactivation AChE Active AChE AChE_this compound AChE-Soman Adduct (Reactivatable) AChE->AChE_this compound Phosphonylation This compound This compound This compound->AChE_this compound Aged_AChE Aged AChE-Soman Adduct (Non-Reactivatable) AChE_this compound->Aged_AChE Dealkylation (Rapid) Reactivated_AChE Reactivated AChE AChE_this compound->Reactivated_AChE Successful Reactivation Aged_AChE->No Reaction Oxime Oxime Reactivator Oxime->Reactivated_AChE Oxime->No Reaction Troubleshooting_Workflow_Ellmans_Assay Start Start: No or Low AChE Activity Check_Enzyme Is the enzyme solution fresh and active? Start->Check_Enzyme Check_Substrate Is the correct substrate (ATCh) being used? Check_Enzyme->Check_Substrate Yes Solution_Enzyme Solution: Prepare fresh enzyme solution. Check_Enzyme->Solution_Enzyme No Check_DTNB Is the DTNB solution fresh and protected from light? Check_Substrate->Check_DTNB Yes Solution_Substrate Solution: Use acetylthiocholine (ATCh). Check_Substrate->Solution_Substrate No Check_pH Is the buffer pH correct (around 8.0)? Check_DTNB->Check_pH Yes Solution_DTNB Solution: Prepare fresh DTNB solution. Check_DTNB->Solution_DTNB No Check_Inhibitor Is a potent inhibitor present at a high concentration? Check_pH->Check_Inhibitor Yes Solution_pH Solution: Adjust buffer pH. Check_pH->Solution_pH No Solution_Inhibitor Solution: Dilute the inhibitor. Check_Inhibitor->Solution_Inhibitor Yes End_Fail Problem Persists (Consult further) Check_Inhibitor->End_Fail No End_Success Problem Resolved Solution_Enzyme->End_Success Solution_Substrate->End_Success Solution_DTNB->End_Success Solution_pH->End_Success Solution_Inhibitor->End_Success

References

Refinement of animal models to better mimic human exposure to Soman.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Soman exposure. Our goal is to help refine these models to better mimic human exposure scenarios and improve the translational relevance of your research.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound exposure experiments.

Issue 1: High Variability in Seizure Response and Mortality Rates

  • Question: We are observing significant variability in seizure onset, duration, and mortality in our rodent models exposed to this compound, even when using a standardized dose. What could be the cause, and how can we reduce this variability?

  • Answer: Variability in response to this compound can stem from several factors. Here are some potential causes and troubleshooting steps:

    • Animal Health and Stress: Ensure animals are healthy, acclimatized to the facility, and free from underlying stress. Stress can significantly alter physiological responses to chemical agents.[1] Consider a sufficient acclimatization period and handle animals consistently.

    • Dosing Precision: this compound is highly toxic, and minor variations in injection volume or concentration can lead to significant differences in outcomes. Re-verify your dilution calculations and ensure your administration technique (e.g., subcutaneous injection) is consistent across all animals.

    • Genetic Strain: Different strains of the same animal species can exhibit varied sensitivity to organophosphates. Ensure you are using a well-characterized strain and report it in your methodology. Consider if a different strain might be more appropriate for your experimental goals.

    • Environmental Factors: Maintain consistent environmental conditions (temperature, humidity, light cycle) as these can influence metabolic rates and drug effects.

    • Medical Countermeasures (MCMs): The timing of MCM administration is critical for survival, especially at higher doses (e.g., 1.0 LD50).[2] Administering atropine sulfate and an oxime like HI-6 within one minute of exposure can help reduce mortality.[3] For seizure control, diazepam or midazolam can be administered after seizure onset.[2][3]

Issue 2: Difficulty in Establishing a Non-Lethal Seizure Model

  • Question: We are trying to establish a model of this compound-induced seizures without causing high mortality, but we are struggling to find the right dose. What is a recommended approach?

  • Answer: Achieving a consistent, non-lethal seizure model is a common challenge. Here's a suggested approach:

    • Dose Titration: Start with a sub-seizure dose (e.g., 0.6x LD50) and gradually increase the dose in different cohorts to determine the threshold for seizure induction in your specific animal model and strain. One study in rats used a 0.8 LD50 dose as a sub-seizurogenic exposure.[2]

    • Route of Administration: The route of exposure significantly impacts toxicity. Inhalation exposure, for instance, can produce neurological damage at specific concentrations.[4] Consider if the route of administration in your model is relevant to human exposure scenarios.

    • Use of Medical Countermeasures: To improve survival in animals that do seize, administer a standard post-exposure treatment regimen. This typically includes an anticholinergic (e.g., atropine sulfate), an oxime to reactivate acetylcholinesterase (AChE), and an anticonvulsant (e.g., diazepam or midazolam).[2][3]

Issue 3: Inconsistent or Unexpected Behavioral Outcomes in Long-Term Studies

  • Question: In our long-term studies following a single sub-lethal this compound exposure, we are observing inconsistent behavioral changes, or in some cases, no significant changes. How can we improve the reliability of our behavioral assessments?

  • Answer: Long-term behavioral effects of this compound can be subtle and influenced by various factors. Consider the following:

    • Behavioral Test Battery: Employ a battery of behavioral tests that assess different domains, such as anxiety, locomotion, and memory. For example, the open field test and elevated plus maze can be used to assess anxiety and locomotor activity.[1]

    • Timing of Assessment: The timing of behavioral testing post-exposure is crucial. One study in guinea pigs observed anxiety-related behavior 2 and 3 months after exposure.[1] Another study in rats noted a decline in recognition, spatial, and contextual memory 5 to 7 weeks post-exposure.[3]

    • Control Groups: Ensure you have appropriate control groups, including saline-injected controls and potentially vehicle-only controls if this compound is dissolved in a specific vehicle.

    • Stress Interaction: Be aware that other stressors, such as restraint, can interact with the effects of this compound and modify behavioral outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical clinical signs of this compound exposure in animal models?

A1: Common clinical signs are indicative of a cholinergic crisis and include salivation, lacrimation (tearing), urination, defecation, tremors, and convulsions.[4][5]

Q2: How can I confirm successful this compound exposure and its immediate biochemical effects?

A2: A key biochemical marker is the inhibition of acetylcholinesterase (AChE) activity in the blood and brain. A significant reduction in whole blood AChE activity is a reliable indicator of exposure.[4]

Q3: What are some of the documented long-term neurological consequences of this compound exposure in animal models?

A3: Survivors of acute this compound exposure can develop long-term neurological issues, including cognitive dysfunction, memory deficits, and anxiety-related behaviors.[1][3] Histopathological examination of the brain may reveal neuronal damage in regions like the piriform cortex, thalamus, and amygdala.[4]

Q4: Are there animal models that more closely mimic human responses to this compound?

A4: Yes, genetically modified models are being developed. For example, a "humanized" mouse model with human acetylcholinesterase knocked-in and serum carboxylesterase knocked-out has been created to better assess this compound-induced toxicity and the efficacy of medical countermeasures in a system that more closely resembles human physiology.[6]

Quantitative Data Summary

Table 1: this compound Dosages and Administration Routes in Animal Models

Animal ModelRoute of AdministrationDosageObserved EffectsReference
Sprague-Dawley RatSubcutaneous0.8 LD50 (sub-seizure)Altered gut microbiota and urine metabolome[2]
Sprague-Dawley RatSubcutaneous1.0 LD50 (seizure)Seizures, altered gut microbiota and urine metabolome[2]
Sprague-Dawley RatInhalation600 mg x min/m³ for 7 minCholinergic crisis signs, weight loss, brain injury[4]
Guinea PigSubcutaneous0.6x or 0.8x LD50Long-lasting anxiety-related behavior[1]

Table 2: Medical Countermeasures Used in this compound Exposure Studies

Animal ModelCountermeasureDosageTiming of AdministrationReference
Sprague-Dawley RatAtropine Sulfate & HI-62 mg/kg & Not specified1 minute post-exposure[2]
Sprague-Dawley RatDiazepamNot specifiedAfter seizure onset[2]
Sprague-Dawley RatAtropine Sulfate & HI-62 mg/kg & 125 mg/kgWithin 1 minute of exposure[3]
Sprague-Dawley RatMidazolam3 mg/kg1 hour post-exposure[3]

Experimental Protocols

Protocol 1: Subcutaneous this compound Exposure in Rats to Study Seizure and Non-Seizure Effects (Adapted from[2])

  • Animals: Male Sprague-Dawley rats.

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Groups:

    • Control: Saline injection (0.5 ml/kg).

    • Sub-seizure: this compound at 0.8 LD50.

    • Seizure: this compound at 1.0 LD50.

  • This compound Administration: Administer this compound subcutaneously.

  • Medical Countermeasures (for 1.0 LD50 group):

    • Administer atropine sulfate (2 mg/kg) and HI-6 (dose not specified in the abstract) one minute after this compound exposure to reduce mortality.

    • Administer diazepam to control seizures once they develop.

  • Monitoring: Observe animals for clinical signs of toxicity and seizure activity. For detailed neurological studies, EEG monitoring can be implemented.

  • Endpoint Analysis: At 72 hours post-exposure, collect samples (e.g., feces, urine, brain tissue) for analysis of gut microbiota, metabolomics, or histopathology.

Protocol 2: Vapor Inhalation Exposure to this compound in Rats (Adapted from[4])

  • Animals: Male Sprague-Dawley rats (300-350 g).

  • Exposure System: Use a customized head-out inhalation system.

  • Exposure Parameters: Expose conscious, untreated rats to 600 mg x min/m³ of this compound vapor for 7 minutes.

  • Clinical Observation: Monitor for signs of cholinergic crisis (salivation, lacrimation, tremors, etc.).

  • Post-Exposure Monitoring: Record body weight at 24 hours post-exposure.

  • Biochemical Analysis: Collect whole blood to measure acetylcholinesterase (AChE) activity.

  • Neuropathology: At 24 hours post-exposure, perfuse animals and collect brains for histopathological analysis (e.g., H&E staining) of regions like the piriform cortex, thalamus, and amygdala.

Visualizations

Soman_Exposure_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_treatment Post-Exposure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation This compound Dose Preparation Soman_Admin This compound Administration (e.g., SC, Inhalation) Dose_Preparation->Soman_Admin Clinical_Observation Clinical Observation (Seizures, Cholinergic Signs) Soman_Admin->Clinical_Observation MCM_Admin MCM Administration (Atropine, Oxime, Anticonvulsant) Clinical_Observation->MCM_Admin If seizing or per protocol Short_Term Short-Term Endpoints (AChE Inhibition, Neuropathology) Clinical_Observation->Short_Term MCM_Admin->Short_Term Long_Term Long-Term Endpoints (Behavioral Tests, Histology) Short_Term->Long_Term

Caption: General experimental workflow for this compound exposure in animal models.

Soman_Signaling_Pathway This compound This compound Exposure AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Breakdown Muscarinic Muscarinic Receptor Overstimulation ACh->Muscarinic Nicotinic Nicotinic Receptor Overstimulation ACh->Nicotinic Cholinergic_Crisis Cholinergic Crisis Muscarinic->Cholinergic_Crisis Nicotinic->Cholinergic_Crisis Seizures Seizures Cholinergic_Crisis->Seizures Neuropathology Neuronal Damage Seizures->Neuropathology

Caption: Simplified signaling pathway of this compound-induced neurotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Neurotoxicity of Soman, Sarin, and Tabun

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic properties of three prominent G-series nerve agents: Soman (GD), Sarin (GB), and Tabun (GA). The information presented is collated from experimental data to assist researchers, scientists, and drug development professionals in understanding the nuances of their toxicity.

Executive Summary

This compound, Sarin, and Tabun are highly toxic organophosphate nerve agents that exert their primary neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in a cholinergic crisis characterized by a range of symptoms from hypersecretion and muscle fasciculations to seizures, respiratory arrest, and death. While their primary mechanism of action is the same, they exhibit significant differences in their potency, the rapidity of their effects, and the "aging" process of the inhibited AChE, which has profound implications for treatment.

Quantitative Neurotoxicity Data

The following tables summarize key quantitative data on the neurotoxicity of this compound, Sarin, and Tabun based on experimental studies.

Physicochemical Properties This compound (GD) Sarin (GB) Tabun (GA)
Molecular Weight ( g/mol ) 182.18140.09162.13
Appearance Colorless liquid with a slight camphor or fruity odorColorless, odorless liquidColorless to brownish liquid with a faint fruity odor
Volatility at 25°C (mg/m³) 3,90022,000610
Comparative Lethality This compound (GD) Sarin (GB) Tabun (GA)
Intravenous LD50 (mice, mg/kg) 0.042[1]0.109[1]0.287[1]
Inhalation LCt50 (rats, mg·min/m³) 954.3880Not directly comparable data found

LD50 (Lethal Dose 50): The dose required to kill 50% of a tested population. LCt50 (Lethal Concentration 50): The concentration in air multiplied by the time of exposure that is lethal to 50% of a tested population.

Acetylcholinesterase (AChE) Inhibition and Aging This compound (GD) Sarin (GB) Tabun (GA)
Half-time of Aging of AChE Conjugate ~2 minutes[2]~3 hours[2]>19 hours[2]

"Aging" is a process of dealkylation of the phosphylated AChE, which renders the enzyme resistant to reactivation by standard oxime antidotes.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of neurotoxicity for this compound, Sarin, and Tabun is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the signal at cholinergic synapses.[4][5]

By forming a covalent bond with the serine hydroxyl group in the active site of AChE, these nerve agents effectively inactivate the enzyme.[3][4] This leads to an accumulation of ACh in the synaptic cleft, causing hyperstimulation of muscarinic and nicotinic acetylcholine receptors.[3][4] The resulting cholinergic crisis manifests in a wide array of symptoms, including glandular hypersecretion (salivation, lacrimation, bronchorrhea), bronchoconstriction, muscle fasciculations, convulsions, and ultimately, respiratory paralysis and death.[3]

The key difference in their interaction with AChE lies in the rate of "aging." The phosphylated AChE complex can undergo a chemical change, known as aging, where an alkyl group is lost. This aged complex is resistant to reactivation by standard oxime treatments like pralidoxime (2-PAM).[2] this compound is particularly dangerous due to its extremely rapid aging half-life of about 2 minutes, making timely administration of oxime antidotes critical and often ineffective.[2] In contrast, the aging half-life for Sarin is approximately 3 hours, and for Tabun, it is over 19 hours, allowing a wider window for effective treatment.[2]

Signaling Pathway and Experimental Workflow

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the normal function of a cholinergic synapse and its disruption by a nerve agent.

CholinergicSynapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron / Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Exocytosis Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle triggers release ActionPotential Action Potential ActionPotential->Ca_channel arrives AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzes AChR Acetylcholine Receptor (AChR) ACh->AChR binds AChE->ACh       NerveAgent Nerve Agent (this compound, Sarin, Tabun) NerveAgent->AChE inhibits Response Muscle Contraction / Nerve Impulse AChR->Response activates

Caption: Disruption of Cholinergic Synaptic Transmission by Nerve Agents.

Experimental Workflow for LD50 Determination in Rodents

The following diagram outlines a typical experimental workflow for determining the median lethal dose (LD50) of a nerve agent in a rodent model.

LD50_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomized Grouping of Animals acclimatization->grouping dose_prep Preparation of Serial Dilutions of Nerve Agent grouping->dose_prep administration Nerve Agent Administration (e.g., subcutaneous, intravenous) dose_prep->administration observation Observation for Clinical Signs of Toxicity and Mortality (e.g., 24-48 hours) administration->observation data_collection Data Collection: - Number of mortalities per group - Time to death - Clinical signs observation->data_collection analysis Statistical Analysis (e.g., Probit Analysis) to determine LD50 data_collection->analysis end End analysis->end

Caption: A generalized workflow for in vivo LD50 determination of nerve agents.

Experimental Protocols

Determination of Acute Toxicity (LD50) in Rodents

The determination of the median lethal dose (LD50) is a fundamental experiment in toxicology to quantify the acute toxicity of a substance. The following is a generalized protocol based on common practices in nerve agent research.

1. Animal Model and Husbandry:

  • Species: Male and female albino mice (e.g., ICR strain) or rats (e.g., Sprague-Dawley) are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment, with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory chow and water ad libitum.

2. Dose Preparation and Administration:

  • The nerve agent is diluted to the desired concentrations using an appropriate vehicle (e.g., saline).

  • A range of doses is prepared to elicit a response from 0% to 100% mortality.

  • The agent is administered via a specific route, such as intravenous (IV) or subcutaneous (SC) injection. The volume of the injection is kept constant across all animals.

3. Experimental Groups:

  • Animals are randomly assigned to different dose groups, with a typical group size of 8-10 animals.

  • A control group receives only the vehicle.

4. Observation:

  • Following administration, animals are continuously observed for the onset of clinical signs of toxicity. These include, but are not limited to, salivation, lacrimation, tremors, convulsions, and respiratory distress.

  • The time of death for each animal is recorded. The observation period is typically 24 to 48 hours post-administration.

5. Data Analysis:

  • The number of mortalities in each dose group is recorded.

  • The LD50 value, along with its 95% confidence intervals, is calculated using statistical methods such as Probit analysis.

Measurement of Acetylcholinesterase (AChE) Activity

1. Sample Collection and Preparation:

  • At predetermined time points after nerve agent exposure, animals are euthanized.

  • Blood and brain tissue are collected. Blood is often separated into plasma and red blood cells. Brain tissue may be dissected into specific regions (e.g., striatum, cortex).

  • Tissues are homogenized in a suitable buffer (e.g., phosphate buffer) on ice.

2. AChE Activity Assay (Ellman's Method):

  • The most common method for measuring AChE activity is the colorimetric method developed by Ellman.

  • The principle of the assay is the hydrolysis of acetylthiocholine by AChE to produce thiocholine.

  • Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid.

  • The rate of color change is measured spectrophotometrically at a wavelength of 412 nm and is directly proportional to the AChE activity.

3. Data Analysis:

  • AChE activity is typically expressed as a percentage of the activity measured in control (unexposed) animals.

  • The rate of inhibition and spontaneous reactivation can be determined by measuring AChE activity at various time points after exposure.

Concluding Remarks

The neurotoxicity of this compound, Sarin, and Tabun, while stemming from a common mechanism of AChE inhibition, presents distinct profiles of lethality and temporal windows for therapeutic intervention. This compound's rapid aging of the AChE adduct makes it a particularly challenging agent to counteract. Sarin's high volatility poses a significant inhalation threat, while Tabun is less volatile but still highly toxic. A thorough understanding of these differences is paramount for the development of more effective medical countermeasures and for informing public health and safety strategies in the face of potential exposure to these potent neurotoxins.

References

Soman vs. VX: A Comparative Analysis of Persistence and Percutaneous Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nerve agents Soman (GD) and VX, focusing on their environmental persistence and percutaneous toxicity. The information presented is collated from experimental data to support research and development efforts in chemical defense and medical countermeasures.

Overview

This compound (O-Pinacolyl methylphosphonofluoridate) and VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) are two of the most potent organophosphate nerve agents.[1][2] While both agents share a common mechanism of action by inhibiting the enzyme acetylcholinesterase (AChE), they exhibit significant differences in their physical and chemical properties, which in turn affect their persistence in the environment and their toxicity profile upon dermal exposure.[1][3] VX is known for its low volatility and high persistence, making it a long-term threat on contaminated surfaces.[4][5] this compound, in contrast, is more volatile and therefore less persistent.[4][6]

Persistence in the Environment

The persistence of a chemical agent is a critical factor in assessing its long-term hazard. It is influenced by properties such as vapor pressure, hydrolysis rate, and its interaction with various environmental surfaces.

Table 1: Physical Properties and Persistence Data for this compound and VX

PropertyThis compound (GD)VX
Vapor Pressure @ 25°C (mmHg) 0.40[3]0.0007[7]
Volatility More volatile than VX, less volatile than Sarin (GB)[4]Low volatility, considered a persistent agent[4][7]
Hydrolysis Half-life (in water @ 25°C, pH 7) Hours to days (qualitative)Approximately 350 days[8]
Persistence on Soil Can persist for days to months; extractability decreases over time[3]Half-life of approximately 8 days in soil[9]
Persistence on Concrete Less persistent than VX (qualitative)Half-life of approximately 3 days[9]
Persistence on Grass Foliage Data not readily availableEffective half-life of 72 hours[10]
Experimental Protocols for Persistence Determination

2.1.1. Evaporation Rate Measurement

A common method for determining the evaporation rate of chemical agents from surfaces involves the use of a wind tunnel.

  • Apparatus: A laboratory-scale wind tunnel, thermal desorber, and gas chromatograph.

  • Procedure:

    • A known amount of the nerve agent is applied to a specific surface material (e.g., concrete, soil, glass).

    • The contaminated material is placed in the wind tunnel with controlled airflow and temperature.

    • The concentration of the agent in the air exiting the tunnel is measured over time using thermal desorption and gas chromatography.

    • The evaporation rate is calculated from the mass loss of the agent from the surface over time.

2.1.2. Hydrolysis Rate Measurement

The rate of hydrolysis in aqueous solutions is a key indicator of an agent's persistence in water sources.

  • Apparatus: pH-stat autotitrator, temperature-controlled reaction vessel.

  • Procedure:

    • A solution of the nerve agent is prepared in a buffered aqueous solution at a specific pH and temperature.

    • The hydrolysis reaction releases acid, which is neutralized by the addition of a standard base solution via the autotitrator to maintain a constant pH.

    • The rate of addition of the base is recorded over time, which is directly proportional to the rate of hydrolysis.

    • The hydrolysis rate constant and half-life are calculated from this data.

Percutaneous Toxicity

Percutaneous toxicity refers to the adverse effects resulting from the absorption of a substance through the skin. Both this compound and VX are highly toxic via this route of exposure.

Table 2: Percutaneous Toxicity (LD50) of this compound and VX in Animal Models

Animal ModelThis compound (GD) LD50 (mg/kg)VX LD50 (mg/kg)
Rats (Male Wistar) 9.83 (dermal)[7]0.085 (dermal)[7]
Rabbits 0.35 (for a 70kg man equivalent, based on rabbit data)[10]0.02 (clipped skin)[11]
Guinea Pigs 11.6 (cutaneous)[12]0.10 (cutaneous)[12]
Pigs Data suggests ID50 to LD50 ratio of 0.6-0.8[10]0.12[11]
Experimental Protocol for Acute Dermal Toxicity (Adapted from OECD Guideline 402)

This protocol outlines the general procedure for determining the acute dermal toxicity of a chemical substance.

  • Test Animals: Healthy, young adult animals of a single mammalian species (commonly rats or rabbits) are used.[9][11]

  • Housing and Feeding: Animals are housed in individual cages under controlled temperature, humidity, and lighting conditions, with free access to food and water.[9][11]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.[9][11]

  • Application of Test Substance: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The application site is then covered with a porous gauze dressing.[9][11]

  • Dose Levels: A limit test may be performed at a high dose to determine if the substance has low toxicity. If toxicity is observed, a full study with multiple dose groups is conducted to determine the LD50.[9]

  • Observation Period: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weight is recorded weekly.[9]

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.[9]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both this compound and VX is the irreversible inhibition of acetylcholinesterase (AChE).[1][3] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors and a subsequent cholinergic crisis.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds AChE->Presynaptic Choline Recycling Receptor->Postsynaptic Signal Transduction Nerve_Agent This compound or VX Nerve_Agent->AChE Irreversible Inhibition

Caption: Acetylcholinesterase Inhibition by this compound or VX.

Experimental Workflow: Percutaneous Toxicity Assessment

The following diagram illustrates a typical workflow for an acute percutaneous toxicity study.

Percutaneous_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 Days) cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Rats, Rabbits) Acclimatization Acclimatization (Housing & Feeding) Animal_Selection->Acclimatization Site_Preparation Dorsal Fur Clipping Acclimatization->Site_Preparation Dose_Selection Dose Range Finding / Limit Test Site_Preparation->Dose_Selection Application Dermal Application of Agent Dose_Selection->Application Occlusion Application of Gauze Dressing Application->Occlusion Clinical_Signs Monitor Clinical Signs & Mortality Occlusion->Clinical_Signs Body_Weight Weekly Body Weight Measurement Clinical_Signs->Body_Weight Necropsy Gross Necropsy Body_Weight->Necropsy Data_Analysis LD50 Calculation Necropsy->Data_Analysis Classification Toxicity Classification Data_Analysis->Classification

Caption: Workflow for an Acute Percutaneous Toxicity Study.

Conclusion

This compound and VX, while both potent acetylcholinesterase inhibitors, present distinct hazard profiles primarily due to their differences in physical properties. VX's low volatility makes it a highly persistent and significant long-term dermal contact hazard. This compound, being more volatile, poses a more immediate but less persistent threat. The provided experimental data and protocols offer a foundational understanding for researchers engaged in the development of detection, decontamination, and therapeutic strategies against these chemical warfare agents.

References

Validating Novel Enzymatic Scavengers for Soman Detoxification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective medical countermeasures against organophosphate nerve agents, such as Soman (GD), remains a critical area of research. Enzymatic scavengers, which can neutralize these toxic compounds before they reach their physiological targets, represent a promising therapeutic strategy. This guide provides a comparative analysis of leading novel enzymatic scavengers, presenting key performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to aid in the evaluation and selection of candidates for further development.

Performance Comparison of Enzymatic Scavengers against this compound

The efficacy of an enzymatic scavenger is determined by its ability to bind to the nerve agent (affinity, characterized by Km) and its speed in neutralizing it (turnover rate, characterized by kcat). The catalytic efficiency (kcat/Km) provides a direct measure of the enzyme's overall effectiveness. The following table summarizes the available kinetic parameters and in vivo protection data for prominent enzymatic scavengers against this compound.

Enzymatic ScavengerTypeSubstrate (Isomer)Km (µM)kcat (min-1)kcat/Km (M-1min-1)In Vivo Protection (Animal Model)Citation
Human Butyrylcholinesterase (BChE) StoichiometricThis compound---Protection against 5.5 x LD50 of this compound (Guinea Pig)[1][2]
Paraoxonase 1 (PON1) - Wild Type CatalyticThis compound (C+P+)--4.13 x 103-
This compound (C-P+)--2.50 x 103-
This compound (C+P-)--1.25 x 103-
This compound (C-P-)--6.25 x 102-
Engineered AChE Mutants + Oxime Pseudo-catalyticThis compound---Improved therapeutic outcome and delayed onset of toxicity in mice.

Signaling Pathways and Experimental Workflows

To understand the mechanism of this compound toxicity and the process of evaluating enzymatic scavengers, the following diagrams illustrate the key pathways and experimental procedures.

Soman_Toxicity_Pathway cluster_synapse Synaptic Cleft This compound This compound (GD) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition AChE_Inhibited Inhibited AChE ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (Blocked) ACh_Accumulation ACh Accumulation Muscarinic_Receptor Muscarinic Receptor ACh_Accumulation->Muscarinic_Receptor Overstimulation Nicotinic_Receptor Nicotinic Receptor ACh_Accumulation->Nicotinic_Receptor Overstimulation Cholinergic_Crisis Cholinergic Crisis (seizures, respiratory distress) Muscarinic_Receptor->Cholinergic_Crisis Nicotinic_Receptor->Cholinergic_Crisis

Figure 1. Mechanism of this compound Toxicity.

Enzymatic_Detoxification This compound This compound Enzyme_Soman_Complex Enzyme-Soman Complex This compound->Enzyme_Soman_Complex Enzyme Enzymatic Scavenger (e.g., PON1, BChE) Enzyme->Enzyme_Soman_Complex Hydrolysis Hydrolysis/ Sequestration Enzyme_Soman_Complex->Hydrolysis Hydrolysis->Enzyme Regeneration (Catalytic) Inactive_Products Inactive Products Hydrolysis->Inactive_Products

Figure 2. this compound Detoxification by Enzymatic Scavengers.

Experimental_Workflow start Start: Candidate Enzymatic Scavenger in_vitro In Vitro Kinetic Analysis start->in_vitro in_vivo In Vivo Efficacy Study (Animal Model, e.g., Guinea Pig) start->in_vivo kinetics Determine kcat, Km, kcat/Km with this compound in_vitro->kinetics data_analysis Data Analysis and Comparison kinetics->data_analysis ld50 Determine Protection Factor against this compound Challenge (LD50) in_vivo->ld50 ld50->data_analysis end End: Validated Scavenger data_analysis->end

Figure 3. Experimental Workflow for Scavenger Validation.

Experimental Protocols

In Vitro Determination of Enzyme Kinetic Parameters (kcat and Km)

This protocol outlines the determination of kinetic parameters for a candidate enzymatic scavenger against this compound using a spectrophotometric assay.

Materials:

  • Purified candidate enzymatic scavenger

  • This compound (GD) stock solution of known concentration

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2 for PON1)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for acetylcholinesterase activity measurement (in case of AChE-based scavengers)

  • Microplate reader

  • Temperature-controlled cuvette holder or microplate incubator

Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified enzyme in the assay buffer to a final concentration suitable for measurable activity.

  • Substrate Preparation: Prepare a series of this compound dilutions in the assay buffer, ranging from concentrations well below to well above the anticipated Km.

  • Assay Setup:

    • For direct hydrolysis measurement (e.g., PON1), the assay can monitor the disappearance of the substrate or the appearance of a product using an appropriate method (e.g., fluoride ion-selective electrode).

    • For cholinesterase-based scavengers, an indirect assay is often used. A known amount of the scavenger is pre-incubated with varying concentrations of this compound for a fixed period.

  • Kinetic Measurement:

    • Add the this compound dilutions to the wells of a microplate.

    • Initiate the reaction by adding the enzyme solution to each well.

    • Immediately place the microplate in the reader and measure the change in absorbance (or other signal) over time at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) for each this compound concentration from the linear portion of the reaction progress curve.

    • Plot the initial velocities (v0) against the corresponding this compound concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

    • Calculate the catalytic efficiency as kcat/Km.

In Vivo Efficacy Evaluation in a Guinea Pig Model

This protocol describes the assessment of the protective efficacy of a candidate enzymatic scavenger against this compound challenge in guinea pigs.[1][2][3]

Animals:

  • Male Dunkin-Hartley guinea pigs (e.g., 300-350 g)

Materials:

  • Candidate enzymatic scavenger

  • This compound solution for injection (e.g., in saline)

  • Vehicle control (e.g., saline)

  • Standard therapy (e.g., atropine, oxime) for positive control group

  • Observation cages

  • Appropriate personal protective equipment and handling facilities for nerve agents

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare the enzymatic scavenger and this compound solutions to the desired concentrations on the day of the experiment.

  • Animal Grouping: Randomly assign animals to different treatment groups:

    • Vehicle control + this compound challenge

    • Enzymatic scavenger + this compound challenge (at various doses of the scavenger)

    • Standard therapy + this compound challenge (positive control)

  • Scavenger Administration: Administer the enzymatic scavenger or vehicle control via a relevant route (e.g., intramuscular or intravenous injection) at a specified time before the this compound challenge (e.g., 30 minutes or 24 hours).[1]

  • This compound Challenge: Administer a lethal dose of this compound (e.g., a multiple of the predetermined LD50) via subcutaneous or intramuscular injection.[1][2]

  • Observation: Continuously monitor the animals for a set period (e.g., 24 hours) for signs of toxicity (e.g., convulsions, salivation, respiratory distress) and survival.

  • Data Collection and Analysis:

    • Record the time to onset of toxic signs and time to death for each animal.

    • Calculate the percentage of survival in each treatment group.

    • Determine the protective ratio (PR) by dividing the LD50 of this compound in the scavenger-treated group by the LD50 of this compound in the vehicle control group. A higher PR indicates greater protection.

    • Statistical analysis (e.g., probit analysis for LD50 determination, Fisher's exact test for survival data) should be performed to determine the significance of the observed protection.

This guide provides a framework for the comparative evaluation of novel enzymatic scavengers for this compound detoxification. The presented data and protocols are intended to assist researchers in designing and interpreting experiments aimed at identifying and optimizing these critical medical countermeasures.

References

A Comparative Analysis of Soman Antibody Cross-Reactivity with Other G-Series and V-Series Nerve Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of monoclonal antibodies developed against the organophosphate nerve agent Soman, with other common nerve agents, including Sarin (GB), Tabun (GA), and VX. This information is critical for researchers and drug development professionals working on diagnostics, therapeutics, and countermeasures for nerve agent exposure. The data presented is based on published experimental findings.

Introduction

The development of specific antibodies against highly toxic organophosphate nerve agents is a crucial area of research for the development of rapid diagnostics and effective medical countermeasures. This compound, a G-series nerve agent, is of particular concern due to its high toxicity and rapid aging process upon binding to acetylcholinesterase. Monoclonal antibodies (mAbs) raised against this compound have shown varying degrees of specificity and cross-reactivity with other structurally related organophosphates. Understanding these cross-reactivity profiles is essential for the design of broad-spectrum detectors and therapeutics.

This guide focuses on the comparative performance of three specific anti-Soman monoclonal antibodies: BE2 , CC1 , and 2.1D8.2 .

Data Presentation: Cross-Reactivity of Anti-Soman Monoclonal Antibodies

The cross-reactivity of monoclonal antibodies is a critical parameter determining their specificity. The following table summarizes the binding characteristics of mAbs BE2, CC1, and 2.1D8.2 with this compound and other organophosphate nerve agents. The data is primarily derived from competitive inhibition enzyme-linked immunosorbent assays (cELISA).

Monoclonal AntibodyTarget OrganophosphateCross-Reactivity (IC50, M)Specificity Profile
BE2 This compound (GD)10⁻⁴ - 5 x 10⁻⁶[1]Highly Specific
Sarin (GB)No significant cross-reactivity[2][3]
Tabun (GA)No significant cross-reactivity[1][3]
VXNot reported, but expected to be none
CC1 This compound (GD)>10⁻³ (poorer relative affinity)[3]Highly Specific
Sarin (GB)No significant cross-reactivity[2][3]
Tabun (GA)No significant cross-reactivity[3]
VXNot reported, but expected to be none
2.1D8.2 This compound (GD)Binds[3]Broadly Cross-Reactive
Sarin (GB)Binds[3]
Tabun (GA)Binds[3]
VXBinds[3]

Note on IC50 Values: The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding. A lower IC50 value indicates a higher binding affinity. For mAb 2.1D8.2, the literature confirms binding to this compound, Sarin, Tabun, and VX, but specific IC50 values for each interaction were not available in the reviewed sources. The IC50 values for BE2 and CC1 against Sarin and Tabun are considered to be effectively infinite, indicating no significant binding.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive inhibition enzyme-linked immunosorbent assay (cELISA). The following is a representative protocol for such an experiment.

Objective: To determine the cross-reactivity of anti-Soman monoclonal antibodies with other organophosphate nerve agents (Sarin, Tabun, VX).

Materials:

  • 96-well microtiter plates

  • Anti-Soman monoclonal antibodies (e.g., BE2, CC1, 2.1D8.2)

  • This compound, Sarin, Tabun, and VX standards of known concentration

  • Coating antigen (e.g., a this compound-protein conjugate)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-KLH) at an optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.

  • Washing: The coating solution is removed, and the plates are washed three times with wash buffer.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The blocking solution is removed, and the plates are washed three times with wash buffer.

  • Competitive Inhibition:

    • A fixed, predetermined concentration of the anti-Soman monoclonal antibody is mixed with varying concentrations of the competitor organophosphates (this compound, Sarin, Tabun, VX) in separate tubes. A control with no competitor is also prepared.

    • These mixtures are pre-incubated for a set period (e.g., 1 hour) at room temperature.

    • 100 µL of each mixture is then added to the wells of the coated and blocked microtiter plate. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The antibody-antigen solutions are removed, and the plates are washed five times with wash buffer.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The secondary antibody solution is removed, and the plates are washed five times with wash buffer.

  • Substrate Development: The substrate solution is added to each well, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution to each well.

  • Data Acquisition: The absorbance in each well is measured using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The percentage of inhibition for each concentration of the competitor is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal curve.

Mandatory Visualization

The following diagrams illustrate the binding characteristics of the discussed monoclonal antibodies and the general workflow of the competitive ELISA.

Cross_Reactivity_Comparison mAb_BE2 mAb BE2 This compound This compound (GD) mAb_BE2->this compound Binds mAb_CC1 mAb CC1 mAb_CC1->this compound Binds mAb_21D82 mAb 2.1D8.2 mAb_21D82->this compound Binds Sarin Sarin (GB) mAb_21D82->Sarin Binds Tabun Tabun (GA) mAb_21D82->Tabun Binds VX VX mAb_21D82->VX Binds Competitive_ELISA_Workflow cluster_steps Competitive ELISA Protocol A 1. Coat plate with This compound-protein conjugate B 2. Block non-specific binding sites A->B C 3. Pre-incubate anti-Soman mAb with competitor organophosphate B->C D 4. Add mixture to wells for competitive binding C->D E 5. Add enzyme-conjugated secondary antibody D->E F 6. Add substrate and measure absorbance E->F G 7. Calculate IC50 values F->G

References

A Comparative Guide to the Efficacy of Oximes in Treating Soman Poisoning

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various oximes in counteracting the toxic effects of the nerve agent Soman. The information presented is based on experimental data from in-vivo and in-vitro studies, focusing on the reactivation of this compound-inhibited acetylcholinesterase (AChE) and animal survival rates.

Executive Summary

This compound is a highly toxic organophosphorus nerve agent that causes rapid and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function. The standard treatment for nerve agent poisoning involves the administration of an anticholinergic drug (like atropine) and an oxime to reactivate the inhibited AChE. However, the efficacy of different oximes against this compound varies significantly due to the rapid "aging" process of the this compound-AChE complex, which renders it resistant to reactivation.

Experimental evidence consistently demonstrates the superiority of the H-series of oximes, particularly HI-6 , in treating this compound poisoning compared to the traditionally used oximes like pralidoxime (2-PAM) and obidoxime.[1][2][3] HI-6 has shown greater effectiveness in protecting experimental animals from lethal doses of this compound and in reactivating this compound-inhibited AChE.[3][4][5][6][7][8] Another promising H-oxime, HLö-7 , has also demonstrated high efficacy against this compound.[2][4]

Mechanism of Action: this compound Poisoning and Oxime Reactivation

This compound exerts its toxic effects by binding to the serine hydroxyl group in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine. This results in overstimulation of cholinergic receptors, causing a cascade of physiological effects including convulsions, respiratory distress, and ultimately, death. Oximes function by nucleophilically attacking the phosphorus atom of the this compound molecule bound to AChE, thereby displacing it and restoring the enzyme's function.

Soman_Poisoning_and_Oxime_Reactivation cluster_0 Normal Neuromuscular Junction cluster_1 This compound Poisoning cluster_2 Oxime Treatment ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Acetylcholine Receptor ACh->Receptor Binds Muscle Contraction Muscle Contraction Receptor->Muscle Contraction This compound This compound AChE_poisoning AChE This compound->AChE_poisoning Inhibits Inhibited_AChE Inhibited AChE Excess_ACh Excess Acetylcholine Receptor_poisoning ACh Receptor Excess_ACh->Receptor_poisoning Overstimulates AChE_poisoning->Inhibited_AChE Continuous Muscle Contraction Continuous Muscle Contraction Receptor_poisoning->Continuous Muscle Contraction Oxime Oxime (e.g., HI-6) Inhibited_AChE_treatment Inhibited AChE Oxime->Inhibited_AChE_treatment Reactivates Reactivated_AChE Reactivated AChE ACh_hydrolysis Acetylcholine Reactivated_AChE->ACh_hydrolysis Resumes Hydrolysis Inhibited_AChE_treatment->Reactivated_AChE

Figure 1: Mechanism of this compound Poisoning and Oxime Reactivation.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies comparing the efficacy of different oximes against this compound poisoning.

In-Vivo Animal Survival Studies
OximeAnimal ModelChallenge Dose (LD50)TreatmentProtective Ratio / % SurvivalReference
HI-6 Rabbit2 x LD50Oxime (100 µmol/kg) + Atropine (13 mg/kg)3-5 times more effective than 2-PAM[5]
2-PAM Rabbit2 x LD50Oxime (100 µmol/kg) + Atropine (13 mg/kg)-[5]
HI-6 Rat2.5 LD50HI-6 aloneProtection against 2.5 LD50s[6]
2-PAM Rat-2-PAM aloneNo protection[6]
HI-6 Rabbit2 x LD50Oxime (50 µmol/kg) + Atropine (13 mg/kg)Significantly higher survival than 2-PAM[9][10]
MMB4 Rabbit2 x LD50Oxime (50 µmol/kg) + Atropine (13 mg/kg)Significantly higher survival than 2-PAM[9][10]
2-PAM Rabbit2 x LD50Oxime (50 µmol/kg) + Atropine (13 mg/kg)Lower survival rates[9][10]
HI-6 MouseSupralethal-Most efficacious[11]
HLö-7 MouseSupralethal-Highly efficacious[11]
BI-6 MouseSupralethal-More efficacious than conventional oximes[11]
In-Vitro Acetylcholinesterase Reactivation
OximeEnzyme SourceReactivation Efficacy vs. This compound-inhibited AChEReference
HI-6 Various (animal and human)Consistently the most effective reactivator[3]
2-PAM -Poor reactivator[2]
Obidoxime -Poor reactivator[2]
H oximes (HI-6, HLö-7) -Significantly more effective than pralidoxime and obidoxime[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In-Vivo Animal Survival Studies

A common experimental workflow for assessing the in-vivo efficacy of oximes against this compound poisoning is as follows:

InVivo_Workflow start Start: Animal Acclimatization pretreatment Pre-treatment (Optional) (e.g., Pyridostigmine) start->pretreatment challenge This compound Challenge (e.g., subcutaneous or intramuscular injection) pretreatment->challenge observation Observation of Toxic Signs challenge->observation treatment Antidotal Treatment (Oxime + Atropine +/- Diazepam) observation->treatment monitoring 24-48h Monitoring (Survival, Clinical Signs) treatment->monitoring data_analysis Data Analysis (LD50, Protective Ratios) monitoring->data_analysis end End data_analysis->end

Figure 2: Generalized Experimental Workflow for In-Vivo Efficacy Studies.

1. Animal Models: Studies commonly utilize rodents (mice, rats, guinea pigs) and rabbits.[4][5][6][7][9][10][11] Atropinesterase-free rabbits are sometimes used to provide a more consistent model for atropine's effects.[5][9][10]

2. This compound Challenge: Animals are challenged with a lethal dose of this compound, typically administered subcutaneously or intramuscularly. The dose is often expressed as a multiple of the LD50 (the dose that is lethal to 50% of the animals).[5][6][9][10]

3. Treatment Administration: Antidotal treatment, consisting of an oxime and atropine (often in combination with an anticonvulsant like diazepam), is administered at the onset of toxic signs or at a fixed time point after the this compound challenge.[5][9][10]

4. Observation and Data Collection: Animals are observed for a set period (e.g., 24 or 48 hours) to record survival rates and the time to death.[5][9][10] The protective ratio is often calculated, which is the ratio of the LD50 of the nerve agent in treated animals to the LD50 in untreated animals.

In-Vitro Acetylcholinesterase Reactivation Assays

1. Enzyme Preparation: Acetylcholinesterase is sourced from various tissues, such as erythrocytes or brain homogenates, from different species, including humans.

2. Inhibition: The enzyme is incubated with a known concentration of this compound to achieve a specific level of inhibition.

3. Reactivation: The inhibited enzyme is then incubated with the oxime being tested at various concentrations.

4. Activity Measurement: The rate of AChE reactivation is determined by measuring the recovery of enzyme activity over time, often using a spectrophotometric method (e.g., the Ellman assay). The reactivation rate constant (k_r) is a key parameter derived from these experiments.

Discussion and Conclusion

The available data strongly indicates that not all oximes are equally effective against this compound poisoning. The H-oximes, particularly HI-6, have consistently demonstrated superior efficacy in both in-vivo and in-vitro studies compared to older oximes like 2-PAM and obidoxime.[1][2][3][4][5][6][7][8] This is largely attributed to their higher potency in reactivating this compound-inhibited AChE before the rapid aging process occurs.[12]

While HI-6 shows great promise, it is important to note that no single oxime is currently considered a universal antidote for all nerve agents.[1][2] For instance, while HI-6 is highly effective against this compound, it is less effective against Tabun poisoning compared to 2-PAM.[5] The choice of oxime for stockpiling and therapeutic use should, therefore, be guided by the specific nerve agent threat.

Future research should continue to focus on the development of broad-spectrum oximes with improved blood-brain barrier penetration to counteract the central nervous system effects of nerve agents.[13][14] Additionally, novel drug delivery systems, such as liposomal formulations of HI-6, are being explored to improve its pharmacokinetic profile and suitability for on-site first aid.[15]

References

A Comparative Guide to New Analytical Standards for Soman and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of new and established analytical standards for the detection and quantification of Soman (GD) and its primary metabolite, pinacolyl methylphosphonic acid (PMPA). The information presented is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research needs, with a focus on performance, reliability, and detailed experimental procedures.

Quantitative Performance Comparison

The selection of an analytical method for this compound and its metabolites is critically dependent on factors such as sensitivity, accuracy, and the nature of the biological matrix being analyzed. Below is a summary of the performance characteristics of two prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI).

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI)
Analyte(s) This compound, Sarin, and their metabolitesPinacolyl methylphosphonic acid (PMPA)
Matrix Blood, Plasma, UrineBiological Tissues (e.g., Zebrafish)
Limit of Detection (LOD) 5.65 pg on-column for this compound in plasma[1]Not explicitly stated, but successfully quantified PMPA following exposure to 0.125 μg L⁻¹ this compound[2]
Linearity (R²) 0.9995 for this compound in plasma (10-1000 pg on-column)[1]0.97 for PMPA in zebrafish tissue (10.0–50.0 ng g⁻¹)[2]
Accuracy Average recovery of 93% in plasma[1]Relative standard deviations below 20%[2]
Sample Preparation Requires deproteinization, extraction, and derivatization[3]Pretreatment-free approach[2]
Key Advantage High sensitivity and established methodology for quantification in various biological fluids.Rapid, visual detection of metabolites directly in tissues without complex sample preparation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical standards. The following sections provide comprehensive protocols for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Plasma

This method is a sensitive technique for the quantification of this compound in biological fluids like plasma. It involves sample preparation, derivatization, and instrumental analysis.

a. Sample Preparation and Extraction:

  • Deproteinization: Blood or plasma samples are deproteinized using perchloric acid.[3]

  • Neutralization: The acidic solution is immediately neutralized to minimize the degradation of this compound.[3]

  • Extraction: The organophosphorus compounds are extracted from the neutralized supernatant. A single extraction can recover a significant percentage of this compound.[3]

  • Solid Phase Extraction (SPE): For improved recovery and sensitivity, SPE can be employed to purify the sample.[4]

b. Derivatization:

For the analysis of metabolites, a two-step derivatization process is performed:

  • Methoximation: Samples are treated with methoxylamine hydrochloride in pyridine.

  • Silylation: The sample is then treated with N-methyl-N-(trimethyl-silyl)trifluoroacetamide (MSTFA).

c. Instrumental Analysis:

  • Gas Chromatograph: An Agilent VF-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection is typically used.

  • Oven Temperature Program: A temperature gradient is applied, for example, starting at 50°C and ramping up to 330°C.

  • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.

  • Data Acquisition: Full scan mass spectra are acquired, or for higher sensitivity, selected ion monitoring (SIM) can be used.

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) for this compound Metabolites in Tissue

DESI-MSI offers a rapid and visual method for the detection of this compound metabolites directly from tissue sections without the need for extensive sample preparation.

a. Sample Preparation:

  • Cryosectioning: Fresh frozen tissue samples are sectioned to an appropriate thickness.

  • Mounting: The tissue sections are mounted onto standard microscope slides.

  • Storage: Samples can be stored under vacuum at -80°C to limit metabolite delocalization.

b. Instrumental Analysis:

  • Ion Source: A DESI-XS ion source is used.

  • Mass Spectrometer: A Xevo G2-XS Q-ToF mass spectrometer is operated in negative ionization mode.

  • Solvent System: A mixture of methanol and water (e.g., 98:2 v/v) is delivered at a low flow rate.

  • Nebulizing Gas: Nitrogen is used as the nebulizing gas.

  • Spatial Resolution: Can be set to as high as 20 x 20 µm.

  • Data Acquisition: Data is acquired across the tissue section to generate ion images representing the spatial distribution of the target metabolite.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical methods described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Biological Sample (Blood/Plasma) deproteinization Deproteinization (Perchloric Acid) start->deproteinization neutralization Neutralization deproteinization->neutralization extraction Extraction neutralization->extraction derivatization Derivatization (for metabolites) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization MS Ionization (EI) gc_separation->ms_ionization ms_detection Mass Detection (Scan/SIM) ms_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound and its metabolites.

DESIMSI_Workflow cluster_prep Sample Preparation cluster_analysis DESI-MSI Analysis start Fresh Frozen Tissue cryosectioning Cryosectioning start->cryosectioning mounting Slide Mounting cryosectioning->mounting storage Vacuum Storage (-80°C) mounting->storage desi_ionization Desorption Electrospray Ionization storage->desi_ionization ms_analysis Mass Analysis (ToF) desi_ionization->ms_analysis image_generation Ion Image Generation ms_analysis->image_generation data_interpretation Data Interpretation image_generation->data_interpretation

References

Navigating the Complexities of Soman Detection: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable detection of the nerve agent Soman (GD) and its metabolites is of paramount importance. This guide provides a comparative overview of the principal analytical methodologies employed in this critical task, supported by available performance data and detailed experimental protocols. The information presented is synthesized from various studies to offer a comprehensive resource in the absence of a singular, publicly available, large-scale inter-laboratory comparison study.

The detection of this compound, a highly toxic organophosphorus nerve agent, presents significant analytical challenges due to its reactivity and the subsequent degradation into more stable, polar hydrolysis products. The primary and most persistent biomarker for this compound exposure is pinacolyl methylphosphonic acid (PMPA). Consequently, analytical methods must be sensitive and specific for both the parent agent and its key metabolites. The two predominant techniques utilized in specialized laboratories, including those designated by the Organisation for the Prohibition of Chemical Weapons (OPCW), are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.

Comparative Analysis of Key Detection Methodologies

Analytical MethodTarget Analyte(s)Sample MatrixLimit of Detection (LOD)Key AdvantagesKey Disadvantages
GC-MS (with Derivatization) This compound, PMPAEnvironmental (Soil, Water), Biomedical< 5 pg (for derivatized PMPA)[1]High chromatographic resolution, extensive spectral libraries for identification.Requires derivatization for polar degradation products, which adds complexity and potential for sample loss.
LC-MS/MS PMPA and other polar metabolitesEnvironmental (Soil, Water)0.02 ng/g (in soil for PMPA)Direct analysis of polar, non-volatile degradation products without derivatization, high sensitivity and selectivity.Matrix effects can be more pronounced, potentially requiring more complex sample preparation.

Experimental Protocols: A Closer Look

Detailed and validated experimental protocols are the bedrock of reliable and reproducible results. Below are representative methodologies for the detection of this compound and its degradation products using GC-MS and LC-MS/MS.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for PMPA

This method is particularly suited for the analysis of the volatile parent agent, this compound, and can be adapted for its non-volatile degradation products through a chemical modification step known as derivatization.

1. Sample Preparation (Soil):

  • Aqueous ultrasonic extraction is performed on the soil sample to transfer the analytes into the liquid phase.

  • The aqueous extract is then concentrated.

2. Derivatization:

  • The polar PMPA is converted into a more volatile derivative to allow for gas chromatographic analysis. Common derivatization agents include:

    • Silylating agents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives.[1]

    • Alkylating agents such as pentafluorobenzyl bromide (PFBBr) or diazomethane. The use of diazomethane, while effective, is often avoided due to its explosive nature.

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in both full scan and selected ion monitoring (SIM) modes for identification and quantification, respectively. Electron ionization (EI) is a common ionization technique.

A study utilizing N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide with 1% TBDMSCl for derivatization reported detection limits of less than 5 pg for the TBDMS derivatives of several nerve agent degradation products, including PMPA.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PMPA

This method is highly effective for the direct analysis of polar hydrolysis products like PMPA in complex matrices, circumventing the need for derivatization.

1. Sample Preparation (Soil):

  • Analytes are extracted from the soil sample using deionized water with the aid of liquid extraction techniques.

  • The extract is then concentrated by evaporation.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

  • Chromatographic Column: A reverse-phase column (e.g., C18) is typically employed for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is used.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap) is used for detection. Electrospray ionization (ESI) in negative ion mode is commonly used for phosphonic acids.

A study detailing the analysis of PMPA in soil using HPLC-HRMS/MS reported a detection limit of 0.02 ng/g.

Visualizing the Workflow

To further elucidate the analytical processes, the following diagrams, generated using the DOT language, illustrate the experimental workflows for both GC-MS and LC-MS/MS methodologies.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Soil/Water Sample Extraction Aqueous Ultrasonic Extraction Sample->Extraction Concentration Concentration of Aqueous Extract Extraction->Concentration Derivatization Addition of Derivatizing Agent (e.g., MTBSTFA) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data

GC-MS with Derivatization Workflow for this compound Degradation Products.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil/Water Sample Extraction Liquid Extraction (e.g., with Deionized Water) Sample->Extraction Concentration Concentration by Evaporation Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Acquisition and Processing LCMS->Data

LC-MS/MS Workflow for this compound Degradation Products.

This compound Hydrolysis Signaling Pathway

The primary degradation pathway of this compound in an aqueous environment is hydrolysis, which leads to the formation of PMPA and pinacolyl alcohol. This is a crucial consideration for detection as PMPA is the more stable and persistent indicator of this compound's presence.

Soman_Hydrolysis This compound This compound (GD) PMPA Pinacolyl Methylphosphonic Acid (PMPA) This compound->PMPA Hydrolysis Pinacolyl_Alcohol Pinacolyl Alcohol This compound->Pinacolyl_Alcohol Hydrolysis

Simplified Hydrolysis Pathway of this compound.

References

Validating Butyrylcholinesterase as a Biomarker for Soman Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of butyrylcholinesterase (BChE) with other potential biomarkers for confirming exposure to the nerve agent Soman (GD). The following sections present experimental data, detailed protocols, and visual workflows to aid in the evaluation and selection of appropriate biomarkers for research and diagnostic purposes.

Introduction to this compound Exposure and the Role of BChE

This compound is a highly toxic organophosphorus nerve agent that poses a significant threat due to its rapid and irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to a cholinergic crisis, characterized by a range of severe physiological effects. Butyrylcholinesterase (BChE), a related enzyme found in high concentrations in blood plasma, is also inhibited by this compound. Due to its accessibility in blood samples and its sensitivity to organophosphates, BChE activity has long been a primary biomarker for assessing exposure to this compound and other nerve agents.

When exposure is suspected, a significant decrease in BChE activity in the blood is a strong indicator of poisoning. However, the validation of any biomarker requires a thorough understanding of its performance characteristics relative to other available methods. This guide compares BChE activity with alternative biomarkers, including this compound metabolites, protein adducts, and secondary physiological markers.

Comparative Analysis of this compound Exposure Biomarkers

The selection of a biomarker for this compound exposure depends on several factors, including the required sensitivity, the time window for detection, and the specificity of the marker. The following table summarizes the key performance characteristics of BChE and its alternatives.

Biomarker CategorySpecific BiomarkerPrincipleDetection WindowSensitivity & SpecificityKey AdvantagesKey Limitations
Enzyme Activity Butyrylcholinesterase (BChE) Activity Measurement of decreased enzyme activity in plasma/serum.Hours to daysHigh sensitivity, but can have low specificity due to individual variability and other inhibitors.Rapid, well-established methods (e.g., Ellman assay), cost-effective.Baseline levels vary between individuals; activity can be affected by genetic factors and certain medical conditions.
Acetylcholinesterase (AChE) ActivityMeasurement of decreased enzyme activity in red blood cells.Hours to daysGood sensitivity and specificity, reflects the state of the target enzyme in the nervous system more closely.More specific to nerve agent exposure than BChE.More complex sample preparation than for BChE.
This compound Metabolites Isopropyl methylphosphonic acid (IMPA) and other degradation products in urine/blood.Direct detection of this compound breakdown products.Up to 48 hours[1].High specificity. Sensitivity is dependent on the analytical method.Unambiguous confirmation of exposure to a specific agent.Short detection window due to rapid excretion[1].
Protein Adducts This compound-BChE AdductsDetection of this compound covalently bound to BChE.Days to weeks[2].High specificity and sensitivity.Longer detection window than metabolites, confirms the target of the agent.Technically demanding (requires mass spectrometry), can be cleared by oxime therapy[3].
This compound-Albumin AdductsDetection of this compound covalently bound to albumin.Weeks to months[2][3].High specificity and sensitivity.Longest detection window, persistent even after oxime therapy[2][3].Technically demanding (requires mass spectrometry).
Secondary Biomarkers Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Measurement of the inflammatory response to this compound-induced cellular damage.Hours to weeks[4][5].Non-specific to this compound exposure.Can provide information on the systemic inflammatory response and secondary injury.Can be elevated in many other inflammatory conditions.
Neurological Biomarkers (e.g., S100B, UCH-L1)Measurement of proteins released from damaged neurons.Hours to days[6].Non-specific to this compound exposure.Can indicate the extent of neuronal injury.Can be elevated in other forms of brain injury.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of this compound toxicity and the workflows for biomarker detection is crucial for understanding the validation process.

G cluster_0 Mechanism of this compound-Induced BChE Inhibition This compound This compound (GD) BChE_inhibited Inhibited BChE (this compound-Serine Adduct) This compound->BChE_inhibited Covalent Bonding BChE_active Active BChE (with Serine) BChE_active->BChE_inhibited Inhibition Loss_of_function Loss of Catalytic Activity BChE_inhibited->Loss_of_function

Mechanism of BChE inhibition by this compound.

G cluster_1 Experimental Workflow for BChE Activity Measurement Sample Blood Sample Collection (Plasma/Serum) Preparation Sample Preparation (Dilution) Sample->Preparation Ellman_Assay Ellman's Assay Preparation->Ellman_Assay Spectrophotometry Spectrophotometric Reading (412 nm) Ellman_Assay->Spectrophotometry Calculation Calculation of BChE Activity Spectrophotometry->Calculation Comparison Comparison to Baseline/ Reference Range Calculation->Comparison Result Exposure Assessment Comparison->Result

Workflow for BChE activity measurement.

G cluster_2 Logical Relationship of Biomarker Validation Exposure This compound Exposure BChE_Inhibition BChE Inhibition Exposure->BChE_Inhibition Metabolite_Formation Metabolite Formation Exposure->Metabolite_Formation Adduct_Formation Protein Adduct Formation Exposure->Adduct_Formation Secondary_Response Secondary Physiological Response Exposure->Secondary_Response BChE_Assay BChE Activity Assay BChE_Inhibition->BChE_Assay GC_MS GC-MS/LC-MS (Metabolites) Metabolite_Formation->GC_MS LC_MS_MS LC-MS/MS (Adducts) Adduct_Formation->LC_MS_MS ELISA ELISA/Multiplex Assay (Cytokines, S100B) Secondary_Response->ELISA

Relationship between exposure and biomarker detection.

Experimental Protocols

Protocol 1: Measurement of Butyrylcholinesterase (BChE) Activity using Ellman's Assay

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.

Materials:

  • 0.1 M sodium phosphate buffer, pH 8.0 (Reaction Buffer)

  • Ellman's Reagent (DTNB)

  • Butyrylthiocholine iodide (BTCI) substrate

  • Spectrophotometer capable of reading at 412 nm

  • 96-well microtiter plates

  • Human serum or plasma samples

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB stock solution in Reaction Buffer.

    • Prepare a 100 mM BTCI stock solution in deionized water.

  • Sample Preparation:

    • Dilute serum/plasma samples 1:400 in Reaction Buffer. A 400-fold dilution is often optimal for accurate measurement[7].

  • Assay:

    • To each well of a 96-well plate, add 10 µL of the diluted sample.

    • Add 40 µL of Reaction Buffer to each well.

    • Add 50 µL of 2 mM DTNB to each well and incubate for 10 minutes at 25°C to allow for the reaction of DTNB with sulfhydryl groups in the serum proteins[7].

    • Initiate the reaction by adding 10 µL of 100 mM BTCI to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min).

    • Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity, where the molar extinction coefficient (ε) for the product, 5-thio-2-nitrobenzoate (TNB), is 14,150 M⁻¹cm⁻¹.

    • Express BChE activity in units/L or other appropriate units.

Protocol 2: Detection of this compound-Albumin Adducts by LC-MS/MS (General Workflow)

This protocol outlines the general steps for the detection of this compound adducts on albumin, a highly specific and long-lasting biomarker.

Materials:

  • Human plasma sample

  • Affinity chromatography columns (e.g., HiTrap™ Blue) for albumin isolation[2]

  • Proteolytic enzyme (e.g., pepsin or pronase)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Reagents for protein denaturation, reduction, and alkylation (e.g., urea, dithiothreitol, iodoacetamide)

Procedure:

  • Albumin Isolation:

    • Isolate albumin from the plasma sample using affinity chromatography[2].

  • Protein Denaturation and Digestion:

    • Denature the isolated albumin using a chaotropic agent like urea.

    • Reduce disulfide bonds with dithiothreitol and alkylate the resulting free thiols with iodoacetamide to prevent re-formation.

    • Digest the albumin into smaller peptides using a proteolytic enzyme such as pepsin or pronase.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to identify the specific peptide containing the this compound adduct. The adducted peptide will have a characteristic mass shift corresponding to the this compound moiety.

    • Fragment the adducted peptide to confirm its sequence and the site of this compound binding.

  • Data Analysis:

    • Compare the mass spectra of the sample to that of known standards for this compound-adducted albumin peptides to confirm the presence of the biomarker.

Conclusion

The validation of butyrylcholinesterase as a biomarker for this compound exposure is well-established, with its primary advantages being the speed and ease of measurement. However, its limitations, such as inter-individual variability and a relatively short detection window for activity depression, necessitate the consideration of alternative biomarkers, especially for retrospective analysis.

For unambiguous confirmation of exposure, the detection of this compound metabolites or protein adducts is superior due to their high specificity. In particular, this compound-albumin adducts offer the longest detection window, making them invaluable for forensic purposes and for assessing long-term exposure. Secondary biomarkers, such as pro-inflammatory cytokines and neurological proteins, can provide valuable information about the pathological consequences of this compound exposure but lack the specificity for definitive diagnosis.

The choice of biomarker will ultimately depend on the specific application, whether it be for rapid clinical diagnosis, forensic investigation, or research into the long-term effects of nerve agent exposure. This guide provides the foundational information for making an informed decision based on the comparative performance and methodological requirements of each biomarker.

References

Safety Operating Guide

Mitigating the Threat: Procedures for the Safe Disposal and Decontamination of Soman (GD)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals regarding the proper handling and disposal of the nerve agent Soman (GD). Due to its extreme toxicity, adherence to strict protocols is paramount to ensure personal and environmental safety. A lethal dose of this compound can be as small as 1 to 10 mL on the skin, with fatal consequences possible within minutes.[1] The primary method for the safe disposal of this compound in a laboratory setting is through chemical decontamination, which converts the toxic agent into less harmful products.[2]

Immediate Safety and Decontamination Protocols

In the event of exposure, immediate action is critical. All contaminated clothing should be removed, and the affected skin washed thoroughly with soap and water.[3] For liquid agent exposure to the eyes, they should be flushed with water for 5 to 10 minutes.[3] Antidotes such as atropine and pralidoxime chloride (2-PAM Cl) are used to treat nerve agent poisoning, but their effectiveness is time-dependent.[3][4]

Decontamination procedures aim to neutralize this compound through chemical reactions, primarily nucleophilic reactions or oxidation.[2] Various formulations have been developed and tested for their efficacy in degrading this compound.

Decontamination Solutions and Efficacy

Several decontamination solutions have been studied for their ability to neutralize this compound. The effectiveness of these solutions is typically measured by the reduction in the concentration of the agent over time, a process monitored using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]

One study investigated an amino-alcoholic based decontamination solution (SD) containing monoethanolamine, ethylcellosolve, NaOH, isopropyl alcohol, and sodium lauryl sulfate.[1] Another research effort evaluated reactive organic suspensions containing nanosized adsorbents like ZnO, TiO2, and zeolite to enhance the degradation of this compound.[2]

The following table summarizes the decontamination efficiency of the amino-alcoholic solution (SD) against this compound (GD) over time.

Time IntervalRemaining GD (%)Decontamination Efficiency (%)
2 minutes1.1198.89
5 minutes1.0798.93
7 minutes0.00100.00
10 minutes0.00100.00
15 minutes0.00100.00
30 minutes0.00100.00
60 minutes0.3999.61
5 hours0.00100.00
24 hours0.00100.00
Data adapted from a study on an amino-alcoholic decontamination solution.[5]

Experimental Protocol: Analysis of this compound Decontamination

The following is a generalized experimental protocol for testing the efficiency of a decontamination solution against this compound, based on cited research.[1][5]

  • Preparation: A known concentration of this compound (e.g., 1 µg/mL) is prepared in a suitable solvent like dichloromethane (DCM).

  • Decontamination: The decontamination solution is mixed with the this compound solution.

  • Sampling: Aliquots of the mixture are taken at specific time intervals (e.g., 2, 5, 10, 30, 60 minutes, 5 hours, 24 hours).

  • Extraction: The this compound and its degradation products are extracted from the sample. For instance, 1 mL of the mixture is added to 2 mL of DCM.

  • Drying and Filtration: The solution is dried using a drying agent like sodium sulfate and then filtered.

  • Derivatization (if necessary): For GC-MS analysis, some degradation products may need to be derivatized. For example, adding 20 µL of BSTFA and heating at 60°C for 30 minutes.

  • GC-MS Analysis: The prepared sample is injected into a GC-MS system to identify and quantify the remaining this compound and its degradation products.

Logical Workflow for this compound Spill Decontamination

The following diagram illustrates the decision-making process and necessary steps in the event of a this compound spill in a laboratory setting.

G cluster_0 This compound Spill Response Workflow A This compound Spill Detected B Evacuate Immediate Area & Alert Personnel A->B C Don Appropriate PPE (Level A/B Suit, SCBA) B->C D Contain the Spill (Use Absorbent Materials) C->D E Apply Decontamination Solution D->E F Allow Sufficient Contact Time E->F G Collect Contaminated Materials F->G Time Elapsed H Verify Decontamination Efficacy (e.g., using a detector or sampling) G->H I Package Waste in Labeled, Sealed Containers H->I Decontamination Complete J Area Safe for Re-entry H->J Decontamination Complete K Re-apply Decontamination Solution H->K Decontamination Incomplete L Dispose of Waste via Authorized Hazardous Waste Protocol I->L K->F

Caption: Logical workflow for responding to a this compound spill.

This compound Degradation Pathway

The decontamination of this compound with an amino-alcoholic solution results in the formation of several degradation products. The primary mechanism involves the cleavage of the P-F bond and hydrolysis.

G cluster_1 This compound Degradation Pathway This compound This compound (GD) Product1 O-isopropyl O-pinacolyl methylphosphonate This compound->Product1 Reaction Product2 Methylphosphonic acid, di(2-ethoxyethyl) ester This compound->Product2 Reaction Product3 Pinacolyl methylphosphonic acid (PMPA) This compound->Product3 Hydrolysis Decon Decontamination Solution (e.g., Amino-alcoholic)

Caption: Simplified degradation pathway of this compound.

It is imperative that all handling and disposal of this compound be conducted in facilities designed for such purposes and by personnel with specialized training in chemical warfare agent safety and protocols. All waste materials from decontamination must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[6][7]

References

Essential Safety and Handling Protocols for the Nerve Agent Soman

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE OPERATIONAL USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Soman (GD), a highly toxic organophosphorus nerve agent. Strict adherence to these protocols is mandatory to ensure the safety of all personnel and the surrounding environment. This compound is a lethal cholinesterase inhibitor, and exposure can be fatal within minutes.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical line of defense against this compound exposure. For any operation involving this agent, a comprehensive risk assessment must be conducted to determine the appropriate level of protection.

PPE Levels of Protection
LevelDescriptionRecommended Use in a Laboratory Setting
Level A Provides the highest level of respiratory, skin, and eye protection. Consists of a fully encapsulating chemical-resistant suit with a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a supplied-air respirator (SAR) with an escape SCBA.[1]Required for any handling of neat this compound, operations with a high risk of aerosolization, or when concentrations are unknown.
Level B Provides the highest level of respiratory protection but less skin protection than Level A. Consists of a non-encapsulating, splash-protective, chemical-resistant suit with an SCBA.[3]May be considered for well-controlled, low-volume dilutions in a certified chemical fume hood where the risk of significant skin contact is minimal, following a thorough risk assessment.
Level C Provides the same level of skin protection as Level B but a lower level of respiratory protection (air-purifying respirator).Not recommended for handling this compound due to its high toxicity and volatility.
Level D Standard work uniform.Prohibited in any area where this compound is handled or stored.
Recommended PPE Components
ComponentSpecification
Respiratory Protection NIOSH-certified Chemical, Biological, Radiological, Nuclear (CBRN) Self-Contained Breathing Apparatus (SCBA) in a positive-pressure mode.[1][4]
Protective Suit Totally Encapsulating Chemical Protective (TECP) suit (Level A). Materials such as Tychem® F, BR, LV, Responder, TK, or Reflector are recommended.[4]
Gloves Double-gloving is mandatory. Inner: Chemical-resistant gloves. Outer: Butyl rubber gloves are recommended.[4]
Footwear Chemical-resistant boots with a steel toe and shank.[1]

This compound Properties and Exposure Limits

Understanding the physical and chemical properties of this compound is crucial for safe handling.

PropertyValue
Appearance Clear, colorless liquid that may darken with age.[1][3]
Odor Faint camphor or rotting fruit odor.[1][3]
Volatility Less volatile than Sarin, but more volatile than VX.[5]
Vapor Density 6.3 (heavier than air).[3]
Solubility Mixes easily with water.[5]
IDLH (Immediately Dangerous to Life or Health) 0.05 mg/m³[4]
Worker Population Limit (8-hour TWA) 3.0 x 10⁻⁵ mg/m³[4]

Operational Plan for Handling this compound

This section outlines the step-by-step procedure for handling this compound in a designated and certified laboratory environment.

Pre-Operational Checks
  • Authorization: Confirm that all personnel involved are authorized and have received specific training on this compound handling and emergency procedures.

  • Medical Surveillance: Ensure all personnel have a recent baseline cholinesterase activity level on record.[4]

  • Equipment Inspection:

    • Inspect all PPE for tears, punctures, or degradation before donning.

    • Verify the functionality and air supply of the SCBA.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Emergency Preparedness:

    • Confirm the immediate availability of nerve agent antidotes (Atropine and 2-PAM Chloride autoinjectors).[1][6] Note that 2-PAM Chloride has limited effectiveness against this compound and must be administered within minutes of exposure.[4]

    • Ensure a safety shower and eyewash station are unobstructed and operational.

    • Have decontamination solutions readily available.

Experimental Protocol: Handling this compound in a Fume Hood
  • Donning PPE: A trained assistant must be present to help with the donning and doffing of Level A PPE.

  • Entering the Laboratory: The primary researcher, in full Level A PPE, enters the designated laboratory. The trained assistant remains outside the immediate handling area to provide support and in case of an emergency.

  • Containment: All handling of this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Manipulation: Use only compatible materials for handling this compound. Avoid contact with metals, as this may produce flammable hydrogen gas.[3]

  • Dilution/Transfer: When performing dilutions or transfers, use a secondary container to minimize the risk of spills.

  • Post-Experiment:

    • Securely cap all containers of this compound and this compound-containing solutions.

    • Decontaminate all surfaces and equipment within the fume hood.

Doffing PPE
  • Gross Decontamination: Before exiting the laboratory, the researcher undergoes gross decontamination of the Level A suit using a 0.5% sodium hypochlorite solution (1 part household bleach to 9 parts water) or another approved decontaminant.[4]

  • Doffing Area: Proceed to a designated doffing area.

  • Systematic Removal: With the assistance of the trained observer, systematically remove the PPE, turning it inside out to contain any residual contamination.

  • Disposal: Place all disposable PPE components into labeled, durable 6-mil polyethylene bags for disposal as hazardous waste.[1]

Disposal Plan

All this compound-contaminated waste is considered extremely hazardous and must be disposed of following strict protocols.

  • Decontamination of Liquid Waste: Small quantities of this compound can be neutralized by carefully adding them to a stirred, cooled solution of sodium hydroxide. This process should only be performed by trained personnel in a chemical fume hood. Be aware that decontamination with bleach can produce toxic cyanogen chloride.[1]

  • Solid Waste: All contaminated solid waste (e.g., gloves, suits, pipette tips, glassware) must be placed in clearly labeled, sealed, and puncture-proof hazardous waste containers.

  • Incineration: The preferred method for the final disposal of this compound-contaminated waste is high-temperature incineration by a licensed hazardous waste disposal facility.

  • Documentation: Maintain meticulous records of all this compound waste generated and its final disposal.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Personnel Exposure
  • Evacuate: Immediately remove the exposed individual from the contaminated area to fresh air. If outdoors, move to the highest ground possible as this compound vapor is heavier than air.[5]

  • Decontaminate:

    • If liquid this compound has contaminated the skin, immediately wash the affected area with copious amounts of soap and water.[5]

    • If the eyes are affected, rinse with plain water for 10-15 minutes.[5]

    • Remove all contaminated clothing by cutting it off to avoid pulling it over the head. Place it in a sealed plastic bag.[5]

  • Administer Antidotes: Administer nerve agent antidotes (Atropine and 2-PAM Chloride) as per training and medical direction.[6]

  • Seek Medical Attention: Immediately seek professional medical attention, even if symptoms are not immediately apparent.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the area.

  • Containment: If it can be done without risk, contain the spill using appropriate absorbent materials.

  • Decontamination: Neutralize the spill with a decontamination solution (e.g., 0.5% sodium hypochlorite), working from the outside of the spill inward.

  • Ventilation: Ensure the area is well-ventilated.

  • Disposal: Collect all contaminated materials and dispose of them as hazardous waste.

Visualizations

G cluster_prep Preparation cluster_handling Handling Procedure cluster_exit Exit & Disposal Auth Authorization & Training Med Medical Surveillance PPE_Check PPE Inspection Emerg_Check Emergency Kit Check Don Don Level A PPE Enter Enter Laboratory Don->Enter Handle Handle this compound in Fume Hood Enter->Handle Secure Secure Agent & Decontaminate Hood Handle->Secure Gross_Decon Gross Decontamination Secure->Gross_Decon Doff Doff PPE Gross_Decon->Doff Dispose Dispose of Waste Doff->Dispose

Caption: Standard Operating Procedure for Handling this compound.

G Exposure Potential this compound Exposure Evacuate Evacuate to Fresh Air Exposure->Evacuate Call_Help Call for Emergency Assistance Exposure->Call_Help Decon Decontaminate Skin/Eyes & Remove Clothing Evacuate->Decon Medical Transport to Medical Facility Call_Help->Medical Antidote Administer Antidotes (Atropine, 2-PAM) Decon->Antidote Antidote->Medical

Caption: Emergency Response Workflow for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soman
Reactant of Route 2
Reactant of Route 2
Soman

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.